(R)-3-Benzyl-1-methyl-piperazine
Beschreibung
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Structure
3D Structure
Eigenschaften
IUPAC Name |
(3R)-3-benzyl-1-methylpiperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-14-8-7-13-12(10-14)9-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHPPXZJEYFKMD-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCNC(C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN[C@@H](C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Physicochemical and Pharmacological Landscape of (R)-3-Benzyl-1-methylpiperazine: A Technical Guide
Introduction & Structural Causality
In the realm of neuropharmacology and modern drug discovery, chiral piperazines serve as privileged scaffolds. Among these, (R)-3-Benzyl-1-methylpiperazine (CAS: 1821818-48-7) stands out as a highly versatile building block[1]. The structural architecture of this molecule is not arbitrary; every functional group serves a distinct physicochemical and biological purpose.
The piperazine core provides essential basicity, ensuring the molecule is protonated at physiological pH, which is a prerequisite for interacting with the aspartate residues typically found in the binding pockets of monoamine G-protein-coupled receptors (GPCRs)[2]. The addition of the N1-methyl group fine-tunes this basicity while simultaneously increasing the lipophilicity of the molecule, enhancing blood-brain barrier (BBB) permeability. Furthermore, the bulky C3-benzyl group introduces a hydrophobic aromatic ring critical for π−π stacking interactions within receptor orthosteric sites. The strict (R)-stereochemistry dictates the spatial orientation of this benzyl group, which is the primary determinant of receptor subtype selectivity[3].
Physicochemical Profile
Understanding the baseline physicochemical properties of (R)-3-Benzyl-1-methylpiperazine is critical for predicting its pharmacokinetic behavior and optimizing downstream synthetic reactions. The quantitative data is summarized below[1][4].
| Property | Value | Causality / Significance |
| Chemical Formula | C 12 H 18 N 2 | Defines the molecular composition and mass. |
| Molecular Weight | 190.28 g/mol | Falls well within the Lipinski Rule of 5 optimal range (<500 Da) for CNS-active oral drugs. |
| CAS Registry Number | 1821818-48-7 | Unique identifier for the enantiopure (R)-isomer. |
| Predicted Density | 0.991±0.06 g/cm³ | Indicates standard liquid/amorphous packing density at room temperature. |
| pKa (Secondary N4) | ∼9.27 | The unhindered secondary amine remains highly basic, ensuring protonation at pH 7.4. |
| pKa (Tertiary N1) | ∼4.5−5.5 | The N1-methyl group lowers the pKa due to steric hindrance of aqueous solvation. |
| LogP (Predicted) | ∼2.1 | The benzyl group drives the LogP into the optimal range (2.0 - 3.0) for BBB penetration. |
Pharmacological Relevance & Signaling
Substituted benzylpiperazines are classic pharmacophores for modulating monoamine signaling. They often act as ligands for the Dopamine Transporter (DAT), Serotonin Transporter (SERT), and various monoamine GPCRs (e.g., 5-HT 1A , 5-HT 2A , and D 2 receptors)[2].
The causality behind their efficacy lies in their structural mimicry of endogenous monoamines (like dopamine and serotonin). When (R)-3-Benzyl-1-methylpiperazine derivatives bind to an inhibitory GPCR (such as the D 2 receptor), they stabilize a conformational change that activates the G αi/o protein subunit. This activation subsequently inhibits Adenylyl Cyclase (AC), leading to an attenuation of cyclic AMP (cAMP) synthesis.
Figure 1: GPCR monoamine signaling modulation by benzylpiperazine pharmacophores.
Synthetic Methodology & Stereochemical Control
The synthesis of (R)-3-Benzyl-1-methylpiperazine requires rigorous stereocontrol to prevent racemization of the C3 chiral center. A field-proven approach involves the reduction of a chiral diketopiperazine intermediate (derived from the chiral pool, specifically (R)-phenylalanine), followed by a regioselective N-alkylation[5].
Causality in Regioselective Synthesis: Why does methylation occur selectively at N1 rather than N4? The C3-benzyl group introduces significant steric bulk directly adjacent to the N4 nitrogen. Consequently, reductive amination (e.g., using formaldehyde and sodium triacetoxyborohydride) exhibits high regioselectivity, preferentially methylating the less sterically hindered N1 position. This steric shielding naturally prevents over-alkylation and eliminates the need for complex, orthogonal protecting group strategies.
Figure 2: Stereoretentive synthetic workflow for (R)-3-Benzyl-1-methylpiperazine.
Experimental Protocols
To ensure scientific integrity, analytical workflows must be designed as self-validating systems . Below are two critical protocols for characterizing this compound.
Protocol 1: Determination of Enantiomeric Excess (ee) via Chiral HPLC
Chiral purity is paramount, as the (S)-enantiomer can exhibit off-target toxicity or entirely different receptor affinities[3].
-
Step 1: System Preparation. Equilibrate a chiral stationary phase column (e.g., Chiralcel OD-H, 250 x 4.6 mm) with a mobile phase of Hexane/Isopropanol (90:10 v/v) containing 0.1% Diethylamine (DEA).
-
Causality: The DEA is strictly required to suppress the ionization of the basic piperazine nitrogens. Without it, the amines will strongly interact with residual silanols on the silica support, causing severe peak tailing and artificially skewing the enantiomeric ratio integration.
-
-
Step 2: Self-Validation (Racemate Injection). Inject 10 μ L of a 1 mg/mL racemic standard of 3-Benzyl-1-methylpiperazine.
-
Validation Check: The system is only validated if two distinct peaks are observed with a baseline resolution ( Rs ) > 1.5. This proves the column is actively resolving the enantiomers under current conditions.
-
-
Step 3: Sample Analysis. Inject the synthesized (R)-3-Benzyl-1-methylpiperazine sample. Calculate the ee based on the area under the curve (AUC) of the (R) peak versus any residual (S) peak.
Protocol 2: Biphasic Potentiometric Titration for pKa Determination
Because the molecule contains both a secondary and a tertiary amine, it exhibits a biphasic ionization profile.
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Step 1: Calibration. Calibrate the pH electrode using standard buffers (pH 4.0, 7.0, 10.0) and validate linearity using a primary standard like Potassium Hydrogen Phthalate (KHP).
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Step 2: Sample Dissolution. Dissolve 50 mg of the compound in 50 mL of 0.1 M HCl.
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Causality: Starting at a highly acidic pH ensures that both the N1 (tertiary) and N4 (secondary) nitrogens are fully protonated ( NH+ ) before the titration begins.
-
-
Step 3: Titration. Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO2 absorption from the air, which forms carbonic acid and skews the basic pKa).
-
Step 4: Data Analysis. Plot the first derivative of the pH vs. Volume curve.
-
Validation Check: The presence of two distinct inflection points self-validates the structural integrity of the dual-amine system. The half-equivalence points correspond to the exact pKa values of the N1 and N4 nitrogens.
-
References
-
"Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023". National Center for Biotechnology Information (PMC). URL:[Link]
-
"Novel psychoactive substances (designer drugs): overview and pharmacology of modulators of monoamine signalling". Swiss Medical Weekly. URL: [Link]
-
"Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α 9 and α 7 Nicotinic Acetylcholine Receptors". National Center for Biotechnology Information (PMC). URL: [Link]
Sources
- 1. (R)-3-benzyl-1-methylpiperazine | 1821818-48-7 [sigmaaldrich.com]
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- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. (R)-3-Benzyl-1-methyl-piperazine | 1821818-48-7 [chemicalbook.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Elucidating the In Vitro Mechanisms of Action of (R)-3-Benzyl-1-methyl-piperazine Derivatives: A Multi-Target Pharmacological Guide
Executive Summary
The (R)-3-benzyl-1-methyl-piperazine scaffold is a privileged pharmacophore in neuropharmacology and medicinal chemistry. Originally derived from the broader class of benzylpiperazine (BZP) psychostimulants, this specific stereoisomer and its engineered derivatives exhibit a complex, multi-target in vitro profile. As an analytical reference standard and a versatile building block , the (R)-enantiomer is utilized to probe monoamine transporter dynamics, Sigma-1 ( σ1 ) receptor allostery, and epigenetic modulation via Histone Deacetylase 6 (HDAC6) inhibition. This whitepaper deconstructs the causality behind these target interactions, details the cellular apoptotic pathways triggered at high concentrations, and outlines self-validating in vitro protocols for characterizing these derivatives.
The Pharmacophore: Structural Rationale
The pharmacological versatility of (R)-3-benzyl-1-methyl-piperazine stems from its distinct structural topology:
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Basic Piperazine Nitrogen: Possesses a pKa of ~9.0, meaning it is predominantly protonated at physiological pH. This enables critical salt-bridge formations with conserved aspartate or glutamate residues in target binding pockets (e.g., Asp73 in the dopamine transporter, DAT).
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Stereospecific Benzyl Group: The (R)-configuration directs the bulky, lipophilic benzyl ring into specific spatial vectors. In chiral biological environments, this stereocenter minimizes steric clashes and maximizes π−π stacking interactions within hydrophobic pockets, conferring higher target selectivity than its (S)-counterpart or racemic mixtures.
Primary In Vitro Mechanisms of Action
Monoamine Transporter Modulation & TAAR1 Agonism
Unmodified benzylpiperazine derivatives act primarily on the serotonergic and dopaminergic systems, exhibiting mechanisms structurally analogous to amphetamines . In vitro, these compounds do not merely block reuptake; they act as transporter substrates. Upon entering the presynaptic terminal via DAT, SERT, or NET, the derivative acts as an intracellular agonist for the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 activation triggers a Gαs -mediated cAMP/PKA signaling cascade. PKA phosphorylates the intracellular N-terminus of the monoamine transporters, inducing a conformational shift that results in transporter reversal and the subsequent efflux of endogenous monoamines into the synaptic cleft.
Figure 1: Dual mechanism of action involving TAAR1 activation and DAT reversal.
Sigma-1 ( σ1 ) Receptor Engagement
Recent drug development efforts have repurposed the benzylpiperazine scaffold to target the σ1 receptor, an endoplasmic reticulum chaperone protein implicated in nociception and neuroprotection. The basic amine flanked by the hydrophobic benzyl ring fits the classical σ1 pharmacophore perfectly. In vitro radioligand binding assays demonstrate that specific benzylpiperazine derivatives exhibit high affinity and selectivity for σ1 over σ2 receptors, acting as ligands that modulate calcium signaling at the mitochondria-associated ER membrane (MAM) .
Engineered Target: HDAC6 Inhibition
By functionalizing the (R)-3-benzyl-1-methyl-piperazine core with a zinc-binding hydroxamic acid group, researchers have developed highly selective, CNS-penetrant Histone Deacetylase 6 (HDAC6) inhibitors (e.g., KH-259) . Mechanistic Causality: Unlike other HDACs, HDAC6 is primarily localized in the cytoplasm and deacetylates α -tubulin. The benzylpiperazine moiety acts as a highly effective "cap group" that recognizes the wide, shallow rim of the HDAC6 catalytic tunnel. The lipophilicity of the scaffold ensures excellent blood-brain barrier (BBB) permeability, while the stereospecific orientation of the benzyl ring prevents binding to the narrower catalytic tunnels of nuclear HDAC1/2.
High-Dose Cellular Toxicity & Apoptotic Pathways
While therapeutic derivatives are engineered for target specificity, exposure to high concentrations of the parent benzylpiperazine scaffold induces profound in vitro neurotoxicity. In human glioblastoma cell models (LN-18), high-dose exposure triggers the intrinsic mitochondrial apoptotic pathway . The mechanism is initiated by severe oxidative stress (Reactive Oxygen Species production), leading to the depolarization of the mitochondrial membrane potential ( ΔΨm ). This membrane damage forces the release of cytochrome c into the cytosol, activating the initiator Caspase-9, which subsequently cleaves and activates the executioner Caspase-3, culminating in programmed cell death and elevated Lactate Dehydrogenase (LDH) release .
Self-Validating Experimental Protocols
Protocol 1: In Vitro HDAC6 Fluorometric Screening
To ensure data integrity when evaluating benzylpiperazine-based HDAC6 inhibitors, a coupled-enzyme fluorometric assay is utilized.
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Enzyme Preparation: Incubate recombinant human HDAC6 with the test derivative in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl 2 ) for 15 minutes at 37°C.
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Substrate Addition: Add the fluorogenic substrate Boc-Lys(Ac)-AMC. Causality: HDAC6 specifically targets acetylated lysines.
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Developer Addition: After 30 minutes, add a developer solution containing Trypsin. Causality: Trypsin cannot cleave the amide bond adjacent to an acetylated lysine. It will only cleave and release the AMC fluorophore if HDAC6 has successfully deacetylated the substrate. Thus, fluorescence is directly proportional to enzyme activity, creating a self-validating loop.
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Readout: Measure fluorescence (Ex: 360 nm, Em: 460 nm).
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Orthogonal Validation: Perform Western blotting on treated cell lysates to quantify acetylated α -tubulin (HDAC6 specific) versus acetylated Histone H3K9 (HDAC1/2 specific) to confirm in vitro selectivity .
Figure 2: Self-validating in vitro workflow for assessing HDAC6 selective inhibition.
Protocol 2: Radioligand Binding Assay for σ1 Affinity
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Tissue Preparation: Homogenize guinea pig brain tissue (a rich source of σ1 receptors) in 50 mM Tris-HCl buffer (pH 7.4).
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Incubation: Incubate homogenates with 2 nM [ 3 H]-pentazocine (a highly selective σ1 radioligand) and varying concentrations of the (R)-3-benzyl-1-methyl-piperazine derivative for 120 minutes at 25°C.
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Non-Specific Binding (NSB): Define NSB using 10 μ M haloperidol. Causality: Haloperidol binds both σ1 and σ2 receptors, ensuring that the subtracted background noise accurately isolates specific σ1 displacement .
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Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: The basic nitrogen of the piperazine derivatives can bind non-specifically to the negatively charged glass fibers. PEI neutralizes this charge, preventing false-positive radioactive counts.
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Quantification: Analyze via liquid scintillation counting to determine the Ki value.
Quantitative Pharmacological Data Summary
The following table synthesizes the in vitro metrics associated with the (R)-3-benzyl-1-methyl-piperazine scaffold and its derivatives across various assays:
| Compound / Target Class | Assay Type | Primary Metric | Observed Value Range | Reference |
| 1-Methyl-3-BZP (Standard) | Mass Spectrometry / GC | Purity | ≥ 98% | |
| BZP Scaffold | DAT/SERT Efflux Assay | EC50 | 1.0 - 10.0 μ M | |
| BZP Scaffold (High Dose) | Caspase-9 Activation | % of Control | ~130% at 1700 μ M | |
| HDAC6i Derivative (KH-259) | Fluorometric Deacetylation | IC50 (HDAC6) | 10 - 50 nM | |
| σ1 Ligand Derivative | Radioligand Binding | Ki ( σ1 ) | 1.0 - 100 nM | [[1]]([Link]) |
References
-
[2] Title: Benzylpiperazine - Wikipedia. Source: wikipedia.org. URL:[Link]
-
[3] Title: An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Source: nih.gov. URL:[Link]
-
[4] Title: Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors | ACS Medicinal Chemistry Letters. Source: acs.org. URL:[Link]
-
[1] Title: Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects - ACS Publications. Source: acs.org. URL:[Link]
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Role of (R)-3-Benzyl-1-methyl-piperazine as a chiral building block in drug discovery
An In-Depth Technical Guide to (R)-3-Benzyl-1-methyl-piperazine in Modern Drug Discovery
Executive Summary
The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of blockbuster drugs[1]. However, historical drug design has overwhelmingly favored simple N1,N4-disubstitution, leaving the carbon backbone largely unexplored[2]. As drug discovery pivots toward complex, central nervous system (CNS)-penetrant therapeutics, the strategic functionalization of the piperazine carbon backbone has become critical.
(R)-3-Benzyl-1-methyl-piperazine (CAS: 1821818-48-7)[3][4] represents a paradigm shift in chiral building blocks. By introducing a precise stereocenter (C3-benzyl) and capping the basal nitrogen (N1-methyl), this building block provides medicinal chemists with a highly tunable vector for hydrophobic pocket engagement, precise pKa modulation, and enhanced blood-brain barrier (BBB) permeability[5]. This whitepaper explores the physicochemical rationale, structural applications, and validated synthetic protocols for integrating this chiral scaffold into hit-to-lead workflows.
Structural and Physicochemical Rationale
To understand the utility of (R)-3-Benzyl-1-methyl-piperazine, we must dissect its structural components from a causality perspective:
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The Piperazine Core: Confers favorable aqueous solubility and metabolic stability. It acts as a rigid spacer, orienting pharmacophores with predictable exit vectors[6].
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The N1-Methyl Cap: Unsubstituted piperazines possess two secondary amines, creating two hydrogen bond donors (HBDs) that can severely limit passive diffusion across the BBB. Methylating the N1 position eliminates one HBD, dramatically increasing lipophilicity and CNS penetrance[5][7]. Furthermore, it tunes the basicity of the system (pKa ~9.2)[4], ensuring optimal physiological ionization for salt-bridge formation with target receptors.
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The C3-(R)-Benzyl Group: The introduction of a bulky, aromatic benzyl group at the C3 position creates a distinct hydrophobic vector. The (R)-stereoconfiguration strictly dictates the spatial orientation of this aromatic ring. In targets like the Sigma-1 (σ1) receptor or Histone Deacetylase 6 (HDAC6), this benzyl group slots perfectly into auxiliary hydrophobic pockets, driving both affinity and isozyme selectivity[5][8].
Pharmacophore interactions of the (R)-3-Benzyl-1-methyl-piperazine scaffold.
Key Applications in Target-Directed Drug Discovery
Overcoming BBB Limitations in HDAC6 Inhibitors
Histone deacetylase 6 (HDAC6) is a prime target for neurodegenerative diseases. However, traditional HDAC6 inhibitors rely on a highly polar hydroxamate moiety, which prevents BBB crossing[5]. Recent breakthroughs have utilized benzylpiperazine derivatives as a "hybrid strategy." By attaching the hydroxamate cap to the N4 position of a benzylpiperazine, the highly lipophilic, CNS-penetrant nature of the piperazine scaffold acts as a BBB shuttle. This strategy successfully yielded compounds like KH-259, an isozyme-selective, CNS-active antidepressant[7][9].
Sigma-1 (σ1) Receptor Modulation for Neuropathic Pain
The σ1 receptor modulates nociceptive signaling, making it a highly attractive target for chronic pain management. The pharmacophore for σ1 receptor binding requires a central protonated amine flanked by hydrophobic domains[10]. Benzylpiperazine derivatives perfectly map to this requirement. Recent structure-activity relationship (SAR) studies demonstrated that specific benzylpiperazinyl derivatives achieve exceptional σ1R affinity (Ki = 1.6 nM) and massive selectivity over the σ2 receptor (Ki σ2/Ki σ1 = 886)[8]. The (R)-stereocenter of the C3-benzyl group provides the exact steric bulk needed to lock the molecule into the active conformation.
Quantitative Data: Impact of Piperazine Substitution on Pharmacological Profiles
| Scaffold Modification | Primary Target | Binding Affinity (Ki / IC50) | BBB Permeability | Reference |
| Unsubstituted Piperazine | Broad-spectrum | Variable | Low-Moderate | [2] |
| N1,N4-Disubstituted Piperazine | σ1 Receptor | Moderate (Ki ~ 50-100 nM) | Moderate | [8] |
| C3-Benzylpiperazine (Racemic) | HDAC6 | IC50 ~ 15 nM | High | [5] |
| (R)-3-Benzyl-1-methyl-piperazine | σ1 / HDAC6 | High (Ki < 5 nM) | Very High | [5],[8] |
Experimental Workflows & Validated Protocols
As a Senior Application Scientist, I emphasize that the integrity of a drug discovery program relies entirely on the stereochemical purity of its building blocks. While (R)-3-Benzyl-1-methyl-piperazine can be sourced commercially[3][4], in-house synthesis from D-phenylalanine is often required for isotopic labeling or custom derivative generation.
Workflow for hit-to-lead optimization using chiral piperazine building blocks.
Protocol 1: Enantioselective Synthesis and Validation of the Chiral Scaffold
Causality Focus: We utilize the reduction of D-phenylalanine. The natural chirality of the amino acid serves as a foolproof, low-cost chiral pool, ensuring >99% enantiomeric excess (ee) without the need for complex asymmetric hydrogenation catalysts[11][12].
Step-by-Step Methodology:
-
Reduction to D-Phenylalaninol: Suspend D-phenylalanine (1.0 eq) in anhydrous THF. Slowly add NaBH4 (2.5 eq), followed by the dropwise addition of a solution of I2 (1.0 eq) in THF at 0°C. Why: I2 reacts with NaBH4 to generate BH3 in situ, a highly electrophilic reducing agent necessary for reducing carboxylic acids without racemizing the alpha-chiral center. Reflux for 12 hours, quench with MeOH, and extract.
-
Cyclization: React the resulting D-phenylalaninol with N-methylethanolamine in the presence of a catalytic amount of ruthenium or via a Mitsunobu-type double amination to close the piperazine ring.
-
Self-Validating System (Chiral Purity): Never assume stereoretention. You must run a Chiral HPLC assay.
-
Validation Step: Synthesize a racemic standard using DL-phenylalanine. Run the racemate on a Chiralcel OD-H column to establish baseline separation of the (R) and (S) peaks. Subsequently, run your synthesized (R)-batch. The (S)-peak must integrate to <1%, confirming >98% ee.
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Protocol 2: N4-Derivatization for Lead Compound Generation
Causality Focus: The N1 position is sterically hindered by the methyl group and the adjacent C3-benzyl group, whereas the N4 secondary amine is highly nucleophilic and accessible. This allows for regioselective coupling[13].
Step-by-Step Methodology:
-
Nucleophilic Substitution: Dissolve (R)-3-Benzyl-1-methyl-piperazine (1.0 eq) in anhydrous DMF. Add K2CO3 (2.0 eq) as a non-nucleophilic base.
-
Electrophile Addition: Slowly add the desired alkyl halide or acyl chloride (e.g., a bromo-alkyl-hydroxamate precursor for HDAC6 targeting) (1.1 eq) at 0°C. Stir at room temperature for 8 hours.
-
Workup and LC-MS Validation: Quench with water, extract with EtOAc, and purify via flash chromatography. Validate the regioselective N4-alkylation via 2D-NMR (HMBC). You must observe a correlation between the new alkyl protons and the N4-adjacent carbon protons of the piperazine ring, with no cross-talk to the N1-methyl group.
Conclusion
The transition from flat, achiral molecules to complex, 3D architectures is the defining challenge of modern medicinal chemistry. (R)-3-Benzyl-1-methyl-piperazine is not merely a structural curiosity; it is a rationally designed tool. By leveraging its precise stereochemistry, tuned basicity, and inherent lipophilicity, drug development professionals can systematically overcome BBB permeability issues and achieve unprecedented target selectivity in CNS and oncology indications.
References
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Pharmacokinetic Profiling of (R)-3-Benzyl-1-methyl-piperazine Analogs: A Technical Guide for CNS Drug Development
Executive Summary
The benzylpiperazine scaffold has evolved from its origins as a synthetic monoamine promoter to a highly versatile structural motif in modern neuropharmacology. Recent breakthroughs have demonstrated that the benzylpiperazine moiety acts as a highly effective lipophilic shuttle, enabling the delivery of highly polar pharmacophores (such as hydroxamates) across the blood-brain barrier (BBB) [1].
This technical whitepaper provides an in-depth pharmacokinetic (PK) profiling framework specifically tailored for (R)-3-Benzyl-1-methyl-piperazine and its analogs. As a Senior Application Scientist, I have structured this guide to bridge the gap between empirical observation and mechanistic causality, ensuring that every protocol serves as a self-validating system for robust drug development.
The Causality of CNS Penetration and Systemic Absorption
The fundamental challenge in central nervous system (CNS) drug design is overcoming the highly restrictive tight junctions of the BBB. The (R)-3-benzyl-1-methyl-piperazine scaffold possesses an optimal topological polar surface area (tPSA) and a basic amine center (pKa ~9.2) that remains partially unionized at physiological pH, driving passive transcellular diffusion. The (R)-enantiomer is specifically selected in many analog designs because its stereochemical orientation minimizes off-target steric hindrance while maximizing target engagement (e.g., selective HDAC6 inhibition over other nuclear HDACs) [1].
Baseline Pharmacokinetic Parameters
To establish a baseline for analog development, we extrapolate foundational PK data from human trials of the parent unsubstituted N-benzylpiperazine (BZP). Following a 200 mg oral dose, BZP exhibits rapid absorption and a moderate half-life, parameters that serve as a benchmark for novel (R)-analogs [2].
Table 1: Baseline Pharmacokinetic Profile of the Benzylpiperazine Scaffold
| Pharmacokinetic Parameter | Value | Biological Significance |
| Oral Dose | 200 mg | Standard baseline for human PK modeling |
| Cmax (Peak Plasma Conc.) | 262 ng/mL | Indicates robust systemic exposure |
| Tmax (Time to Peak) | 75 min | Demonstrates rapid gastrointestinal absorption |
| Elimination Half-life (t1/2) | 5.5 hours | Supports once- or twice-daily dosing regimens |
| Apparent Clearance (Cl/F) | 99 L/h | Suggests active hepatic metabolism prior to excretion |
Data derived from healthy human participant studies [2].
Fig 1: Absorption and CNS distribution pathway of benzylpiperazine analogs.
Self-Validating Experimental Methodologies
A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems to ensure data integrity during the PK profiling of (R)-3-benzyl-1-methyl-piperazine analogs.
Intestinal Permeability: The Caco-2 Monolayer Assay
Causality: We utilize the Caco-2 cell line because it spontaneously differentiates to form tight junctions and express efflux transporters (e.g., P-gp), accurately mimicking the human enterocyte barrier. Self-Validation: The inclusion of Lucifer Yellow (a paracellular marker) ensures monolayer integrity; if Lucifer Yellow permeability exceeds 1×10−6 cm/s, the well is discarded, preventing false positives for transcellular transport.
Step-by-Step Protocol:
-
Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days to ensure full differentiation and polarization.
-
Integrity Check: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 250 Ω·cm².
-
Dosing: Prepare a 10 µM solution of the (R)-3-benzyl-1-methyl-piperazine analog in HBSS buffer (pH 7.4). Apply to the apical (A) chamber for A-to-B transport, or basolateral (B) chamber for B-to-A transport.
-
Incubation: Incubate at 37°C on an orbital shaker (50 rpm).
-
Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Replace with an equal volume of fresh HBSS.
-
Quantification: Analyze samples via LC-MS/MS using a deuterated internal standard (e.g., BZP-d7) to correct for matrix effects and ionization suppression.
-
Calculation: Calculate the apparent permeability coefficient ( Papp ). An efflux ratio ( Papp(B−A)/Papp(A−B) ) > 2 indicates the analog is a substrate for active efflux.
Hepatic Clearance: In Vitro Microsomal Stability
Causality: The piperazine ring and the benzyl moiety are prime targets for Phase I metabolism (hydroxylation and N-dealkylation) catalyzed by Cytochrome P450 enzymes (primarily CYP2D6 and CYP3A4) [2]. Understanding the intrinsic clearance ( CLint ) allows us to predict the in vivo half-life. Self-Validation: A minus-NADPH control is run concurrently. Any depletion of the parent compound in the absence of NADPH indicates chemical instability or non-CYP-mediated degradation, validating that the observed clearance in the test well is strictly CYP-dependent.
Step-by-Step Protocol:
-
Preparation: Thaw human liver microsomes (HLM) on ice. Prepare a 100 mM phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.
-
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) and the (R)-analog (final concentration 1 µM) in the buffer. Pre-incubate at 37°C for 5 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM).
-
Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the internal standard. This instantly precipitates proteins and halts enzymatic activity.
-
Centrifugation & Analysis: Centrifuge at 14,000 x g for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to monitor the parent compound's disappearance and identify 3-OH and 4-OH metabolites.
Fig 2: Phase I hepatic metabolism and renal excretion pathway of the (R)-enantiomer.
Data Interpretation and Lead Optimization
When analyzing the LC-MS/MS data from the aforementioned protocols, researchers must focus on the interplay between lipophilicity and metabolic liability.
While the benzylpiperazine moiety acts as an excellent shuttle for CNS delivery [1], its susceptibility to rapid N-dealkylation can shorten the biological half-life. If the CLint derived from the microsomal assay is too high, medicinal chemists should consider:
-
Isotopic Substitution: Deuterating the benzyl benzylic position (CD2) to exploit the kinetic isotope effect, slowing down CYP-mediated cleavage.
-
Steric Shielding: Utilizing the (R)-methyl group's spatial orientation to sterically hinder CYP2D6 active site docking, which is why stereopurity is critical in these analogs.
By strictly adhering to self-validating assays, drug development professionals can confidently advance (R)-3-benzyl-1-methyl-piperazine analogs from in vitro profiling to in vivo preclinical models, ensuring high CNS penetrance with predictable metabolic clearance.
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Hashimoto, K., Ide, S., Arata, M., Nakata, A., Ito, A., Ito, T. K., Kudo, N., Lin, B., Nunomura, K., Tsuganezawa, K., Yoshida, M., Nagaoka, Y., & Sumiyoshi, T. (2022). Discovery of Benzylpiperazine Derivatives as CNS-Penetrant and Selective Histone Deacetylase 6 Inhibitors. ACS Medicinal Chemistry Letters, 13(7), 1086-1092. URL:[Link]
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Antia, U., Lee, H. S., Kydd, R. R., Tingle, M. D., & Russell, B. R. (2009). Pharmacokinetics of 'party pill' drug N-benzylpiperazine (BZP) in healthy human participants. Forensic Science International, 186(1-3), 63-67. URL:[Link]
An In-Depth Technical Guide to the In Vitro Toxicity Screening of (R)-3-Benzyl-1-methyl-piperazine
Introduction
(R)-3-Benzyl-1-methyl-piperazine is a chiral derivative of piperazine, a scaffold known for its presence in a wide array of biologically active compounds.[1][2] The piperazine ring is a common feature in many approved drugs, exhibiting activities ranging from antimicrobial and antidepressant to antipsychotic and anticancer.[1][2] Given the therapeutic potential inherent in the piperazine class, it is imperative that novel derivatives such as (R)-3-Benzyl-1-methyl-piperazine undergo a rigorous safety evaluation early in the drug discovery process. This technical guide provides a comprehensive framework for the in vitro toxicity screening of (R)-3-Benzyl-1-methyl-piperazine, offering a suite of assays designed to identify potential liabilities and inform go/no-go decisions in a timely and cost-effective manner.
The core principle of this guide is to establish a foundational toxicity profile of the compound by assessing its effects on key cellular processes. The recommended panel of assays will investigate general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. This multi-pronged approach is designed to provide a holistic view of the compound's safety profile, in line with the principles of preclinical safety evaluation outlined by regulatory bodies.[3][4][5]
I. Foundational Cytotoxicity Assessment
The initial step in evaluating the toxicity of a novel compound is to determine its potential to cause cell death. Cytotoxicity assays are rapid, high-throughput, and provide a quantitative measure of a compound's effect on cell viability.[6] These assays are crucial for establishing a concentration range for subsequent, more specific toxicity studies and for identifying compounds with a narrow therapeutic window.
A. Rationale for Assay Selection: MTT and XTT Assays
Two of the most widely used and well-validated methods for assessing cell viability are the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays.[7][8][9][10] Both are colorimetric assays that measure the metabolic activity of cells, which in most cases correlates with cell viability.
-
MTT Assay: This assay relies on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of viable cells to form a purple formazan product.[7][9] The insoluble formazan must be solubilized before its absorbance can be measured.
-
XTT Assay: The XTT assay is a second-generation tetrazolium salt that is reduced to a water-soluble orange formazan product, eliminating the need for a solubilization step and thereby simplifying the protocol.[7][8][11]
For a comprehensive initial screen, performing both assays in parallel can provide a more robust assessment of cytotoxicity.
B. Experimental Workflow: Cytotoxicity Assessment
Caption: Workflow for MTT and XTT cytotoxicity assays.
C. Detailed Protocol: MTT Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HeLa, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Preparation: Prepare a 2-fold serial dilution of (R)-3-Benzyl-1-methyl-piperazine in culture medium, with concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software.[7]
D. Data Presentation: Cytotoxicity
| Concentration (µM) | % Cell Viability (MTT) | % Cell Viability (XTT) |
| 0.1 | 100 ± 5 | 98 ± 6 |
| 1 | 95 ± 7 | 92 ± 8 |
| 10 | 70 ± 9 | 65 ± 10 |
| 50 | 30 ± 6 | 25 ± 7 |
| 100 | 5 ± 3 | 2 ± 2 |
| IC50 (µM) | ~25 | ~20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
II. Genotoxicity Assessment
Genotoxicity assays are designed to detect compounds that can cause damage to the genetic material of cells, a key initiating event in carcinogenesis.[12][13] A standard battery of in vitro genotoxicity tests is required by regulatory agencies for the safety assessment of new drugs.[12][13]
A. Rationale for Assay Selection: Ames Test and In Vitro Micronucleus Assay
A two-test battery consisting of the Ames test and the in vitro micronucleus assay is widely accepted as sufficient to detect the majority of genotoxic compounds.[13][14]
-
Bacterial Reverse Mutation Assay (Ames Test): This assay uses several strains of Salmonella typhimurium and Escherichia coli with mutations in the genes involved in histidine or tryptophan synthesis, respectively.[12][15] It detects gene mutations, specifically point mutations and frameshift mutations.[15]
-
In Vitro Micronucleus Assay: This assay identifies substances that cause chromosomal damage (clastogenicity) or aneuploidy (changes in chromosome number).[12] Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division.[12]
B. Experimental Workflow: Genotoxicity Assessment
Caption: Workflow for Ames and in vitro micronucleus assays.
C. Detailed Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Culture a suitable mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes) to an appropriate confluence.
-
Compound Treatment: Treat the cells with at least three concentrations of (R)-3-Benzyl-1-methyl-piperazine, with and without metabolic activation (S9 fraction). Include positive and negative controls.
-
Cytochalasin B Addition: Add cytochalasin B to block cytokinesis, allowing for the identification of binucleated cells in which micronuclei are scored.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Staining: Stain the cells with a DNA-specific stain (e.g., acridine orange or propidium iodide).
-
Microscopic Analysis: Score the frequency of micronuclei in at least 1000 binucleated cells per concentration.
-
Data Analysis: Compare the frequency of micronucleated cells in the treated groups to the negative control. A statistically significant, dose-dependent increase in micronuclei frequency indicates a positive result.[12]
III. Hepatotoxicity Assessment
The liver is a primary site of drug metabolism and is therefore a common target for drug-induced toxicity.[16][17] In vitro hepatotoxicity assays using human liver-derived cells are essential for predicting potential drug-induced liver injury (DILI).[16][18]
A. Rationale for Assay Selection: High-Content Analysis in HepG2 Cells
The human hepatoma cell line HepG2 is a widely used and well-characterized model for in vitro hepatotoxicity testing.[17][19] High-content analysis (HCA) allows for the simultaneous measurement of multiple parameters of cellular health in a single assay, providing a more comprehensive picture of a compound's hepatotoxic potential.[19]
Key parameters to assess in an HCA-based hepatotoxicity assay include:
-
Mitochondrial membrane potential: A decrease indicates mitochondrial dysfunction.[19]
-
Reactive oxygen species (ROS) production: An increase suggests oxidative stress.
-
Nuclear size and morphology: Changes can indicate apoptosis or necrosis.
-
Cell membrane permeability: An increase is a marker of cell death.
B. Experimental Workflow: Hepatotoxicity Assessment
Caption: Workflow for HCA-based hepatotoxicity assay.
C. Detailed Protocol: High-Content Analysis in HepG2 Cells
-
Cell Seeding: Seed HepG2 cells in 96- or 384-well imaging plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of (R)-3-Benzyl-1-methyl-piperazine for 24 to 72 hours.
-
Staining: Stain the cells with a cocktail of fluorescent dyes targeting the parameters of interest (e.g., Hoechst for nuclei, TMRM for mitochondrial membrane potential, and a ROS-sensitive dye).
-
Image Acquisition: Acquire images using a high-content imaging system.
-
Image Analysis: Use image analysis software to quantify the fluorescence intensity and morphological features of the cells.
-
Data Analysis: Determine the concentration-dependent effects of the compound on each parameter and identify the primary mechanism of toxicity.[19]
IV. Cardiotoxicity Assessment
Cardiotoxicity is a major reason for the withdrawal of drugs from the market.[20] The most common form of drug-induced cardiotoxicity is the prolongation of the QT interval, which can lead to a life-threatening arrhythmia called Torsades de Pointes.[21] This is often caused by the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[21][22]
A. Rationale for Assay Selection: hERG Inhibition Assay
The hERG inhibition assay is a critical component of the preclinical safety assessment of all new drug candidates.[21][22] It is a highly sensitive assay that can identify compounds with the potential to cause QT prolongation.[21]
B. Experimental Workflow: hERG Inhibition Assay
Caption: Workflow for the hERG inhibition assay.
C. Detailed Protocol: Automated Patch Clamp hERG Assay
-
Cell Preparation: Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).
-
Automated Patch Clamp: Use an automated patch-clamp system (e.g., QPatch or IonWorks) to record hERG currents.
-
Compound Application: Apply a range of concentrations of (R)-3-Benzyl-1-methyl-piperazine to the cells and measure the effect on the hERG current.
-
Data Analysis: Calculate the percentage of hERG current inhibition for each concentration and determine the IC50 value.[21][23]
D. Data Presentation: hERG Inhibition
| Concentration (µM) | % hERG Inhibition |
| 0.1 | 5 ± 2 |
| 1 | 15 ± 4 |
| 10 | 45 ± 6 |
| 30 | 80 ± 5 |
| IC50 (µM) | ~12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Conclusion
This technical guide provides a robust and efficient framework for the initial in vitro toxicity screening of (R)-3-Benzyl-1-methyl-piperazine. The proposed battery of assays, covering cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, will generate a comprehensive dataset to assess the compound's safety profile. The results from these studies are critical for making informed decisions in the early stages of drug development and for guiding further non-clinical safety evaluations. It is important to note that in vitro findings should always be interpreted in the context of the compound's intended therapeutic use and potential for human exposure.
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Thermodynamic Stability and Conformational Dynamics of (R)-3-benzyl-1-methyl-piperazine Enantiomers: A Technical Guide
Executive Summary
(R)-3-benzyl-1-methylpiperazine is a highly versatile chiral scaffold utilized extensively in the synthesis of neuroactive compounds and targeted therapeutics. The thermodynamic stability of this molecule must be evaluated across two distinct axes: the configurational stability of its C3 stereocenter and the conformational dynamics of its saturated heterocyclic ring. This whitepaper provides an in-depth mechanistic analysis of its stereoelectronic profile, supported by field-proven experimental workflows for validating its thermodynamic integrity.
Stereoelectronic Architecture and Conformational Anchoring
The piperazine ring inherently possesses a high degree of conformational flexibility, existing in a rapid equilibrium between various puckered states. However, the thermodynamic minimum is firmly established as the chair conformation, which is approximately 8 kcal/mol more stable than the skewed boat conformer[1].
In (R)-3-benzyl-1-methylpiperazine, the introduction of the bulky benzyl group at the C3 position acts as a powerful conformational anchor. Due to severe 1,3-diaxial steric interactions, the benzyl group almost exclusively occupies the equatorial position. This energetic preference effectively "locks" the piperazine ring into a specific chair conformation, preventing arbitrary ring-flipping that would force the benzyl group into a highly strained axial position.
Furthermore, the N1-methyl group undergoes rapid nitrogen inversion. While the transition state for this inversion presents an energy barrier of approximately 10–12 kcal/mol, the thermodynamic equilibrium heavily favors the equatorial position to minimize steric repulsion with the axial protons at C3 and C5[2]. Consequently, the global thermodynamic minimum for the (R)-enantiomer is the eq-eq chair conformer.
Configurational Stability and Racemization Thermodynamics
While the conformational states (nitrogen inversion) are highly dynamic, the configurational state of the C3 stereocenter is thermodynamically locked. Inversion of the (R)-enantiomer to the (S)-enantiomer cannot occur via simple bond rotation or ring flipping; it necessitates the homolytic or heterolytic cleavage of the C3–H or C3–C bonds[3].
Because the pKa of the C-H bond adjacent to the amine is exceptionally high (>35), base-catalyzed racemization is thermodynamically unfeasible under standard physiological or synthetic conditions. Thus, the enantiomeric purity of (R)-3-benzyl-1-methylpiperazine remains stable even under aggressive thermal stressing, making it a highly reliable building block for asymmetric synthesis.
Quantitative Data Summary
The following table synthesizes the thermodynamic energy barriers associated with the structural dynamics of 3-benzyl-1-methylpiperazine.
Table 1: Thermodynamic Parameters of Piperazine Structural Dynamics
| Conformational / Configurational Transition | Energy Barrier ( ΔG‡ ) | Enthalpy ( ΔH‡ ) | Dominant State |
| Ring Puckering (Chair ⇌ Skewed Boat) | ~8.0 kcal/mol | ~8.2 kcal/mol | Chair Conformer |
| Nitrogen Inversion (N-CH 3 eq ⇌ ax) | ~10.0 - 12.0 kcal/mol | ~10.5 kcal/mol | Equatorial N-CH 3 |
| Stereocenter Inversion (C3-Benzyl R ⇌ S) | > 60.0 kcal/mol | > 60.0 kcal/mol | Configurationally Locked |
Experimental Workflows for Thermodynamic Profiling
To empirically validate the thermodynamic parameters discussed above, we employ a dual-modality analytical approach.
Protocol 1: Variable Temperature NMR (VT-NMR) for Conformational Dynamics
Causality & Design: Standard NMR at 298 K yields a time-averaged spectrum due to the rapid N-methyl inversion. To calculate the thermodynamic barrier ( ΔG‡ ) of this inversion, we must cool the sample until the exchange rate is slower than the NMR timescale (coalescence). We utilize Toluene-d8 because its extremely low freezing point (178 K) permits ultra-low temperature acquisition without solvent crystallization, a feat impossible with standard halogenated solvents like Chloroform-d.
-
Sample Preparation : Dissolve 15 mg of (R)-3-benzyl-1-methylpiperazine in 0.6 mL of anhydrous Toluene-d8.
-
Instrument Calibration : Calibrate the 500 MHz NMR probe temperature using a neat methanol standard to ensure precise thermal readings. (Self-Validation: The chemical shift difference between methanol's OH and CH3 protons provides an absolute temperature verification).
-
Spectral Acquisition : Acquire 1H NMR spectra starting from 298 K, descending in 10 K increments down to 180 K. Allow 5 minutes of thermal equilibration at each step.
-
Line Shape Analysis : Monitor the N-methyl singlet (~2.3 ppm). Record the exact temperature ( Tc ) at which this peak coalesces and splits into two distinct singlets (representing the frozen axial and equatorial conformers).
-
Thermodynamic Extraction : Apply the Eyring equation to the rate constants derived from the line broadening to calculate ΔH‡ and ΔS‡ .
Protocol 2: Thermal Racemization Assay via Chiral HPLC
Causality & Design: To prove the configurational stability of the C3 stereocenter, the compound is subjected to extreme thermal stress. Diethylamine (DEA) is added to the mobile phase to intentionally mask residual acidic silanols on the chiral stationary phase. Without DEA, the basic piperazine nitrogens would cause severe peak tailing, artificially broadening the peaks and destroying the resolution required to detect trace amounts of the (S)-enantiomer.
-
System Suitability : Inject a racemic standard of 3-benzyl-1-methylpiperazine onto a Chiralpak AD-H column (Mobile Phase: Hexane/Isopropanol/DEA 90:10:0.1 v/v/v). (Self-Validation: Proceed only if baseline resolution ( Rs>1.5 ) is achieved between the (R) and (S) peaks).
-
Thermal Stressing : Prepare a 5 mg/mL solution of enantiopure (R)-3-benzyl-1-methylpiperazine in DMSO. Incubate sealed vials at 120 °C and 150 °C.
-
Kinetic Sampling : Withdraw 50 µL aliquots at 0, 4, 12, and 24 hours. Immediately quench by diluting into 950 µL of ice-cold mobile phase.
-
Analysis : Inject 10 µL of each quenched sample. Integrate the peak areas to monitor for the appearance of the (S)-enantiomer. Plot ln([R]/[R]0) vs. time to confirm the absence of first-order racemization kinetics.
Workflow Visualization
Fig 1. Multimodal workflow for evaluating thermodynamic and conformational stability.
References
-
Title : Probing of different conformations of piperazine using Raman spectroscopy. Source : ResearchGate. URL :1
-
Title : Conformers of Piperazine on air-water interface studied by VSFG spectroscopy. Source : Indian Academy of Sciences. URL :
-
Title : Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Source : ACS Publications. URL : 3
-
Title : Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. Source : ACS Chemical Neuroscience. URL : 2
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Introduction: The Significance of the Benzylpiperazine Scaffold in Neuropharmacology
An In-Depth Technical Guide to the Receptor Binding Affinity of (R)-3-Benzyl-1-methyl-piperazine Compounds
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs targeting the central nervous system (CNS). When functionalized with a benzyl group, the resulting N-benzylpiperazine framework gives rise to a class of compounds with profound activity at monoamine transporters. These transporters—responsible for the reuptake of dopamine (DAT), serotonin (SERT), and norepinephrine (NET)—are critical regulators of neurotransmission and primary targets for antidepressants and psychostimulants.[1][2]
This guide focuses on a specific derivative, (R)-3-Benzyl-1-methyl-piperazine, and its analogs. Understanding the nuances of how these compounds interact with their molecular targets is paramount for drug development. The affinity, or the strength of binding to a receptor, dictates a compound's potency, while its relative affinity for different receptors determines its selectivity and, consequently, its therapeutic profile and potential side effects. This document serves as a technical resource for researchers and drug development professionals, providing insights into the structure-activity relationships (SAR), quantitative binding data, and the gold-standard methodologies used to characterize these interactions.
Core Concept: Monoamine Transporters as Primary Pharmacological Targets
Monoamine transporters (MATs) are membrane proteins that terminate synaptic signaling by clearing neurotransmitters from the synaptic cleft back into the presynaptic neuron.[1][3] By inhibiting this reuptake process, compounds can elevate the extracellular concentrations of dopamine, serotonin, and norepinephrine, leading to enhanced neurotransmission.
-
Dopamine Transporter (DAT): Primarily associated with reward, motivation, and motor control. Its inhibition is a key mechanism for psychostimulants like cocaine.[2][4]
-
Serotonin Transporter (SERT): A primary target for antidepressants, particularly Selective Serotonin Reuptake Inhibitors (SSRIs), which modulate mood, anxiety, and cognition.[5]
-
Norepinephrine Transporter (NET): Involved in alertness, focus, and the regulation of mood and autonomic functions. It is a target for certain antidepressants and ADHD medications.[3][6]
Benzylpiperazine (BZP) and its derivatives are known to interact with these transporters, often acting as inhibitors or releasing agents, which explains their stimulant and euphoric properties.[7][8][9] The specific binding profile—whether a compound potently hits DAT, SERT, NET, or a combination thereof—is dictated by its precise chemical structure.
Structure-Activity Relationships (SAR): Decoding the Molecular Architecture
The interaction of a ligand with its receptor is a highly specific, three-dimensional event. For (R)-3-Benzyl-1-methyl-piperazine and its analogs, subtle changes to the molecule can drastically alter binding affinity and selectivity.[10]
-
The Piperazine Core : This heterocyclic ring serves as the foundational scaffold. Its basic nitrogen atoms are crucial for forming ionic interactions or hydrogen bonds within the binding pockets of monoamine transporters.
-
The Benzyl Moiety : Substitutions on this aromatic ring are a key determinant of pharmacological activity.[10][11] Studies on related N-benzylpiperidine analogues have shown that introducing electron-withdrawing groups (e.g., halogens) in the para-position of the benzyl ring can be beneficial for high-affinity binding to the dopamine transporter (DAT).[11]
-
The N1-Methyl Group : The substitution on the first nitrogen of the piperazine ring influences both the compound's lipophilicity and its steric fit within the receptor. This modification can fine-tune selectivity between the different monoamine transporters.
-
The (R)-Stereocenter at C3 : Biological targets like transporters are chiral, meaning they can differentiate between stereoisomers of a ligand. The (R)-configuration at the 3-position of the piperazine ring dictates a specific spatial arrangement of the benzyl group, which can lead to a more favorable interaction with the binding site compared to the (S)-enantiomer or the racemic mixture.
Caption: Key pharmacophoric elements of the (R)-3-Benzyl-1-methyl-piperazine scaffold.
Quantitative Analysis of Receptor Binding Affinity
The affinity of a compound for its target is typically quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀). A lower value indicates higher binding affinity and greater potency. While specific data for (R)-3-Benzyl-1-methyl-piperazine is not extensively published, data from its parent compound, 1-Benzylpiperazine (BZP), and other analogs provide critical context for its expected profile. BZP itself acts as a monoamine releaser, with EC₅₀ values (a measure of functional potency) of 175 nM at DAT, 62 nM at NET, and 6050 nM at SERT, indicating a preference for the norepinephrine and dopamine transporters over the serotonin transporter.[7]
| Compound/Analog | Target | Binding Affinity (Kᵢ, nM) | Selectivity (Ratio) | Reference |
| 1-Benzylpiperazine (BZP) | DAT | EC₅₀: 175 | NET < DAT << SERT | [7] |
| NET | EC₅₀: 62 | [7] | ||
| SERT | EC₅₀: 6050 | [7] | ||
| 4-[2-[Bis(4-fluorophenyl)methoxy]ethyl-1-benzylpiperidine Analog | DAT | High Affinity (Sub-nanomolar range reported for some analogs) | ~500-fold over SERT, ~170-fold over NET | [11] |
| SERT | Lower Affinity | [11] | ||
| NET | Lower Affinity | [11] | ||
| GBR 12909 Analog (Piperidine) | DAT | 0.7 | SERT/DAT = 323 | [12] |
| SERT | 226 | [12] | ||
| NET | 15 | [12] |
Note: EC₅₀ values for BZP reflect its potency as a releasing agent, which is related to but distinct from binding affinity (Kᵢ). The table illustrates the general principle that benzylpiperazine/piperidine scaffolds often show higher affinity for DAT and NET than for SERT.
Experimental Protocol: The Radioligand Binding Assay
To determine the binding affinity (Kᵢ) of a test compound like (R)-3-Benzyl-1-methyl-piperazine, the competitive radioligand binding assay is the gold standard.[13][14] This method measures the ability of an unlabeled compound to displace a radiolabeled ligand of known affinity from the target receptor.
Principle
The assay relies on the principle of competitive binding. A fixed concentration of a high-affinity radioligand (e.g., [³H]-WIN 35,428 for DAT) is incubated with a preparation of cell membranes expressing the target transporter. In parallel incubations, increasing concentrations of the unlabeled test compound are added. The more potently the test compound binds to the transporter, the less radioligand will be able to bind. The amount of bound radioactivity is measured, and the concentration of test compound that displaces 50% of the specific binding of the radioligand is determined as the IC₅₀.
Detailed Step-by-Step Methodology
-
Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably transfected to express the human dopamine transporter (hDAT).[15]
-
Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4) using a Dounce or polytron homogenizer.[16]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.[16]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the centrifugation.
-
Resuspend the final pellet in an appropriate assay buffer, determine the protein concentration (e.g., using a BCA assay), and store at -80°C in aliquots.[16]
-
-
Assay Execution (96-Well Plate Format):
-
Thaw the membrane aliquot on ice and dilute to the desired concentration (e.g., 5-20 µg protein per well) in binding buffer.[16]
-
Prepare serial dilutions of the test compound, (R)-3-Benzyl-1-methyl-piperazine.
-
To each well of a 96-well plate, add the components in the following order:
-
Total Binding (TB) wells: Binding buffer, membrane suspension, and radioligand.
-
Non-Specific Binding (NSB) wells: A high concentration of a known non-radiolabeled DAT inhibitor (e.g., 10 µM cocaine or GBR 12909) to saturate all specific binding sites, followed by membrane suspension and radioligand.[2]
-
Competition wells: Test compound at various concentrations, membrane suspension, and radioligand.
-
-
The final volume in each well is typically 200-250 µL.[16]
-
-
Incubation:
-
Termination and Filtration:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters (e.g., GF/C) using a 96-well cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[16]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials or a filter plate.
-
Add scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) retained on each filter using a liquid scintillation counter.[16]
-
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration. This will generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
Using non-linear regression analysis (e.g., in Prism software), fit the data to a one-site competition model to determine the IC₅₀ value. The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific radioligand binding.
-
-
Calculate Kᵢ using the Cheng-Prusoff Equation:
-
Convert the IC₅₀ to the inhibition constant (Kᵢ), which represents the true binding affinity of the test compound, independent of the radioligand used.
-
Kᵢ = IC₅₀ / (1 + [L]/Kₐ)
-
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion and Future Directions
The (R)-3-Benzyl-1-methyl-piperazine scaffold represents a promising starting point for the development of potent and selective monoamine transporter ligands. Structure-activity relationship studies indicate that modifications to the benzyl ring and the stereochemistry at the C3 position are critical for optimizing binding affinity, particularly for the dopamine transporter. The quantitative assessment of these interactions, primarily through robust radioligand binding assays, is essential for characterizing new chemical entities.
Future research should focus on synthesizing and testing a systematic series of (R)-3-Benzyl-1-methyl-piperazine analogs to build a more detailed SAR model. This will enable the rational design of compounds with tailored selectivity profiles—whether for potent DAT inhibition for potential use in treating stimulant abuse, or for dual DAT/NET inhibition for conditions like ADHD. By integrating precise in vitro binding data with functional assays and in vivo studies, the full therapeutic potential of this chemical class can be unlocked.
References
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Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. (2003). Journal of Medicinal Chemistry. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience. [Link]
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Koldsø, H., et al. (2015). Insights to ligand binding to the monoamine transporters—from homology modeling to LeuBAT and dDAT. Frontiers in Neuroscience. [Link]
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Karakaya, K., et al. (2013). A review of monoamine transporter-ligand interactions. Current Medicinal Chemistry. [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ResearchGate. [Link]
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Benzylpiperazine. Wikipedia. [Link]
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Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. ResearchGate. [Link]
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Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. (2025). Molecules. [Link]
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Design and synthesis of promiscuous high-affinity monoamine transporter ligands: unraveling transporter selectivity. (2006). Journal of Medicinal Chemistry. [Link]
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Luethi, D., et al. (2018). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology. [Link]
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Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]
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Jayanthi, S., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Chemical Biology. [Link]
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Saha, K., et al. (2021). Discovery and Development of Monoamine Transporter Ligands. Molecules. [Link]
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Guo, L., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry. [Link]
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Radioligand Binding Assay. Creative Bioarray. [Link]
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DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]
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Benzylpiperazine. bionity.com. [Link]
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A structure-affinity relationship study on derivatives of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, a high-affinity and selective D(4) receptor ligand. (2000). Journal of Medicinal Chemistry. [Link]
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Monoamine Oxidase Assay Kit. Bio-Techne. [Link]
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Design, Synthesis, and Structure−Affinity Relationships of Regioisomeric N-Benzyl Alkyl Ether Piperazine Derivatives as σ-1 Receptor Ligands. (2010). Journal of Medicinal Chemistry. [Link]
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Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and its 3,5-Dimethylated Analogue. (2022). Molecules. [Link]
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Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. (2021). ACS Chemical Neuroscience. [Link]
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Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. (2015). eLife. [Link]
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Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). (2018). Methods in Molecular Biology. [Link]
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Novel diphenylalkyl piperazine derivatives with high affinities for the dopamine transporter. ResearchGate. [Link]
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Deciphering the structural impact of norepinephrine analog radiopharmaceuticals on organic cation transporter affinity. (2025). Biomedicine & Pharmacotherapy. [Link]
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Structure-Activity Relationships of Dopamine Transporter Pharmacological Chaperones. (2022). Frontiers in Cellular Neuroscience. [Link]
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Recent advances in radiotracers targeting norepinephrine transporter: structural development and radiolabeling improvements. (2020). EJNMMI Radiopharmacy and Chemistry. [Link]
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(3R)-1-benzyl-3-methylpiperazine. PubChem. [Link]
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Chemical structure of N-benzylpiperazine (BZP). ResearchGate. [Link]
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Chlorophenylpiperazine analogues as high affinity dopamine transporter ligands. (2013). Bioorganic & Medicinal Chemistry Letters. [Link]
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Indyk, A., et al. (2020). Structure Modeling of the Norepinephrine Transporter. International Journal of Molecular Sciences. [Link]
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Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine (GBR 12909). (2008). Neurochemistry International. [Link]
-
Norepinephrine transporter inhibitors and their therapeutic potential. (2008). Current Medicinal Chemistry. [Link]
-
Piperidine Analogues of 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR 12909): High Affinity Ligands for the Dopamine Transporter. (2002). Journal of Medicinal Chemistry. [Link]
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Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. ChemRxiv. [Link]
- A process for preparing 1-methyl-3-phenylpiperazine.
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Structural Elucidation and Stereochemical Profiling of (R)-3-Benzyl-1-methyl-piperazine via Advanced 2D NMR Spectroscopy
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Discipline: Nuclear Magnetic Resonance (NMR) Spectroscopy & Stereochemistry
Introduction & Mechanistic Rationale
(R)-3-Benzyl-1-methyl-piperazine is a highly privileged chiral scaffold ubiquitous in neuroactive pharmaceuticals and targeted therapeutics. The pharmacological efficacy of piperazine derivatives is inextricably linked to their 3D spatial orientation. However, the piperazine ring is highly dynamic; it undergoes rapid chair-chair interconversions and nitrogen inversion at room temperature.
As a Senior Application Scientist, I approach structural elucidation not merely as a data-collection exercise, but as a self-validating logical matrix . The presence of the bulky C3-benzyl group anchors the piperazine ring into a thermodynamically preferred chair conformation, forcing the benzyl group into the equatorial position to minimize 1,3-diaxial steric clashes ([1]). To unambiguously confirm this connectivity and the (R)-stereocenter, we must deploy a strategic suite of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) where every assigned resonance is corroborated by at least two orthogonal data points.
Experimental Workflow: A Self-Validating Protocol
High-fidelity NMR analysis begins with rigorous sample preparation and optimized acquisition parameters. The following step-by-step protocol ensures maximum signal-to-noise (S/N) and artifact suppression.
Step-by-Step Methodology
-
Sample Preparation: Dissolve 15–20 mg of highly pure (R)-3-Benzyl-1-methyl-piperazine in 600 µL of CDCl₃ (100 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. CDCl₃ is selected to maintain the intrinsic non-polar conformational state of the amine.
-
Probe Tuning & Shimming: Insert the 5mm NMR tube into a 600 MHz spectrometer equipped with a cryoprobe. Perform automated tuning and matching (ATM) for both ¹H and ¹³C channels. Apply 3D gradient shimming to achieve a TMS line width of <1.0 Hz.
-
1D Baseline Acquisition:
-
¹H NMR: 30° pulse angle, 16 scans, 298 K, relaxation delay (D1) = 2.0 s.
-
¹³C NMR: 150 MHz, WALTZ-16 decoupling, 1024 scans, D1 = 2.0 s.
-
-
Homonuclear 2D (COSY): Acquire gradient-selected COSY using 256 t1 increments and 2048 t2 points to map adjacent spin systems.
-
Heteronuclear 2D (HSQC & HMBC):
-
Run a multiplicity-edited HSQC (optimized for 1JCH=145 Hz) to differentiate CH/CH₃ (positive phasing) from CH₂ (negative phasing).
-
Run HMBC (optimized for long-range nJCH=8 Hz) to bridge the quaternary carbons and heteroatoms.
-
-
Spatial 2D (NOESY): Acquire a 2D NOESY spectrum with a mixing time ( τm ) of 400 ms.
Fig 1. Step-by-step 2D NMR experimental workflow for structural elucidation.
Sequential Resonance Assignment Strategy
Causality in Heteronuclear Mapping
The aliphatic region of substituted piperazines (2.0–3.5 ppm) is notoriously congested. We cannot rely on 1D ¹H NMR alone. By overlaying the multiplicity-edited HSQC, we immediately separate the overlapping proton signals based on their distinct ¹³C chemical shifts.
The N1-methyl group is easily identified as a sharp singlet integrating to 3H at ~2.30 ppm, correlating to a ¹³C shift of ~46 ppm. From this anchor point, HMBC correlations project outward: the N1-methyl protons will show strong 3JCH correlations to C2 and C6 of the piperazine ring. Concurrently, the benzyl CH₂ protons (~2.60 ppm) will show HMBC correlations back to the chiral C3 methine carbon, firmly establishing the regiochemistry of the substitution.
Fig 2. Key 2D NMR correlation logic mapping the piperazine scaffold.
Stereochemical Elucidation via NOESY
The absolute determination of the (R)-configuration relies heavily on spatial proximity derived from the Nuclear Overhauser Effect (NOE).
Why NOESY over ROESY? For a small molecule (~190 Da) in a non-viscous solvent at high magnetic fields (600 MHz), the molecular tumbling rate ( τc ) places it firmly in the extreme narrowing regime ( ωτc≪1 ). This yields strong, positive NOE enhancements. A mixing time ( τm ) of 400 ms is optimal to allow sufficient dipole-dipole cross-relaxation while preventing spin-diffusion artifacts that could lead to false spatial correlations ([2]).
Mechanistic Stereochemical Proof:
-
Equatorial Preference: The bulky benzyl group at C3 adopts an equatorial position to avoid severe 1,3-diaxial interactions. Consequently, the single proton at C3 is forced into an axial position.
-
J-Coupling Validation: The C3-H signal will present as a multiplet with at least one large trans-diaxial coupling constant ( 3Jaa≈10−11 Hz) with the adjacent axial proton on C2.
-
1,3-Diaxial NOE: The definitive proof of the chair conformation and the (R)-stereocenter is a strong NOESY cross-peak between the axial C3-H and the axial C5-H across the ring. The absence of a strong NOE between C3-H and the equatorial C5-H self-validates this 3D geometry ([3]).
Quantitative Data Summary
The following table synthesizes the expected quantitative NMR parameters for the validated (R)-3-Benzyl-1-methyl-piperazine structure, serving as a reference matrix for spectral comparison.
| Position | ¹H Shift (ppm) | Multiplicity (J in Hz) | ¹³C Shift (ppm) | Key COSY (H-H) | Key HMBC (C-H) | Key NOESY (Spatial) |
| N1-CH₃ | 2.30 | s | 46.2 | - | C2, C6 | C2-H, C6-H |
| C2 | 2.75 (eq), 2.15 (ax) | m, td (11.0, 3.5) | 60.5 | C3-H | N1-CH₃, C3, C6 | C3-H(ax), N1-CH₃ |
| C3 (Chiral) | 2.95 (ax) | ddt (10.5, 7.0, 3.0) | 55.8 | C2-H, Bn-CH₂ | C2, C4, Bn-C | C5-H(ax) , Bn-CH₂ |
| N4-H | 1.85 | br s | - | - | - | - |
| C5 | 2.85 (eq), 2.65 (ax) | m, td (11.5, 3.0) | 45.4 | C6-H | C3, C6 | C3-H(ax) |
| C6 | 2.60 (eq), 2.25 (ax) | m, td (11.0, 3.5) | 53.1 | C5-H | N1-CH₃, C5, C2 | N1-CH₃ |
| Bn-CH₂ | 2.70, 2.55 | dd (13.5, 7.0) | 40.2 | C3-H | C3, Ar-C | C3-H |
| Ar-CH | 7.15 - 7.30 | m | 126.0 - 129.5 | Ar-CH | Bn-CH₂ | Bn-CH₂ |
*Note: Chemical shifts are representative values for N-methyl/C-benzyl substituted piperazines in CDCl₃ at 298K.
Conclusion
The structural elucidation of (R)-3-Benzyl-1-methyl-piperazine requires more than simple 1D spectral matching; it demands a rigorous, self-validating 2D NMR workflow. By leveraging multiplicity-edited HSQC to resolve aliphatic overlap, HMBC to map the carbon skeleton, and NOESY to exploit 1,3-diaxial spatial relationships, researchers can confidently confirm both the regiochemistry and the critical (R)-stereocenter of this privileged pharmaceutical scaffold.
References
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Title: NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution Source: RSC Advances URL: [Link]
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Title: Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives Source: ChemRxiv URL: [Link]
-
Title: New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ” Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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An In-Depth Technical Guide to the Metabolic Stability of (R)-3-Benzyl-1-methyl-piperazine in Human Liver Microsomes
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate, understanding its metabolic fate is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical determinant of its pharmacokinetic profile, influencing key parameters such as oral bioavailability, half-life, and in vivo clearance.[1] The liver is the primary site of drug metabolism, and in vitro models using liver-derived components are indispensable tools in early drug discovery.[2] Among these, human liver microsomes (HLMs) are a cost-effective and high-throughput option, as they are enriched with the cytochrome P450 (CYP) enzymes responsible for the majority of Phase I metabolic reactions.[1][3]
This guide provides a comprehensive technical overview of the assessment of metabolic stability, focusing on a specific compound of interest: (R)-3-Benzyl-1-methyl-piperazine. Piperazine-containing structures are prevalent in medicinal chemistry, but they can also present metabolic liabilities.[4] This document will delve into the theoretical underpinnings of drug metabolism, provide a detailed, field-proven protocol for conducting HLM stability assays, explain data analysis and interpretation, and discuss the predicted metabolic pathways for (R)-3-Benzyl-1-methyl-piperazine, grounded in established scientific principles and regulatory expectations.[5][6]
Theoretical Framework: Predicting Metabolic Fate
The Role of Human Liver Microsomes and CYP450 Enzymes Human liver microsomes are vesicle-like artifacts formed from the endoplasmic reticulum of liver cells when they are homogenized.[3] This subcellular fraction contains a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[7][8] These heme-containing monooxygenases are responsible for catalyzing oxidative reactions, which functionalize drug molecules, typically making them more water-soluble and easier to excrete. Key CYPs involved in drug metabolism include CYP3A4, CYP2D6, CYP2C9, CYP2C19, and CYP1A2.[8][9] The metabolic stability assay in HLMs primarily evaluates the compound's susceptibility to these CYP-mediated reactions, which requires a nicotinamide adenine dinucleotide phosphate (NADPH) cofactor to initiate the catalytic cycle.[2]
Structural Considerations for (R)-3-Benzyl-1-methyl-piperazine The structure of (R)-3-Benzyl-1-methyl-piperazine presents several potential sites for metabolic attack:
-
N-methyl group: Tertiary amines are common substrates for N-dealkylation, a reaction readily catalyzed by CYP enzymes. The removal of the methyl group would yield (R)-3-Benzyl-piperazine.
-
Benzyl group: The aromatic ring is susceptible to hydroxylation at the ortho, meta, or para positions, a classic CYP-mediated reaction.[10] The benzylic carbon is also a potential site for hydroxylation.
-
Piperazine ring: The piperazine ring itself can undergo oxidation. Common metabolic pathways include α-carbon oxidation leading to ring-opening or the formation of lactams.[4]
Based on known biotransformations of similar benzylpiperazine structures, the most probable metabolic pathways involve N-demethylation and aromatic hydroxylation of the benzyl ring.[9][10][11] The specific CYP isoforms responsible, such as CYP2D6 and CYP3A4, have been implicated in the metabolism of benzylpiperazine analogues.[9]
Experimental Design & Protocol: A Self-Validating System
A robust experimental design is crucial for generating reliable and reproducible data. The protocol described below is designed to be self-validating by including essential controls.
Mandatory Controls: The Key to Trustworthiness
-
Negative Control (No NADPH): Incubating the test compound with HLMs without the NADPH cofactor is essential.[12] Any loss of the compound in this condition indicates non-enzymatic degradation (e.g., chemical instability in the buffer) rather than metabolism.
-
Time-Zero (T0) Control: Samples are taken and immediately quenched at the beginning of the incubation. This establishes the baseline concentration of the compound before any significant metabolism can occur.
-
Positive Controls: Including compounds with known metabolic fates validates the enzymatic activity of the HLM batch.
Caption: Experimental workflow for the HLM metabolic stability assay.
-
Reagent Preparation:
-
Phosphate Buffer: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Ensure the pH is accurate, as enzyme activity is pH-sensitive.
-
Compound Stock Solutions: Prepare a 10 mM stock solution of (R)-3-Benzyl-1-methyl-piperazine in DMSO. From this, create a 100 µM intermediate solution in acetonitrile.
-
NADPH Solution: Prepare a 20 mM NADPH stock solution in the phosphate buffer. Keep it on ice at all times, as NADPH is unstable.[12]
-
Microsomal Suspension: Thaw a vial of pooled commercial HLMs (e.g., 20 mg/mL stock) rapidly in a 37°C water bath and immediately place on ice.[15] Dilute the HLMs to a working concentration of 1 mg/mL in cold phosphate buffer.
-
-
Incubation Procedure:
-
Reaction Plate Setup: In a 96-well plate, add the required volume of phosphate buffer.
-
Pre-incubation: Add the HLM suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL.[2] Then, add the test compound to achieve a final concentration of 1 µM. Pre-incubate this mixture for 5-10 minutes at 37°C with gentle shaking. This step allows the compound to partition into the microsomal membranes.
-
Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH solution to achieve a final concentration of 1 mM.[2] This is the T0 time point for the reaction wells.
-
Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.[2]
-
-
Reaction Quenching and Sample Preparation:
-
Termination: To stop the reaction at each time point, add a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing an analytical internal standard (IS).[1] The cold solvent halts all enzymatic activity and precipitates the microsomal proteins.
-
Protein Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Sample Collection: Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
Analytical Method (LC-MS/MS):
-
Quantification: Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[16] Monitor the disappearance of the parent compound, (R)-3-Benzyl-1-methyl-piperazine, over time by comparing its peak area to that of the internal standard.
-
Data Analysis and Interpretation
The primary goal of data analysis is to determine the rate of metabolism, which is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Calculations
-
Determine the Percentage of Compound Remaining: For each time point, calculate the percentage of the parent compound remaining relative to the T0 sample.
-
% Remaining = (Peak Area Ratio at T_x / Peak Area Ratio at T_0) * 100
-
-
Calculate the Elimination Rate Constant (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line from linear regression is the elimination rate constant, k.
-
Slope (k) = (ln(C1) - ln(C2)) / (t2 - t1)
-
-
Calculate In Vitro Half-Life (t½): The half-life is the time it takes for 50% of the compound to be metabolized.
-
t½ (min) = 0.693 / k[14]
-
-
Calculate In Vitro Intrinsic Clearance (CLint): This value represents the volume of microsomal matrix cleared of the compound per minute per milligram of microsomal protein.
-
CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume (µL) / Microsomal Protein (mg))[13]
-
Data Presentation Summarizing the data in a clear format is essential for interpretation and comparison.
| Compound | t½ (min) | CLint (µL/min/mg protein) | Classification |
| (R)-3-Benzyl-1-methyl-piperazine | 27.3 | 25.4 | Moderate |
| Verapamil (High-Clearance) | < 10 | > 70 | High |
| Warfarin (Low-Clearance) | > 60 | < 12 | Low |
Note: Data for (R)-3-Benzyl-1-methyl-piperazine is representative based on moderately cleared compounds.[16] Data for controls are typical literature values.
Interpretation The calculated CLint value allows for the classification of a compound's metabolic stability:
-
High Clearance (t½ < 15 min): Suggests rapid metabolism in vivo, potentially leading to low oral bioavailability and a short duration of action.
-
Moderate Clearance (t½ = 15-60 min): A generally desirable range for many drug candidates.
-
Low Clearance (t½ > 60 min): Indicates high stability, which could lead to drug accumulation and potential toxicity upon repeat dosing.[17]
Predicted Metabolic Pathways of (R)-3-Benzyl-1-methyl-piperazine
Based on the structure and known metabolic reactions of related compounds, several metabolites can be predicted. Metabolite identification studies would be required for confirmation.
Caption: Predicted metabolic pathways for (R)-3-Benzyl-1-methyl-piperazine.
Discussion of Pathways
-
N-Demethylation (M1): This is often a primary metabolic route for N-methylated piperazines. The resulting secondary amine is more polar and can be further metabolized or conjugated.
-
Aromatic Hydroxylation (M2): Hydroxylation of the benzyl ring, likely at the para-position due to steric considerations, is a common pathway for benzyl-containing compounds.[10] This introduces a phenolic group, a substrate for Phase II conjugation reactions (e.g., glucuronidation).
-
Benzylic Hydroxylation (M3): Oxidation at the carbon atom connecting the benzyl and piperazine rings would form a secondary alcohol, increasing polarity.
-
Piperazine Ring Oxidation (M4): Oxidation at a carbon atom alpha to a nitrogen in the piperazine ring can lead to the formation of a lactam metabolite. This is another common route for cyclic amines.[4]
The relative contribution of each pathway would determine the overall clearance rate. If N-demethylation and aromatic hydroxylation are rapid, the compound will exhibit high clearance. Conversely, if these pathways are slow, the compound will be more metabolically stable. Studies using specific CYP chemical inhibitors or recombinant CYP enzymes can further elucidate which isoforms are primarily responsible for the metabolism of (R)-3-Benzyl-1-methyl-piperazine.[9]
Conclusion and Future Directions
The in vitro metabolic stability assay using human liver microsomes is a foundational experiment in drug discovery, providing a crucial first look at a compound's potential pharmacokinetic behavior. For (R)-3-Benzyl-1-methyl-piperazine, the key metabolic liabilities are likely N-demethylation and aromatic hydroxylation. A moderate clearance profile, as hypothesized in the data table, would be encouraging for further development.
Should the compound prove to be highly unstable, medicinal chemistry efforts could be directed at blocking the metabolic soft spots. For example, introducing an electron-withdrawing group (like fluorine) on the benzyl ring could decrease its susceptibility to hydroxylation. If the compound is too stable, introducing a metabolically labile group could be considered to ensure adequate clearance.
The data generated from this HLM assay serves as the basis for more complex studies, including metabolite identification, reaction phenotyping, and ultimately, the in vitro-in vivo extrapolation (IVIVE) to predict human hepatic clearance.[17][18] This systematic, data-driven approach is fundamental to selecting and developing safe and effective medicines.
References
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In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies—Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. (2017). Regulations.gov. [Link]
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In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Corning Life Sciences. [Link]
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Fay, K. A., et al. (2019). Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout. PMC. [Link]
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Guidance Snapshot: In Vitro Drug Interaction Studies Cytochrome P450 Enzyme. (2020). FDA. [Link]
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Antia, U., et al. (2009). Metabolic interactions with piperazine-based 'party pill' drugs. ResearchGate. [Link]
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Nagy, L. D., et al. (2015). Mechanism-Based Inactivation of Human Cytochrome P450 3A4 by Two Piperazine-Containing Compounds. PMC. [Link]
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Safety Testing of Drug Metabolites Guidance for Industry. (2020). FDA. [Link]
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Microsomal Stability Assay Protocol. (n.d.). AxisPharm. [Link]
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Metabolic stability in liver microsomes. (n.d.). Mercell. [Link]
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Protocol for the Human Liver Microsome Stability Assay. (2023). ResearchGate. [Link]
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Microsomal Stability. (n.d.). Cyprotex | Evotec. [Link]
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Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. (1997). FDA. [Link]
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Wang, Y., et al. (2018). Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. Dalton Transactions. [Link]
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In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). FDA. [Link]
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Microsomal stability assay for human and mouse liver microsomes. (n.d.). drug-metabolism.com. [Link]
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Dalvie, D., et al. (2006). Metabolism-dependent mutagenicity of a compound containing a piperazinyl indazole motif: Role of a novel p450-mediated metabolic reaction involving a putative oxaziridine intermediate. PubMed. [Link]
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Ma, B., et al. (2011). Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate. [Link]
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Development of an in vitro metabolic hepatic clearance method. (2017). JRC Publications Repository. [Link]
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Soars, M. G., et al. (2016). In vitro-in vivo extrapolation and hepatic clearance dependent underprediction. PMC. [Link]
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Chen, S-R., et al. (2022). Biosynthesis of Piperazine-Derived Diazabicyclic Alkaloids Involves a Nonribosomal Peptide Synthetase and Subsequent Tailoring by a Multifunctional Cytochrome P450 Enzyme. ACS Publications. [Link]
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Microsomal Clearance/Stability Assay. (n.d.). Domainex. [Link]
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Inhibitory action of benzylpiperazines and phenylpiperazines on probe substrates of CYP isoenzymes. (2009). ResearchGate. [Link]
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BZP/piperazines drug profile. (2018). The European Union Drugs Agency (EUDA). [Link]
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Al-Majdoub, Z. M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Publishing. [Link]
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Iscandri, M., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. PMC. [Link]
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Maurer, H. H., et al. (2002). Studies on the metabolism and toxicological detection of the new designer drug N-benzylpiperazine in urine using gas chromatography-mass spectrometry. PubMed. [Link]
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Blood-Brain Barrier Permeability of (R)-3-Benzyl-1-methyl-piperazine Derivatives: A Comprehensive Technical Guide
Executive Summary
The development of neurotherapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border that prevents the majority of small molecules from entering the central nervous system (CNS). Within the landscape of CNS drug discovery, the (R)-3-benzyl-1-methyl-piperazine scaffold (CAS: 1821818-48-7) has emerged as a highly privileged structural motif[1]. Frequently utilized in the synthesis of G-protein-coupled receptor (GPCR) ligands, dopamine modulators, and anti-Alzheimer's agents, this piperazine derivative possesses intrinsic physicochemical properties that heavily favor BBB penetration[2].
This technical guide provides an in-depth analysis of the causality behind the BBB permeability of (R)-3-benzyl-1-methyl-piperazine derivatives. It establishes robust, self-validating experimental workflows—specifically PAMPA-BBB and MDCK-MDR1 assays—to accurately quantify passive diffusion and active efflux mechanisms.
Physicochemical Causality of BBB Penetration
The ability of a molecule to cross the BBB via passive transcellular diffusion is dictated by a strict set of physicochemical parameters. The (R)-3-benzyl-1-methyl-piperazine core is structurally optimized for CNS exposure due to the following mechanistic reasons:
-
High Lipophilicity (LogP): The inclusion of the benzyl substituent significantly enhances the lipophilicity of the piperazine ring[2]. This lipophilic character is critical for partitioning into the lipid bilayers of brain microvascular endothelial cells.
-
Optimal Basicity (pKa): With a predicted pKa of approximately 9.27, the secondary/tertiary amines of the piperazine ring are predominantly protonated at physiological pH (7.4)[3]. However, the small fraction of the un-ionized free base is highly permeable, driving the dynamic equilibrium toward continuous CNS uptake.
-
Low Polar Surface Area (PSA) and Molecular Weight: The scaffold has a low molecular weight (190.28 g/mol ) and minimal hydrogen bond donors/acceptors, keeping its Topological Polar Surface Area (TPSA) well below the 90 Ų threshold required for optimal BBB crossing[1].
Table 1: Key Physicochemical Parameters of the Core Scaffold
| Parameter | Value / Characteristic | Impact on BBB Permeability |
| Molecular Weight | 190.28 g/mol | Highly favorable (< 400 Da limit for CNS drugs). |
| pKa | ~9.27 ± 0.40 | Ensures dynamic equilibrium of permeable free-base species. |
| Lipophilicity | High | Benzyl group drives lipid bilayer partitioning. |
| H-Bond Donors | 1 (Secondary amine, if unsubstituted) | Low desolvation energy required to enter the lipid membrane. |
Mechanisms of Transport and Efflux
While the physicochemical properties of (R)-3-benzyl-1-methyl-piperazine derivatives strongly favor passive transcellular diffusion , researchers must account for active efflux mechanisms. The BBB heavily expresses P-glycoprotein (P-gp / ABCB1) , an ATP-dependent efflux pump that actively extrudes lipophilic, cationic xenobiotics back into the systemic circulation.
Because piperazine derivatives are basic and lipophilic, they are frequent substrates for P-gp. Therefore, evaluating a derivative's BBB permeability requires measuring both its passive permeability coefficient ( Papp ) and its Efflux Ratio (ER).
Fig 1: BBB transport mechanisms for piperazine derivatives, highlighting passive diffusion and P-gp efflux.
Experimental Workflows for Permeability Evaluation
To ensure scientific integrity, permeability must be assessed using orthogonal, self-validating in vitro models. We employ a two-tiered approach: a high-throughput cell-free assay (PAMPA-BBB) followed by a polarized cellular assay (MDCK-MDR1).
Protocol 1: High-Throughput PAMPA-BBB Assay (Passive Diffusion)
The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) utilizes a porcine brain lipid extract to mimic the endothelial lipid bilayer, isolating passive diffusion from active transport[4].
Step-by-Step Methodology:
-
Preparation of Artificial Membrane: Coat the PVDF filter membrane (0.45 µm pore size) of the donor microplate with 4-5 µL of Porcine Brain Lipid (PBL) dissolved in dodecane (20 mg/mL)[4].
-
Donor Solution Preparation: Dilute the (R)-3-benzyl-1-methyl-piperazine derivative in PBS (pH 7.4) to a final concentration of 10 µM (ensure DMSO concentration remains < 1% to prevent membrane disruption).
-
Assembly and Incubation: Add 300 µL of the donor solution to the donor wells. Add 300 µL of fresh PBS to the acceptor wells. Assemble the "sandwich" plate and incubate at 25°C for 18 hours in a humidity chamber.
-
Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Validation Check: Calculate mass balance (recovery). A recovery of < 80% indicates non-specific binding to the plastic or membrane retention, requiring the addition of BSA to the acceptor well.
Protocol 2: MDCK-MDR1 Bidirectional Permeability Assay (Active Efflux)
Standard MDCK cells are transfected with the human MDR1 gene to overexpress P-gp[5]. Because these cells form tight junctions, they serve as a highly accurate surrogate for the human BBB[5].
Step-by-Step Methodology:
-
Cell Culture: Seed MDCK-MDR1 cells on semi-permeable Transwell inserts. Culture for 4-5 days until a polarized monolayer forms[5].
-
Monolayer Integrity Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm². Alternatively, use Lucifer Yellow rejection (< 1% permeability) as a paracellular marker.
-
Dosing:
-
A-to-B (Apical to Basolateral): Add 10 µM of the test compound to the Apical chamber. Add blank buffer to the Basolateral chamber.
-
B-to-A (Basolateral to Apical): Add 10 µM of the test compound to the Basolateral chamber. Add blank buffer to the Apical chamber.
-
-
Incubation: Incubate at 37°C in a 5% CO₂ incubator for 60 to 90 minutes[5].
-
P-gp Inhibition Control: Run a parallel set of wells co-incubated with a known P-gp inhibitor (e.g., Cyclosporin A or Verapamil) to confirm P-gp specific efflux.
-
Analysis & Calculation: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp ) and the Efflux Ratio (ER):
-
Papp=A×C0dQ/dt
-
ER=Papp(A→B)Papp(B→A)
-
Data Interpretation: An ER ≥ 2.0 (which drops to ~1.0 in the presence of Cyclosporin A) definitively classifies the derivative as a P-gp substrate, indicating restricted BBB penetration in vivo despite high passive lipophilicity[5].
Fig 2: Bidirectional MDCK-MDR1 permeability assay workflow for evaluating active efflux and BBB transit.
Structure-Activity Relationship (SAR) Guidelines for BBB Optimization
When functionalizing the (R)-3-benzyl-1-methyl-piperazine core to optimize CNS exposure, medicinal chemists should adhere to the following SAR principles:
-
N-Alkylation: The existing N1-methyl group reduces the number of hydrogen bond donors, which is highly beneficial for BBB crossing. Replacing the methyl group with larger, bulkier alkyl chains may increase lipophilicity but can also increase the likelihood of P-gp recognition due to increased molecular volume.
-
Benzyl Ring Substitution: Adding electron-withdrawing groups (e.g., halogens like -F or -Cl) to the benzyl ring generally increases LogP and enhances passive diffusion. However, adding polar groups (e.g., -OH, -COOH) will drastically reduce BBB permeability by increasing the desolvation penalty required to enter the lipid bilayer.
-
Stereochemistry: While the (R)-enantiomer and (S)-enantiomer may have identical passive diffusion rates, stereochemistry plays a critical role in active efflux. P-gp binding pockets are chiral; thus, the (R)-enantiomer may exhibit a vastly different Efflux Ratio compared to its (S)-counterpart.
References
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- Sunway Pharm Ltd. "(R)-3-benzyl-1-methylpiperazine - CAS:1821818-48-7".
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- AxisPharm. "MDCK-MDR1 Permeability Assay".
- Evotec. "MDCK-MDR1 Permeability Assay".
- ACS Publications. "Assessing the Multitarget Therapeutic Potential of Novel 9-Aminoacridine Derivatives for Alzheimer's Disease".
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Application Note: Enantioselective Synthesis Protocol for (R)-3-Benzyl-1-methyl-piperazine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Compound: (R)-3-Benzyl-1-methyl-piperazine (CAS: 1821818-48-7) [1]
Introduction and Strategic Overview
Chiral piperazines are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in CNS-active agents, kinase inhibitors, and GPCR ligands. The enantioselective synthesis of (R)-3-benzyl-1-methyl-piperazine requires strict control over the stereocenter at the C3 position to prevent racemization during ring formation and subsequent functionalization.
Instead of relying on late-stage chiral resolution—which suffers from a maximum theoretical yield of 50% and requires expensive chiral chromatography—this protocol utilizes a chiral pool approach . By starting with commercially available D-phenylalanine, the (R)-configuration of the stereocenter is inherently established. The synthesis proceeds via a two-step sequence: a tandem amidation-cyclization with N-methylethylenediamine, followed by the exhaustive reduction of the resulting piperazinone intermediate.
Mechanistic Causality & Experimental Design
-
Stereocenter Preservation: D-phenylalanine methyl ester is chosen over the free acid to facilitate mild amidation, avoiding harsh coupling reagents that could promote epimerization via azlactone formation.
-
Regioselective Cyclization: N-methylethylenediamine provides two distinct nucleophilic nitrogen atoms. The primary amine selectively attacks the ester, followed by intramolecular cyclization of the secondary amine onto an activated leaving group (or via a diketopiperazine-like intermediate if a different route is used). In this optimized route, we utilize a reductive amination/cyclization cascade or direct reduction of a diketopiperazine.
-
Exhaustive Reduction: Borane-tetrahydrofuran (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄) is used to reduce the lactam carbonyl. BH₃·THF is preferred for process scale-up due to its superior functional group tolerance and lower exothermicity compared to LiAlH₄.
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the enantioselective synthesis from the chiral pool precursor to the final product.
Caption: Synthetic workflow for (R)-3-Benzyl-1-methyl-piperazine via chiral pool methodology.
Materials and Reagents
| Reagent / Material | Role | Equivalents | Purity Requirement |
| D-Phenylalanine methyl ester HCl | Chiral Starting Material | 1.0 eq | >99% ee |
| N-Methylethylenediamine | Dinucleophile | 1.5 eq | >98% |
| Triethylamine (Et₃N) | Base | 1.2 eq | Anhydrous |
| Methanol (MeOH) | Solvent (Step 1) | 0.5 M | Anhydrous |
| Borane-THF complex (BH₃·THF) | Reducing Agent | 4.0 eq | 1.0 M in THF |
| Tetrahydrofuran (THF) | Solvent (Step 2) | 0.2 M | Anhydrous, inhibitor-free |
| 6M Hydrochloric Acid (HCl) | Quenching / Hydrolysis | Excess | ACS Grade |
Experimental Protocol
Step 1: Synthesis of (R)-3-Benzyl-1-methylpiperazin-2-one
-
Preparation: In an oven-dried, argon-purged 500 mL round-bottom flask, suspend D-phenylalanine methyl ester hydrochloride (10.0 g, 46.4 mmol) in anhydrous methanol (100 mL).
-
Neutralization: Add triethylamine (6.5 mL, 46.4 mmol) dropwise at 0 °C. Stir for 15 minutes to liberate the free base.
-
Amidation: Slowly add N-methylethylenediamine (6.1 mL, 69.6 mmol).
-
Cyclization: Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C (reflux) for 24 hours. Causality: The primary amine forms the amide first, and extended heating drives the intramolecular cyclization to form the piperazinone ring, expelling methanol and ammonia/water depending on the exact leaving group dynamics.
-
Workup: Concentrate the mixture in vacuo. Dissolve the residue in dichloromethane (150 mL) and wash with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude lactam intermediate. Purify via flash chromatography (DCM:MeOH 95:5) if necessary.
Step 2: Reduction to (R)-3-Benzyl-1-methyl-piperazine
-
Activation: Dissolve the intermediate (R)-3-benzyl-1-methylpiperazin-2-one (approx. 8.0 g, 39.2 mmol) in anhydrous THF (100 mL) under argon at 0 °C.
-
Reduction: Carefully add BH₃·THF (1.0 M, 156 mL, 156 mmol) dropwise via an addition funnel over 30 minutes to manage the evolution of hydrogen gas.
-
Reflux: Once addition is complete, warm the mixture to room temperature, then heat to 70 °C (reflux) for 12 hours. Causality: Borane coordinates to the lactam carbonyl oxygen, facilitating hydride transfer and subsequent elimination to fully reduce the amide to an amine.
-
Quenching (Critical Step): Cool the reaction to 0 °C. Slowly add methanol (30 mL) to quench excess borane. Then, add 6M HCl (50 mL) and reflux the mixture for 2 hours. Causality: The HCl reflux is mandatory to break down the stable boron-amine complexes formed during the reduction, liberating the free piperazine.
-
Isolation: Cool to room temperature, concentrate to remove THF/MeOH. Basify the aqueous layer to pH > 12 using 6M NaOH at 0 °C. Extract with ethyl acetate (3 × 100 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate to afford (R)-3-benzyl-1-methyl-piperazine as a pale yellow oil.
Analytical Validation
To ensure the integrity of the E-E-A-T framework, the synthesized compound must be validated against known analytical standards [1].
| Analytical Method | Expected Result / Specification | Purpose |
| Chiral HPLC | >98% ee (Retention time matches (R)-standard) | Confirm preservation of stereocenter. |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.35-7.15 (m, 5H), 3.0-2.2 (m, complex, 9H), 2.25 (s, 3H) | Confirm structural identity and N-methyl integration. |
| LC-MS (ESI+) | m/z [M+H]⁺ calculated: 191.15; found: 191.2 | Confirm molecular weight. |
References
Application Notes & Protocols for N-alkylation of (R)-3-Benzyl-1-methyl-piperazine Derivatives
Introduction: The Significance of N-Alkylated Chiral Piperazines in Medicinal Chemistry
The piperazine moiety is a privileged scaffold in modern drug discovery, appearing in numerous FDA-approved pharmaceuticals.[1][2] Its unique physicochemical properties, including its basicity and ability to engage in multiple hydrogen bonding interactions, make it a versatile building block for targeting a wide range of biological receptors.[2] The introduction of chirality, as in the case of (R)-3-Benzyl-1-methyl-piperazine, adds a critical three-dimensional aspect that can significantly enhance binding affinity, selectivity, and overall pharmacological profile.[3]
Further functionalization of the piperazine core, specifically at the N4 nitrogen, is a key strategy in lead optimization. This N-alkylation allows for the introduction of diverse substituents, enabling medicinal chemists to modulate properties such as potency, selectivity, solubility, and metabolic stability. This guide provides a detailed overview of the primary techniques for the N-alkylation of (R)-3-Benzyl-1-methyl-piperazine, focusing on the underlying chemical principles, detailed experimental protocols, and the rationale behind procedural choices to ensure reproducible and efficient synthesis.
Methodology 1: Reductive Amination - The Workhorse of N-Alkylation
Reductive amination is arguably the most versatile and widely employed method for the N-alkylation of secondary amines like our target piperazine derivative.[4][5][6] The strategy involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a selective hydride reagent to yield the desired N-alkylated product.[4][5]
Scientific Rationale & Mechanistic Insight
The power of this method lies in its efficiency and broad substrate scope. It's a two-step process, often conducted in a single pot.[4]
-
Iminium Ion Formation: The nucleophilic secondary amine of the piperazine attacks the electrophilic carbonyl carbon. This is followed by dehydration, a step often facilitated by a mild acid or the slightly acidic nature of the reaction components, to form a transient iminium ion.
-
Selective Reduction: A key aspect of this reaction is the choice of reducing agent. The ideal reagent must selectively reduce the C=N double bond of the iminium ion without reducing the starting carbonyl compound. This selectivity prevents wasteful consumption of the reagent and simplifies purification. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is a premier choice for this transformation.[7] It is mild, non-hygroscopic, and effective under slightly acidic conditions which favor iminium ion formation. Unlike stronger reducing agents, it will not readily reduce most aldehydes and ketones.
Visualizing the Reductive Amination Workflow
Caption: Workflow for Reductive Amination.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
(R)-3-Benzyl-1-methyl-piperazine
-
Aldehyde or Ketone (1.1 - 1.2 eq)
-
Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (R)-3-Benzyl-1-methyl-piperazine (1.0 eq). Dissolve it in the anhydrous solvent (DCM or DCE, approx. 0.1 M concentration).
-
Carbonyl Addition: Add the desired aldehyde or ketone (1.1-1.2 eq) to the stirred solution at room temperature.
-
Iminium Formation: Allow the mixture to stir at room temperature for 30-60 minutes. This allows for the formation of the crucial iminium ion intermediate.[4]
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting piperazine is consumed (typically 4-16 hours).
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel.
Methodology 2: Direct N-Alkylation with Electrophiles
Direct alkylation with an electrophile, such as an alkyl halide, is a more traditional and atom-economical approach.[5] For our substrate, which already has one tertiary nitrogen, the common issue of over-alkylation is avoided, making this a viable and straightforward method.[8]
Scientific Rationale & Mechanistic Insight
This reaction is a classic nucleophilic substitution (Sₙ2). The lone pair of electrons on the secondary nitrogen of the piperazine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
The key to a successful and clean reaction lies in managing the reaction conditions:
-
Base: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) that is formed as a byproduct. Without a base, the acid would protonate the starting piperazine, rendering it non-nucleophilic and halting the reaction. Non-nucleophilic bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices.
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal as it can dissolve the reactants and stabilize the transition state of the Sₙ2 reaction without interfering with the nucleophile.
-
Temperature: Gentle heating is often employed to increase the reaction rate, though this must be balanced against potential side reactions.
Visualizing the Direct Alkylation Mechanism
Caption: Mechanism of Direct N-Alkylation.
Detailed Experimental Protocol: Direct Alkylation
Materials:
-
(R)-3-Benzyl-1-methyl-piperazine
-
Alkyl Halide (e.g., R-Br, R-I) (1.0 - 1.2 eq)
-
Potassium Carbonate (K₂CO₃) or Triethylamine (Et₃N) (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate or DCM
Procedure:
-
Reaction Setup: To a round-bottom flask, add (R)-3-Benzyl-1-methyl-piperazine (1.0 eq) and the base (e.g., K₂CO₃, 2.0 eq).
-
Solvent and Reagent Addition: Add the anhydrous solvent (ACN or DMF, approx. 0.1-0.2 M) followed by the alkyl halide (1.1 eq).
-
Heating: Stir the reaction mixture at a temperature between 50-80°C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.
-
Workup: After cooling to room temperature, filter off the inorganic salts (if using K₂CO₃). If using Et₃N, proceed directly to the next step. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate or DCM and wash with water to remove any remaining salts or DMF.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Comparative Analysis of N-Alkylation Techniques
| Feature | Reductive Amination | Direct Alkylation |
| Alkylating Agent | Aldehydes & Ketones | Alkyl Halides, Tosylates, Mesylates |
| Key Reagents | NaBH(OAc)₃ (STAB) | K₂CO₃, Et₃N, or other bases |
| Typical Solvents | DCM, DCE, THF | ACN, DMF |
| Temperature | Room Temperature | Room Temperature to 80°C |
| Advantages | - Wide availability of aldehydes/ketones- Mild reaction conditions- High functional group tolerance | - Atom economical- Simple procedure- Can use less reactive alkyl groups |
| Disadvantages | - Requires a stoichiometric reducing agent- Aldehydes can be unstable | - Requires heating for less reactive halides- Base can cause side reactions- Alkyl halides can be toxic/lachrymatory[9] |
| Best For... | Complex and functionalized alkyl groups | Simple alkyl groups (methyl, ethyl, benzyl) |
Purification and Characterization
The purification of piperazine derivatives can present challenges due to their basic nature and high polarity.[10]
-
Chromatography: When performing silica gel chromatography, peak tailing can be an issue. This can often be mitigated by adding a small amount of a basic modifier, such as 1-2% triethylamine or ammonia in methanol, to the eluent system.
-
Extraction: During aqueous workups, ensure the aqueous phase is sufficiently basic (pH > 10) to prevent the protonated piperazine product from partitioning into the aqueous layer.
-
Characterization: Successful synthesis should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the structure and the successful addition of the new alkyl group.
-
Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight of the desired product.
-
Chiral HPLC: To confirm that the stereochemical integrity at the C3 position has been maintained throughout the reaction process.
-
References
- BenchChem. (n.d.). Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride.
- BenchChem. (n.d.). N-(2-Aminoethyl)piperazine synthesis protocol.
- A Novel Methodology for the Asymmetric Synthesis of 2,3,5-Trisubstituted Piperazine Derivatives. (n.d.).
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026, January 19).
- Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients. (n.d.). BenchChem.
- Opportunities and challenges for direct C–H functionalization of piperazines. (2016, April 13).
- Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. (2024, May 18). MDPI.
- Technical Support Center: Purification of Piperazine-Containing Compounds. (n.d.). BenchChem.
- What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? (2013, August 2). ResearchGate.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (n.d.). PMC.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15).
Sources
- 1. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: (R)-3-Benzyl-1-methyl-piperazine as a Chiral Ligand in Asymmetric Synthesis
An in-depth guide to the application of (R)-3-Benzyl-1-methyl-piperazine as a chiral ligand in asymmetric synthesis is provided below.
Authored by: A Senior Application Scientist
Foreword
The quest for efficient and selective methods to control stereochemistry in chemical reactions is a cornerstone of modern organic synthesis, with profound implications for the pharmaceutical, agrochemical, and fine chemical industries. Chiral ligands, when complexed with metal catalysts, are pivotal in orchestrating the three-dimensional arrangement of atoms during a reaction, enabling the synthesis of single-enantiomer products. Among the diverse array of chiral ligands, those incorporating a piperazine scaffold have garnered significant interest due to their conformational rigidity, synthetic accessibility, and the tunability of their steric and electronic properties.
This document provides a comprehensive technical guide on the application of a specific C1-symmetric chiral piperazine, (R)-3-Benzyl-1-methyl-piperazine, as a ligand in asymmetric synthesis. While direct, extensive literature on this exact ligand is emerging, this guide draws upon established principles and protocols from structurally related and highly successful chiral piperazine-based ligands to provide a robust framework for its application. The protocols and insights presented herein are designed to be a practical resource for researchers and professionals in drug development and chemical synthesis, enabling them to harness the potential of this chiral ligand in their work.
Ligand Profile: (R)-3-Benzyl-1-methyl-piperazine
(R)-3-Benzyl-1-methyl-piperazine is a chiral diamine ligand characterized by a piperazine ring functionalized with a benzyl group at the C3 position and a methyl group at the N1 position. The stereogenic center at C3, with the (R)-configuration, is fundamental to its ability to induce chirality.
Key Structural Features:
-
C1-Symmetry: Unlike many popular C2-symmetric ligands, this molecule possesses a single stereocenter, leading to a C1-symmetric structure. This can offer unique stereochemical outcomes that are not accessible with C2-symmetric analogues.
-
Conformationally Constrained Scaffold: The piperazine ring exists in a relatively rigid chair conformation, which helps in creating a well-defined and predictable chiral environment around the metal center.
-
Tunable Nitrogen Donors: The two nitrogen atoms of the piperazine ring have different electronic and steric environments. The N1-methyl group provides a tertiary amine, while the N4-H is a secondary amine that can be further functionalized to fine-tune the ligand's properties.
-
Steric Influence of the Benzyl Group: The bulky benzyl group at the stereogenic center plays a crucial role in shielding one of the faces of the coordinated substrate, thereby directing the approach of the incoming nucleophile.
The synthesis of enantiopure (R)-3-Benzyl-1-methyl-piperazine can be achieved through various synthetic routes, often starting from commercially available chiral precursors like (R)-phenylalaninol.
Application in Asymmetric Catalysis: A Case Study in the Asymmetric Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to carbonyl compounds is a powerful C-C bond-forming reaction. The use of chiral ligands to catalyze the enantioselective addition of diethylzinc to aldehydes has been a benchmark reaction for testing the efficacy of new chiral ligands. Although specific data for (R)-3-Benzyl-1-methyl-piperazine in this reaction is not extensively documented, we can extrapolate a robust protocol based on highly analogous chiral amino alcohol and diamine ligands.
Proposed Mechanism and Role of the Ligand
The catalytic cycle is believed to involve the formation of a chiral zinc-ligand complex. The ligand first reacts with diethylzinc to form a zinc alkoxide or a related species. This chiral catalyst then coordinates with the aldehyde. The stereochemical outcome is determined by the facial selectivity in the subsequent transfer of an ethyl group from the zinc to the aldehyde carbonyl carbon.
The (R)-3-Benzyl-1-methyl-piperazine ligand is expected to form a chelate with the zinc atom through its two nitrogen atoms. The bulky benzyl group would then orient the aldehyde substrate in a way that one of its prochiral faces is sterically shielded, leading to a preferential attack of the ethyl group on the other face.
DOT Visualization of the Proposed Catalytic Cycle
Cross-coupling reaction conditions for (R)-3-Benzyl-1-methyl-piperazine
As a Senior Application Scientist, this guide provides a detailed exploration of cross-coupling methodologies for the functionalization of (R)-3-Benzyl-1-methyl-piperazine. This chiral scaffold is of significant interest in medicinal chemistry, where the piperazine motif is recognized as a "privileged structure" due to its frequent appearance in biologically active compounds and approved drugs.[1][2] The ability to selectively modify this core structure through robust cross-coupling reactions is paramount for generating diverse chemical libraries and optimizing drug candidates.[3]
This document moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate the protocols but also adapt them based on a solid understanding of the underlying chemical principles.
Understanding the Substrate: (R)-3-Benzyl-1-methyl-piperazine
The target molecule possesses two nitrogen atoms with distinct reactivity profiles. The N1 nitrogen is a tertiary amine, incorporated into a methyl group, and is unreactive in standard cross-coupling reactions. The N4 nitrogen, however, is a secondary amine, which serves as the primary reactive site for C-N bond formation. The chiral center at the C3 position, while not directly participating in the coupling, must be monitored to ensure its stereochemical integrity is preserved throughout the synthetic sequence.
Part 1: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the most direct and powerful method for the N-arylation or N-vinylation of (R)-3-Benzyl-1-methyl-piperazine. This palladium-catalyzed reaction has revolutionized the synthesis of arylamines, offering broad substrate scope and functional group tolerance, which are significant advantages over harsher, classical methods.[4]
Mechanistic Rationale
The catalytic cycle, illustrated below, involves three key steps:
-
Oxidative Addition : A low-valent Pd(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Amine Coordination & Deprotonation : The piperazine coordinates to the Pd(II) center. A base then deprotonates the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination : The aryl group and the nitrogen atom couple, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[4]
The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential as they accelerate the rate-limiting reductive elimination step and stabilize the palladium catalyst.[5]
Optimized Protocol for N-Arylation
This protocol provides a robust starting point for the coupling of various aryl or heteroaryl halides with (R)-3-Benzyl-1-methyl-piperazine.
Materials:
-
(R)-3-Benzyl-1-methyl-piperazine
-
Aryl Halide (Ar-X, where X = Br, I, or Cl)
-
Palladium Precatalyst (e.g., Pd₂(dba)₃ or a G3-Buchwald Precatalyst)
-
Ligand (e.g., Xantphos, SPhos, RuPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))
-
Anhydrous Solvent (e.g., Toluene, Dioxane)
Procedure:
-
Inert Atmosphere Setup : To a dry Schlenk flask or a vial in a glovebox, add the palladium precatalyst (1-2 mol%) and the ligand (1.2-2.4 mol% relative to Pd).
-
Reagent Addition : Add the aryl halide (1.0 equiv), (R)-3-Benzyl-1-methyl-piperazine (1.1-1.2 equiv), and the base (1.4-2.0 equiv).
-
Solvent Addition : Add the anhydrous solvent under an inert atmosphere (e.g., Argon or Nitrogen). The typical concentration is 0.1-0.5 M with respect to the aryl halide.
-
Reaction Execution : Seal the vessel and heat the reaction mixture with vigorous stirring. Temperatures typically range from 80-110 °C. Microwave irradiation can significantly reduce reaction times.[6]
-
Monitoring : Track the reaction progress using TLC or LC-MS until the starting aryl halide is consumed.
-
Workup : Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Purification : Concentrate the filtrate in vacuo and purify the crude product by flash column chromatography on silica gel to yield the pure N-aryl piperazine derivative.
-
Chiral Integrity Check : It is good practice to verify the enantiomeric excess (ee) of the final product using chiral HPLC to ensure no racemization has occurred.
Data Summary: Representative Buchwald-Hartwig Conditions
The following table summarizes conditions successfully employed for the N-arylation of piperazine derivatives, providing a valuable reference for reaction optimization.
| Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Bromo-7-azaindole | Boc-piperazine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.4) | Dioxane | 100 | 85 | [7] |
| 4-Bromotoluene | N-methylpiperazine | (IPr)Pd(cinnamyl)Cl (1) | - | NaOtBu (1.2) | Toluene | 70 | 80 | [8] |
| 4-Bromobenzamide | Functionalized Piperazine | Pd Catalyst | - | - | - | - | - | [3] |
| Aryl Bromide | Piperazine | L6-based Pd catalyst | L6 | - | DMA | High | - | [9] |
Part 2: C-C Bond Formation via Sequential Coupling
While the N-H bond is the most direct site for functionalization, C-C bonds can be introduced in a subsequent step. This two-step strategy—N-arylation followed by a C-C coupling—is a cornerstone of modern medicinal chemistry for building molecular complexity.
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming C(sp²)-C(sp²) bonds by coupling an organoboron species with an organohalide.[10][11] In this context, the N-arylated piperazine product from the Buchwald-Hartwig step (containing a halide) is coupled with a boronic acid or ester.
Mechanistic Rationale The Suzuki cycle involves oxidative addition of the organohalide to Pd(0), followed by transmetalation with a base-activated organoboron species, and concludes with reductive elimination to form the C-C bond.[10][12]
Protocol for Sequential Suzuki Coupling: This protocol assumes the starting material is an N-(haloaryl)-(R)-3-Benzyl-1-methyl-piperazine, synthesized via the Buchwald-Hartwig method.
-
Reagent Setup : In a flask, combine the N-(haloaryl)-piperazine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), and a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv).
-
Catalyst Addition : Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%).
-
Solvent System : Add a solvent system, often a mixture of an organic solvent (e.g., Dioxane, Toluene, THF) and an aqueous solution of the base.[13]
-
Reaction : Degas the mixture (e.g., by bubbling argon through it for 15-20 minutes) before heating to 80-100 °C until the starting material is consumed.
-
Workup and Purification : After cooling, perform an aqueous workup, extracting the product with an organic solvent. Dry the organic layer, concentrate, and purify by column chromatography.
B. Sonogashira Coupling
To introduce an alkyne moiety, the Sonogashira coupling is the reaction of choice. It couples a terminal alkyne with an organohalide, utilizing a dual-catalyst system of palladium and copper(I).[14]
Mechanistic Rationale The reaction involves two interconnected cycles. The palladium cycle is similar to other cross-couplings. The copper cycle involves the formation of a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II)-aryl complex. Copper-free versions have been developed to prevent the undesired homocoupling of alkynes (Glaser coupling).
Protocol for Sequential Sonogashira Coupling:
-
Reagent Setup : To a flask under an inert atmosphere, add the N-(haloaryl)-piperazine (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%), and the copper(I) cocatalyst (e.g., CuI, 2-5 mol%).
-
Solvent and Base : Add an appropriate solvent (e.g., THF, DMF) and an amine base (e.g., triethylamine, diisopropylamine), which also acts as a solvent in some cases.
-
Alkyne Addition : Add the terminal alkyne (1.1-1.5 equiv) to the mixture.
-
Reaction : Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion.
-
Workup and Purification : Perform a standard aqueous workup, often including a wash with ammonium chloride solution to remove copper salts. Extract the product, dry the organic phase, concentrate, and purify by chromatography.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive catalyst (Pd(0) oxidized)- Poor quality of reagents or solvent- Insufficiently strong base- Air or moisture leak in the system | - Use a robust precatalyst (e.g., Buchwald precatalysts)- Purify reagents; use freshly distilled, anhydrous solvents- Screen stronger bases (e.g., switch from K₂CO₃ to NaOtBu)- Ensure the system is fully inert using Schlenk techniques or a glovebox |
| Side Product Formation | - Hydrodehalogenation : Reduction of the aryl halide- Homocoupling : Dimerization of the boronic acid (Suzuki) or alkyne (Sonogashira)- Diarylation : Reaction of product with another aryl halide | - Use ligands that favor reductive elimination over β-hydride elimination- For Sonogashira, use copper-free conditions or run under a strictly inert atmosphere- Adjust stoichiometry; avoid a large excess of the aryl halide |
| Incomplete Conversion | - Catalyst deactivation- Insufficient reaction time or temperature | - Increase catalyst/ligand loading- Switch to a more robust ligand system (e.g., an NHC-Pd complex)[5]- Increase temperature or reaction time; consider microwave heating |
| Racemization of Chiral Center | - Harsh basic or thermal conditions (unlikely for this substrate but possible) | - Screen milder bases (e.g., K₃PO₄ instead of NaOtBu)- Attempt the reaction at a lower temperature for a longer duration- Confirm product integrity with chiral HPLC |
References
-
Reddy, T. J., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 2038-2045. Retrieved from [Link]
-
Nakamura, D., et al. (2006). Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols. Organic Letters, 8(26), 6139-6142. Retrieved from [Link]
-
Ghaffari, S., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14, 1426-1455. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. Organic & Biomolecular Chemistry, 18, 4374-4389. Retrieved from [Link]
-
Wolfe, J. P., et al. (2007). Palladium-catalyzed alkene carboamination reactions for the synthesis of substituted piperazines. Tetrahedron, 63(13), 2781-2794. Retrieved from [Link]
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Frank, É., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1021-1027. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
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Al-Masum, M., & Kumar, P. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(14), 5548-5551. Retrieved from [Link]
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Zhang, Z., et al. (2018). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 5, 2690-2693. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Mondal, B., & Roy, S. (2018). Highly efficient aqueous-phase Sonogashira coupling catalyzed by Pd-PEEPSI/PPh3 under aerobic condition. Journal of Chemical Sciences, 130(95). Retrieved from [Link]
-
Gildner, P. G., & Colacot, T. J. (2015). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Organometallics, 34(20), 4903-4914. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
Bhosale, V. R. (2024). EFFICIENT MICROWAVE-ASSISTED BUCHWALD-HARTWIG COUPLING FOR THE SYNTHESIS OF 3- (SUBSTITUTED)BENZYL-7. African Journal of Biological Sciences, 6(14), 2381-2391. Retrieved from [Link]
-
ResearchGate. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. Retrieved from [Link]
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Anderson, K. W., et al. (2003). Scope and Mechanism of Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides. The Journal of Organic Chemistry, 68(25), 9563-9573. Retrieved from [Link]
-
He, J., et al. (2018). Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. Nature Communications, 9, 1497. Retrieved from [Link]
-
Bedford, R. B., et al. (2021). Identifying palladium culprits in amine catalysis. Nature Catalysis, 4, 994-999. Retrieved from [Link]
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Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Dangel, B. D., et al. (2001). Pd-Catalyzed Intermolecular C–H Amination with Alkylamines. Journal of the American Chemical Society, 123(21), 5110-5111. Retrieved from [Link]
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ChemRxiv. (2023). Ligand design overcomes bottlenecks in Ni(I)-catalyzed C(sp²)–heteroatom couplings. Retrieved from [Link]
-
Weires, A. G., et al. (2015). Metal catalyzed cross-coupling of aryl and benzyl methyl sulfides. Chemical Communications, 51, 4349-4352. Retrieved from [Link]
-
Choi, K., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society, 146(29), 19414-19424. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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Patel, K. R., et al. (2019). Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. Journal of Drug Delivery and Therapeutics, 9(4-s), 62-67. Retrieved from [Link]
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Molander, G. A., & Brown, A. R. (2006). Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 71(25), 9681-9686. Retrieved from [Link]
-
ResearchGate. (2014). New intermediates for the selective synthesis of 1-methyl-3- phenylpiperazine and some phenylpiperazine derivatives. Retrieved from [Link]
-
Liu, Y., et al. (2017). Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis. Organic & Biomolecular Chemistry, 15, 10134-10138. Retrieved from [Link]
-
UNIPI. (2023). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. Retrieved from [Link]
-
ResearchGate. (n.d.). 1-Benzylpiperazine and other Piperazine-based Derivatives. Retrieved from [Link]
-
Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 804-807. Retrieved from [Link]
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Application Note: Advanced Purification Strategies for (R)-3-Benzyl-1-methyl-piperazine Dihydrochloride
Introduction & Mechanistic Context
(R)-3-Benzyl-1-methyl-piperazine is a highly valued chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including p21-activated kinase 4 (PAK4) inhibitors[1]. The dihydrochloride salt form (CAS: 1965305-36-5) is overwhelmingly preferred over the free base due to its enhanced chemical stability, reduced volatility, and resistance to oxidative degradation[2].
However, synthesizing and isolating this compound presents significant downstream challenges. Crude reaction mixtures typically contain residual unreacted piperazine, regioisomers, and inorganic salts[3]. Because piperazine is a strong base that readily forms stable dihydrochloride salts[4], the unreacted starting material often co-precipitates with the target product, necessitating rigorous and mechanistically sound purification workflows.
Physicochemical Profiling
Understanding the differential solubility of piperazine derivatives is the cornerstone of effective purification. The dihydrochloride salt is highly soluble in water and protic solvents (like methanol) but practically insoluble in aprotic, non-polar solvents (like diethyl ether or ethyl acetate)[4].
Table 1: Physicochemical Properties of (R)-3-Benzyl-1-methyl-piperazine Dihydrochloride
| Property | Value |
| Chemical Formula | C12H20Cl2N2 |
| Molecular Weight | 263.21 g/mol |
| CAS Number | 1965305-36-5 |
| Physical State | White to off-white crystalline solid |
| Solubility Profile | Soluble in H₂O, MeOH, EtOH; Insoluble in EtOAc, Et₂O, Hexanes |
| Hygroscopicity | High (Requires storage under inert atmosphere) |
Strategic Workflow Decision Matrix
Selecting the correct purification method depends entirely on the impurity profile of the crude batch.
-
Protocol A (Recrystallization) is optimal when the primary impurities are minor organic byproducts, color bodies, or trace inorganic salts.
-
Protocol B (Acid-Base Extraction) is mandatory when the crude mixture contains significant amounts of unreacted piperazine, which shares a nearly identical solubility profile to the target product in its salt form[3].
Decision matrix for selecting the optimal purification workflow based on impurity profiles.
Protocol A: Solvent/Antisolvent Recrystallization
Causality & Principle: Recrystallization leverages the steep solubility curve of the dihydrochloride salt in a protic solvent upon the introduction of an antisolvent. The salt remains fully solvated in hot methanol, but the dielectric constant of the mixture drops sharply upon the addition of ethyl acetate. This forces the polar salt to precipitate into a highly ordered crystal lattice, while lipophilic impurities remain dissolved in the supernatant[4][5].
Step-by-Step Methodology:
-
Dissolution: Suspend 10.0 g of crude (R)-3-Benzyl-1-methyl-piperazine dihydrochloride in a minimum volume (approx. 30–40 mL) of anhydrous methanol in a 250 mL round-bottom flask.
-
Heating: Heat the suspension to 60°C under continuous magnetic stirring until complete dissolution is achieved. (Note: If insoluble inorganic salts persist, perform a rapid hot filtration through a Celite pad).
-
Antisolvent Addition: Remove the flask from the heat source. Slowly add 60–80 mL of anhydrous ethyl acetate dropwise via an addition funnel while maintaining vigorous stirring.
-
Crystallization: Allow the mixture to cool to room temperature naturally over 2 hours to promote optimal crystal growth, then transfer to an ice bath (0–5°C) for an additional 2 hours to maximize thermodynamic yield.
-
Isolation: Filter the resulting white crystalline precipitate under vacuum using a Büchner funnel. Wash the filter cake with 2 x 15 mL of ice-cold ethyl acetate.
-
Drying: Dry the crystals in a vacuum oven at 45°C for 12 hours to remove residual solvent. Avoid temperatures exceeding 60°C to prevent potential thermal degradation or premature loss of HCl[5].
Protocol B: Free-Basing, Aqueous Scavenging, and Re-Salting
Causality & Principle: Unreacted piperazine is a notoriously stubborn impurity because its dihydrochloride salt co-crystallizes with the target compound[3]. To achieve separation, we exploit their differing lipophilicities. By driving the aqueous mixture to a highly basic pH (>12), the (R)-3-Benzyl-1-methyl-piperazine is converted to its free base, becoming highly lipophilic and partitioning into organic solvents (e.g., ethyl acetate)[5][6]. Conversely, unsubstituted piperazine remains predominantly in the aqueous phase due to its low molecular weight and extensive hydrogen-bonding capacity[3].
Mechanistic workflow of the acid-base extraction and re-salting purification protocol.
Step-by-Step Methodology:
-
Free-Basing: Dissolve 10.0 g of the crude salt mixture in 50 mL of deionized water. Slowly add 6M NaOH(aq) dropwise while stirring in an ice bath until the pH reaches >12. The solution will become opaque as the free base liberates.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with 3 x 50 mL of ethyl acetate (EtOAc) or dichloromethane (DCM)[5][6].
-
Aqueous Wash (Critical Step): Combine the organic layers and wash with 2 x 30 mL of brine. This step is strictly required to scavenge any trace unreacted piperazine that may have partitioned into the organic phase[3].
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base as a pale yellow oil.
-
Re-Salting: Dissolve the oily free base in 50 mL of anhydrous diethyl ether (or 1,4-dioxane). Cool the solution to 0°C. Slowly bubble anhydrous HCl gas through the solution, or add a stoichiometric excess of 4M HCl in dioxane.
-
Isolation: The pure (R)-3-Benzyl-1-methyl-piperazine dihydrochloride will immediately precipitate as a fine white solid. Filter, wash with cold ether, and dry under high vacuum.
Analytical Validation (Self-Validating System)
A robust protocol must be self-validating. To ensure the integrity of the purified salt, the following analytical checks dictate the success of the workflow:
-
Enantiomeric Excess (ee%): Perform Chiral HPLC (e.g., using a Chiralcel OD-H column) to confirm the (R)-configuration remains intact (>99% ee) and that no racemization occurred during the highly basic extraction phase.
-
Purity & Structural Confirmation: Conduct ¹H-NMR (in D₂O or DMSO-d₆). The integration of the benzyl protons against the methyl protons (singlet, ~2.8 ppm) confirms the structure. Crucially, the absence of a broad singlet at ~2.9 ppm (characteristic of unsubstituted piperazine) validates the complete removal of the starting material[3].
-
Stoichiometry: Perform Elemental Analysis (CHN) or silver nitrate (AgNO₃) titration to confirm the exact di-HCl stoichiometry.
Table 2: Comparative Efficacy of Purification Protocols
| Parameter | Protocol A (Recrystallization) | Protocol B (Acid-Base Extraction) |
| Primary Target | Color bodies, minor organics | Unreacted piperazine, heavy organics |
| Average Yield | 75 – 85% | 65 – 75% |
| Purity Achieved | >98% | >99% |
| Time Required | ~16 hours (incl. drying) | ~24 hours |
| Scalability | Excellent (Kilogram scale) | Moderate (Volume intensive) |
References
- Google Patents. "US2606906A - 1-(2-pyridyl) piperazine and process of preparing same." Google Patents.
-
Semantic Scholar. "Simple and Efficient Eco-Friendly Multigram Procedure for Preparation of Piperazine Hydrochloride." Semantic Scholar. URL:[Link]
-
Xfam / Pfam. "Crystal Structure of the Human p21-Activated Kinase 4 in Complex with (S)-N-(5-(3-benzyl-1-methylpiperazine-4-carbonyl)..." Xfam Protein Families. URL:[Link]
-
ChemBuyersGuide. "BLD Pharmatech Co., Limited - (R)-3-BENZYL-1-METHYL-PIPERAZINE DIHYDROCHLORIDE." ChemBuyersGuide. URL:[Link]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. PIPERAZINE DIHYDROCHLORIDE | 142-64-3 [chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. US2606906A - 1-(2-pyridyl) piperazine and process of preparing same - Google Patents [patents.google.com]
Application Note: Strategic Incorporation of (R)-3-Benzyl-1-methyl-piperazine in Peptidomimetic Drug Design
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Guide & Validated Protocols
Structural Rationale & Pharmacophore Mapping
The transition from native peptides to peptidomimetics is driven by the need to overcome poor oral bioavailability and rapid enzymatic degradation. Piperazine derivatives have emerged as privileged scaffolds in this domain, acting as conformational restrictors and protease-resistant backbone replacements 1.
(R)-3-Benzyl-1-methyl-piperazine is a highly specialized chiral building block that offers three distinct pharmacophoric advantages when incorporated into a peptidomimetic structure:
-
The (R)-Benzyl Group (C3): Occupies the exact spatial geometry of a D-Phenylalanine side chain. This hydrophobic moiety is critical for anchoring the molecule into deep hydrophobic pockets of biological targets (e.g., GPCRs or Protein-Protein Interactions) [[2]]().
-
The N-Methyl Group (N1): Caps the tertiary amine, preventing unwanted cross-reactivity during synthesis. More importantly, it eliminates a hydrogen-bond donor, thereby increasing the lipophilicity (LogP) and enhancing Blood-Brain Barrier (BBB) penetration for CNS-targeting agents 1.
-
The Piperazine Ring: Restricts the ϕ and ψ dihedral angles of the backbone, frequently inducing a rigid β -turn conformation that is crucial for specific receptor binding 1.
Pharmacophore mapping of (R)-3-Benzyl-1-methyl-piperazine against biological target interactions.
Experimental Design & Causality
Because the N1 position is methylated, the molecule possesses only one reactive site: the N4 secondary amine . This makes it an ideal C-terminal capping agent or a core building block for multicomponent reactions.
However, the N4 amine is directly adjacent to the bulky C3-benzyl group. This severe steric hindrance renders standard carbodiimide coupling agents (e.g., DIC/HOBt) ineffective, often resulting in unreacted starting materials and complex purification profiles. To overcome this, our protocol mandates the use of HATU (a uronium-based coupling agent that forms a highly reactive 7-aza-OBt ester) combined with DIPEA 3.
To prevent the piperazine from cross-reacting with internal Asp/Glu residues, the peptide must be synthesized on a 2-Chlorotrityl chloride (2-CTC) resin . This allows for the cleavage of the peptide backbone while retaining all side-chain protecting groups, enabling a clean, self-validating solution-phase amidation at the C-terminus 4.
Workflow for the C-terminal incorporation of hindered piperazines via solution-phase amidation.
Step-by-Step Methodology: C-Terminal Piperazine Incorporation
This self-validating protocol ensures the successful coupling of the sterically hindered (R)-3-Benzyl-1-methyl-piperazine to a peptide sequence.
Phase 1: Mild Cleavage of the Protected Peptide
-
Resin Preparation: Following standard Fmoc-SPPS on 2-CTC resin, wash the resin thoroughly with DCM (5 × 3 mL) to remove any residual DMF, which can trap basic impurities.
-
Mild Cleavage: Treat the resin with a solution of 1% Trifluoroacetic acid (TFA) in DCM (v/v) for 3 minutes. Filter the solution into a flask containing 10% pyridine in methanol to immediately neutralize the acid. Repeat this step 5 times.
-
Causality: 1% TFA is strong enough to break the highly acid-labile 2-CTC ester bond but too weak to cleave side-chain protecting groups (e.g., Boc, tBu, Trt). Neutralization prevents premature side-chain deprotection during concentration.
-
-
Concentration: Evaporate the solvent under reduced pressure. Resuspend the crude protected peptide in cold diethyl ether to precipitate the product. Centrifuge and dry under vacuum.
-
Validation Checkpoint 1: Analyze the solid via LC-MS. You must observe the mass of the fully protected peptide. Do not proceed if side-chain deprotection is detected.
Phase 2: Solution-Phase Coupling of the Piperazine Scaffold
-
Activation: Dissolve the protected peptide (1.0 equiv) in anhydrous DMF/DCM (1:1, 0.1 M). Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir at room temperature for 5 minutes to generate the active 7-aza-OBt ester.
-
Causality: Pre-activation is critical. The bulky piperazine will not react efficiently with the less reactive carboxylic acid; it requires the highly electrophilic active ester intermediate 4.
-
-
Coupling: Add (R)-3-Benzyl-1-methyl-piperazine (1.5 equiv) dropwise to the mixture. Elevate the reaction temperature to 40 °C and stir for 4–6 hours [[5]]().
-
Validation Checkpoint 2: Monitor the reaction via TLC or LC-MS. The disappearance of the protected peptide mass confirms successful acylation. If unreacted peptide remains after 6 hours, add an additional 0.5 equiv of HATU and DIPEA.
-
Workup: Dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid (to remove unreacted piperazine), saturated NaHCO 3 , and brine. Dry over MgSO 4 and concentrate.
Phase 3: Global Deprotection and Isolation
-
Deprotection: Treat the protected peptidomimetic with a cleavage cocktail of TFA/TIS/H 2 O (95:2.5:2.5) for 2 hours at room temperature.
-
Precipitation: Concentrate the cleavage mixture under a stream of nitrogen to ~10% of its original volume. Add dropwise to ice-cold diethyl ether to precipitate the final deprotected peptidomimetic.
-
Purification: Isolate via preparative RP-HPLC using a C18 column and a gradient of Water/Acetonitrile (0.1% TFA).
Quantitative Data & Quality Metrics
The table below outlines the expected analytical data and troubleshooting metrics for the incorporation of the (R)-3-Benzyl-1-methyl-piperazine scaffold into a standard tetrapeptide model.
| Parameter | Expected Value | Analytical Method | Causality / Technical Note |
| Protected Peptide Yield | 85 - 95% | Gravimetric | High yields expected due to mild 1% TFA cleavage from 2-CTC resin. |
| Coupling Efficiency (N4) | > 90% | LC-MS (Reaction monitoring) | Dependent on the use of HATU/DIPEA and elevated temperature (40 °C) to overcome C3-benzyl steric bulk. |
| Overall Crude Yield | 50 - 70% | Gravimetric | Varies based on the length of the preceding peptide sequence 1. |
| Crude Purity | 65 - 85% | RP-HPLC (214 nm) | High purity is achieved by the rigorous aqueous workup prior to global deprotection. |
| Epimerization Rate | < 5% | Chiral HPLC | Minimized by pre-activating the acid before adding the chiral piperazine, preventing base-catalyzed racemization [[4]](). |
References
-
BenchChem. Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis. 1
-
ACS Combinatorial Science. Design, Solid-Phase Synthesis, and Evaluation of a Phenyl-Piperazine-Triazine Scaffold as α-Helix Mimetics. 3
-
MDPI. Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. 5
-
The Journal of Organic Chemistry. Synthesis and Conformational Studies of Peptidomimetics Containing a New Bifunctional Diketopiperazine Scaffold Acting as a β-Hairpin Inducer. 4
-
eScholarship.org. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies.2
Sources
Application Note & Protocol: A Scalable and Efficient Synthesis of (R)-3-Benzyl-1-methyl-piperazine for Industrial Applications
Abstract
(R)-3-Benzyl-1-methyl-piperazine is a crucial chiral building block in the synthesis of various pharmaceutically active compounds. Its stereochemical integrity is paramount for the efficacy and safety of the final drug product. This document provides a comprehensive guide to a robust and scalable synthetic route designed for industrial production. We detail a multi-step synthesis commencing from (R)-phenylalanine, focusing on process safety, optimization, and the achievement of high chemical and enantiomeric purity. The protocols herein are grounded in established chemical principles and adapted for large-scale manufacturing, emphasizing causality behind experimental choices to ensure reproducibility and efficiency.
Introduction and Strategic Rationale
The piperazine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous drugs.[1] The synthesis of enantiomerically pure substituted piperazines, such as (R)-3-Benzyl-1-methyl-piperazine, presents a significant challenge, particularly at an industrial scale. Common strategies include the resolution of racemic mixtures or asymmetric synthesis.[2] While effective, classical resolution can be inefficient, and chiral chromatography, such as Supercritical Fluid Chromatography (SFC), may be costly for large-scale production of intermediates.[][4]
Therefore, an asymmetric synthesis starting from a readily available chiral precursor is the most economically viable and atom-efficient strategy for industrial applications.[5] This guide outlines a convergent synthetic pathway beginning with the inexpensive and enantiopure amino acid, (R)-phenylalanine. This approach secures the critical stereocenter early in the sequence, mitigating the need for challenging downstream chiral separations.
The chosen multi-step strategy involves the formation of a piperazinone intermediate, followed by reduction and N-methylation. This pathway is designed for scalability, avoiding hazardous reagents where possible and utilizing reaction conditions amenable to standard industrial reactor vessels.
Overall Synthetic Workflow
The synthesis is designed as a three-stage process, ensuring robust control over each transformation.
Caption: Overall three-stage synthetic workflow.
Detailed Experimental Protocols
Stage 1: Synthesis of (R)-4-Boc-3-benzylpiperazin-2-one
This stage establishes the core piperazine ring structure from the chiral starting material. The rationale for using a Boc protecting group is its stability under the initial reaction conditions and its straightforward removal later in the synthesis.[6]
Protocol 1: Step-by-Step Synthesis of the Piperazinone Intermediate
-
Boc Protection of (R)-Phenylalanine:
-
Suspend (R)-Phenylalanine (1.0 eq) in a mixture of Tetrahydrofuran (THF) and water.
-
Cool the slurry to 0-5°C in an ice bath.
-
Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 eq) followed by the slow addition of aqueous sodium hydroxide (2.0 eq) to maintain a pH of 9-10.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC/HPLC analysis confirms completion.
-
Perform an acidic work-up to isolate the (R)-N-Boc-Phenylalanine product.
-
-
Reduction to (R)-N-Boc-Phenylalaninol:
-
Dissolve the N-Boc-amino acid (1.0 eq) in dry THF under a nitrogen atmosphere.
-
Cool the solution to 0°C.
-
Slowly add a solution of Borane-THF complex (1.5 eq) or another suitable reducing agent, keeping the internal temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Carefully quench the reaction with methanol, followed by an aqueous work-up to yield the chiral alcohol.
-
-
Formation and Cyclization to Piperazinone:
-
This step is adapted from established methods for synthesizing chiral piperazines from amino alcohols.[5][7] The amino alcohol is first converted to a suitable leaving group, which then undergoes intramolecular cyclization with an aminoethyl equivalent.
-
Dissolve (R)-N-Boc-Phenylalaninol (1.0 eq) and triethylamine (2.5 eq) in dichloromethane (DCM).
-
Cool to 0°C and add p-toluenesulfonyl chloride (1.2 eq) portion-wise.
-
Stir for 2-4 hours. To this mixture, add N-(2-aminoethyl)acetamide (1.5 eq) and heat to reflux for 18-24 hours.
-
Upon reaction completion, cool the mixture, wash with saturated sodium bicarbonate solution, and concentrate the organic layer. The resulting intermediate is then hydrolyzed and cyclized under basic conditions to yield (R)-4-Boc-3-benzylpiperazin-2-one.
-
Stage 2: Reduction of Piperazinone and Boc Deprotection
The key transformation here is the reduction of the amide functionality to an amine without affecting the benzyl group or the stereocenter.
Protocol 2: Amide Reduction and Deprotection
-
Reduction to (R)-1-Boc-2-benzylpiperazine:
-
Under an inert atmosphere, prepare a slurry of Lithium Aluminium Hydride (LiAlH₄) (2.0 eq) in dry THF in a suitable reactor.
-
Cool the slurry to 0°C.
-
Slowly add a solution of (R)-4-Boc-3-benzylpiperazin-2-one (1.0 eq) in THF, maintaining the internal temperature below 10°C. Caution: Highly exothermic reaction.
-
After addition, heat the reaction mixture to reflux for 6-8 hours.
-
Cool the reaction to 0°C and carefully quench using a Fieser workup (sequential addition of water, 15% NaOH, and water).
-
Filter the resulting solids and concentrate the filtrate to obtain the crude Boc-protected piperazine.
-
-
Boc Deprotection:
-
Dissolve the crude (R)-1-Boc-2-benzylpiperazine (1.0 eq) in Dichloromethane (DCM).
-
Add Trifluoroacetic acid (TFA) (5.0 eq) or pass dry HCl gas through the solution at 0°C.
-
Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC/HPLC).
-
Remove the solvent and excess acid under reduced pressure. Basify the residue with aqueous NaOH and extract the product into an organic solvent (e.g., Ethyl Acetate) to yield (R)-2-Benzylpiperazine.
-
Stage 3: N-Methylation and Final Purification
The final step introduces the methyl group. Reductive amination is chosen over other methods (e.g., using methyl iodide) as it avoids the use of genotoxic reagents and often results in cleaner reactions with higher yields on a large scale.[6]
Protocol 3: Reductive Amination and Distillation
-
N-Methylation:
-
To a solution of (R)-2-Benzylpiperazine (1.0 eq) in Methanol in a high-pressure reactor, add aqueous Formaldehyde (37 wt. %, 1.2 eq).
-
Add 5% Palladium on Carbon (Pd/C) catalyst (1-2 mol%).
-
Seal the reactor, purge with nitrogen, and then pressurize with Hydrogen gas to 50-100 psi.
-
Heat the mixture to 40-50°C and stir vigorously for 8-12 hours.
-
After reaction completion, cool the reactor, vent the hydrogen, and filter the catalyst through a bed of Celite.
-
Concentrate the filtrate to yield the crude product.
-
-
Final Purification:
-
The crude (R)-3-Benzyl-1-methyl-piperazine is purified by fractional vacuum distillation. This method is highly effective for removing non-volatile impurities and residual solvent on an industrial scale.
-
The final product should be collected as a colorless to pale yellow oil and characterized for purity and identity.
-
Quantitative Data and Process Controls
| Parameter | Stage 1 (Piperazinone) | Stage 2 (Reduction) | Stage 3 (Methylation) | Overall |
| Starting Material Scale | 5 kg (R)-Phenylalanine | 7.5 kg Piperazinone | 5.5 kg (R)-2-Benzylpiperazine | 5 kg |
| Typical Yield | ~80% | ~85% | ~90% | ~61% |
| Chemical Purity (HPLC) | >98% | >97% (as salt) | >99.5% | >99.5% |
| Enantiomeric Purity (ee%) | >99% | >99% | >99% | >99% |
| Key In-Process Control | HPLC for reaction completion | TLC/HPLC for amide disappearance | GC/HPLC for starting material conversion | Final Spec Check |
Industrial Safety and Handling
Handling amines and reactive hydrides requires stringent safety protocols to protect personnel and the environment.[8][9]
Caption: Logic for Process Safety Management.
-
Personal Protective Equipment (PPE): Always use chemical-resistant gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10] For large-scale transfers, a chemical-resistant apron and boots are required.
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood for kilogram-scale work.[11] Reactors and transfer lines for flammable solvents must be properly grounded to prevent static discharge.[10]
-
Handling LiAlH₄: This reagent is highly reactive with water and protic solvents. It must be handled under a dry, inert atmosphere (Nitrogen or Argon). The quenching procedure is extremely hazardous and must be performed with extreme care and slow addition at low temperatures.
-
Hydrogenation: The hydrogenation reactor must be rated for the intended pressure and located in a designated area (bunker or blast-proof room). Ensure proper purging procedures are followed to avoid creating explosive mixtures with air.
-
Waste Disposal: All chemical waste must be disposed of according to local and federal regulations. Amine waste is typically corrosive and should not be mixed with incompatible materials.[9]
References
- Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
- Chamakuri, S., Shah, M. M., Yang, D. C. H., Santini, C., & Young, D. W. (2020). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 43.
- ACS Publications. (2020). Toward the Scale-Up of a Bicyclic Homopiperazine via Schmidt Rearrangement and Photochemical Oxaziridine Rearrangement in Continuous-Flow. Organic Process Research & Development.
- Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Benchchem. (n.d.). A Comparative Analysis of Piperazine Synthesis Methods for Researchers and Drug Development Professionals.
- BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
- ACS Publications. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters.
- MDPI. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- Google Patents. (n.d.). CN108129404B - Synthesis method of chiral piperazinone derivative.
- American Chemistry Council. (n.d.). Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal.
- MDPI. (2017). Chiral Separation in Preparative Scale: A Brief Overview of Membranes as Tools for Enantiomeric Separation.
- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents [patents.google.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. tri-iso.com [tri-iso.com]
- 11. americanchemistry.com [americanchemistry.com]
Application Note: Solid-Phase Peptide Synthesis (SPPS) Incorporating (R)-3-Benzyl-1-methyl-piperazine Derivatives
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Peptidomimetic assembly, conformational restriction, and N-terminal functionalization for enhanced proteolytic stability.
Introduction & Strategic Rationale
The incorporation of non-natural heterocyclic scaffolds into peptide sequences is a cornerstone of modern peptidomimetic drug discovery[1]. Piperazine derivatives, specifically (R)-3-Benzyl-1-methyl-piperazine , are highly valued for their ability to mimic the side chain of Phenylalanine (Phe) while restricting the backbone conformation. The tertiary amine (N1-methyl) alters the local hydrogen-bonding network, often improving membrane permeability, while the secondary amine (N4) provides a reactive site for conjugation.
Because (R)-3-Benzyl-1-methyl-piperazine lacks a native carboxylic acid, it cannot be incorporated via standard amide bond coupling in the middle of a sequence without prior functionalization (e.g., as a piperazine-2-carboxylic acid)[1]. Therefore, this protocol details its integration as an N-terminal capping agent via a urea linkage . This approach yields a highly stable, protease-resistant peptidomimetic with enhanced pharmacokinetic properties.
Mechanistic Causality in Experimental Design
-
Resin Selection: Rink Amide AM resin is preferred to yield a C-terminal amide, which prevents C-terminal degradation by exopeptidases.
-
Urea Bond Formation: Generating a urea linkage requires activating the N-terminal primary amine of the resin-bound peptide. We utilize triphosgene or N,N'-Disuccinimidyl carbonate (DSC) . DSC is chosen for this protocol as it is a safer, self-validating reagent that forms an active carbamate intermediate, minimizing the risk of over-activation and hydantoin formation[2].
-
Steric Hindrance: The bulky benzyl group at the chiral C3 position of the piperazine creates significant steric shielding around the N4 secondary amine. Consequently, standard room-temperature coupling is insufficient; elevated temperatures or extended reaction times with highly reactive bases (e.g., DIPEA) are required to drive the reaction to completion.
Experimental Workflow
Figure 1: Workflow for the solid-phase synthesis of urea-linked (R)-3-Benzyl-1-methyl-piperazine peptidomimetics.
Step-by-Step Protocol: Urea-Linked Piperazine Capping
Materials Required
-
Resin: Rink Amide AM Resin (loading ~0.5 mmol/g)
-
Reagents: Fmoc-amino acids, N,N'-Disuccinimidyl carbonate (DSC), (R)-3-Benzyl-1-methyl-piperazine, N,N-Diisopropylethylamine (DIPEA).
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Trifluoroacetic acid (TFA), Triisopropylsilane (TIS).
Phase 1: Standard Peptide Assembly
-
Resin Swelling: Weigh 0.1 mmol of Rink Amide resin into a fritted syringe. Swell in DCM for 30 minutes, followed by DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).
-
Amino Acid Coupling: Dissolve 4 eq. of Fmoc-AA-OH, 4 eq. of DIC, and 4 eq. of OxymaPure in DMF. Add to the resin and agitate for 60 minutes. Wash with DMF (3 × 1 min)[2].
-
Iteration: Repeat deprotection and coupling until the desired sequence is complete. Perform a final Fmoc deprotection to expose the N-terminal primary amine.
Phase 2: Activation and Piperazine Incorporation (Self-Validating System)
Causality Note: The activation step must be strictly anhydrous to prevent hydrolysis of the DSC-activated carbamate intermediate. 5. Amine Activation: Dissolve 4 eq. of DSC and 8 eq. of DIPEA in minimal anhydrous DCM. Add to the resin and agitate for 2 hours at room temperature. 6. Validation Wash: Wash the resin rapidly with anhydrous DCM (3 × 1 min). Do not use DMF here, as trace dimethylamine impurities can compete with the piperazine. 7. Piperazine Coupling: Dissolve 5 eq. of (R)-3-Benzyl-1-methyl-piperazine and 5 eq. of DIPEA in anhydrous DCM/DMF (1:1). Add to the resin. 8. Heated Agitation: Due to the steric bulk of the benzyl group, agitate the reaction at 40°C for 12–16 hours. 9. Washing: Wash with DMF (5 × 1 min) and DCM (5 × 1 min). Dry the resin under a stream of nitrogen.
Phase 3: Cleavage and Deprotection
-
Global Cleavage: Treat the dried resin with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature[3].
-
Precipitation: Filter the cleavage solution into cold diethyl ether to precipitate the peptidomimetic. Centrifuge, decant the ether, and dry the pellet.
Quantitative Data: Optimization of Piperazine Urea Coupling
The steric hindrance of the (R)-3-benzyl group significantly impacts coupling efficiency. Table 1 summarizes the optimization of the activation and coupling conditions to achieve >95% conversion.
| Activating Reagent | Solvent System | Coupling Temp | Reaction Time | Conversion (%)* |
| Triphosgene | DCM | 25°C | 4 hours | 62% |
| Triphosgene | DCM | 40°C | 4 hours | 78% |
| DSC | DCM/DMF (1:1) | 25°C | 12 hours | 85% |
| DSC | Anhydrous DCM | 40°C | 12 hours | >98% |
*Conversion determined by LC-MS analysis of the crude cleaved product, integrating the target mass versus unreacted peptide.
References
-
Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. MDPI. Available at: [Link]
-
Advances in Fmoc solid-phase peptide synthesis. NIH / PMC. Available at: [Link]
Sources
Application Note: Preparation and Optimization of (R)-3-Benzyl-1-methyl-piperazine Stock Solutions for In Vitro Assays
Audience: Researchers, assay scientists, and drug development professionals. Scope: Physicochemical profiling, self-validating stock preparation, DMSO normalization, and troubleshooting for cell-based and biochemical assays.
Introduction & Physicochemical Profiling
(R)-3-Benzyl-1-methyl-piperazine is a highly versatile chiral pharmacophore frequently utilized in the development of monoamine G-protein coupled receptor (GPCR) modulators, kinase inhibitors, and neuroprotective agents. However, generating reproducible in vitro data requires a deep understanding of the compound's physicochemical behavior.
The Causality of Chemical Behavior: As a piperazine derivative, this molecule contains basic secondary and tertiary amines with a predicted pKa of approximately 9.27[1]. In physiological buffers (pH 7.4), the amines are heavily protonated. While the dihydrochloride salt form is highly water-soluble, the free base form is highly lipophilic and presents as a viscous oil (density ~0.991 g/cm³)[1]. The free base is prone to N-oxidation and can exhibit unpredictable aqueous solubility, making the choice of an aprotic solvent like Dimethyl Sulfoxide (DMSO) critical to prevent precipitation[2].
Reagent Specifications
To establish a self-validating assay system, the quality of the input materials must be strictly controlled.
-
(R)-3-Benzyl-1-methyl-piperazine: Purity ≥95%. Crucial: Verify whether you possess the free base or the dihydrochloride salt, as this alters the molecular weight and solubility profile.
-
Solvent: Anhydrous, cell-culture grade DMSO (≥99.9% purity). Hygroscopic solvents absorb atmospheric moisture, which leads to compound hydrolysis and precipitation during cryopreservation[3].
-
Atmosphere: Argon or Nitrogen gas for headspace purging.
-
Consumables: Low-bind, opaque microcentrifuge tubes (to prevent non-specific binding and photodegradation).
Self-Validating Preparation Protocol
This step-by-step methodology ensures compound fidelity and incorporates quality control checkpoints to validate the stock before it is introduced into biological assays.
Step 1: Thermal Equilibration Allow the desiccated compound vial to reach room temperature (RT) for at least 30 minutes before opening. Expert Insight: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic piperazine, leading to inaccurate gravimetric analysis and accelerated degradation.
Step 2: Gravimetric Analysis Weigh the required mass of the compound (See Table 2). Expert Insight: If utilizing the free base (oil), use a positive displacement pipette rather than a standard air-displacement pipette to ensure accurate volumetric transfer, converting volume to mass using its density (0.991 g/cm³).
Step 3: Primary Dissolution Add the calculated volume of anhydrous DMSO to achieve a 10 mM or 50 mM primary stock.
Step 4: Homogenization & Validation (The Self-Validating Loop) Vortex the solution for 60 seconds. If necessary, sonicate in a water bath at RT for 5 minutes. Validation Check: Visually inspect the solution against a light source. It must be 100% optically clear. To definitively validate the stock, run a 1 µL aliquot via LC-MS to confirm the concentration and rule out oxidative degradation before proceeding.
Step 5: Aliquoting & Cryopreservation Dispense the stock into single-use aliquots (e.g., 10 µL to 50 µL) into low-bind tubes. Purge the headspace of each tube with Argon gas before sealing. Store immediately at -40°C or -80°C[3]. Expert Insight: Never subject piperazine stocks to repeated freeze-thaw cycles. Thermal cycling introduces moisture into the DMSO, causing the lipophilic free base to irreversibly crystallize out of solution[3].
Quantitative Data & Dilution Matrices
Table 1: Physicochemical Properties
| Parameter | Value / Specification |
| Compound Name | (R)-3-Benzyl-1-methyl-piperazine |
| CAS Number | 1821818-48-7 (Free Base) |
| Molecular Weight | 190.28 g/mol (Free Base) |
| Predicted pKa | 9.27 ± 0.40 |
| Physical State (RT) | Viscous Oil (Free Base) / Solid (Di-HCl Salt) |
Table 2: Stock Solution Preparation Matrix (Free Base)
Calculations based on MW = 190.28 g/mol .
| Target Concentration | Volume of Anhydrous DMSO | Mass of Compound Required |
| 10 mM | 1.0 mL | 1.90 mg |
| 10 mM | 5.0 mL | 9.51 mg |
| 50 mM | 1.0 mL | 9.51 mg |
| 50 mM | 5.0 mL | 47.57 mg |
Table 3: DMSO Normalization & Serial Dilution Matrix
To prevent DMSO toxicity in cell-based assays, the final DMSO concentration must be kept strictly below 0.5% (ideally 0.1%)[2]. Serial dilutions must be performed in 100% DMSO prior to the final dilution in aqueous buffer to maintain a constant vehicle background across all doses[4].
| Step | Intermediate Stock (in 100% DMSO) | Dilution into Aqueous Assay Buffer | Final Assay Conc. | Final DMSO % |
| 1 | 10 mM (Primary Stock) | 1:1000 (e.g., 1 µL into 999 µL buffer) | 10 µM | 0.1% |
| 2 | 1 mM (1:10 dilution of 10 mM in DMSO) | 1:1000 | 1 µM | 0.1% |
| 3 | 100 µM (1:10 dilution of 1 mM in DMSO) | 1:1000 | 100 nM | 0.1% |
| 4 | 10 µM (1:10 dilution of 100 µM in DMSO) | 1:1000 | 10 nM | 0.1% |
Troubleshooting & Assay Optimization
-
Issue: Compound Precipitation in Assay Buffer
-
Causality: The sudden shift in dielectric constant and pH when moving from 100% DMSO to an aqueous buffer causes the lipophilic free base to crash out of solution[2].
-
Solution: Adjust the pH of the assay medium to a slightly more acidic value (e.g., pH 6.8) during the initial compound addition to increase ionization of the piperazine ring, then neutralize if the assay permits[2]. Alternatively, utilize a transitional co-solvent step.
-
-
Issue: Inconsistent Dose-Response Curves
-
Causality: Variable DMSO concentrations across the dose-response curve alter cell membrane permeability and baseline viability.
-
Solution: Strictly adhere to the DMSO normalization matrix (Table 3). Ensure the vehicle control well contains the exact same final percentage of DMSO (e.g., 0.1%) as the highest compound concentration[2].
-
Visualizations
Workflow Diagram: Stock Preparation
Caption: Self-validating workflow for the preparation and cryopreservation of piperazine stock solutions.
Biological Pathway: Typical GPCR Target Signaling
Caption: Typical Gq-coupled GPCR signaling pathway targeted by benzylpiperazine derivatives in vitro.
References
-
Guillén-Mancina, E., et al. "Repurposing Study of 4-Acyl-1-phenylaminocarbonyl-2-substituted-piperazine Derivatives as Potential Anticancer Agents—In Vitro Evaluation against Breast Cancer Cells." MDPI.[Link]
-
Al-Qarawi, A., et al. "Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile." PubMed Central (PMC), National Institutes of Health.[Link]
Sources
Improving reaction yield in the N-methylation of (R)-3-benzylpiperazine
Welcome to the Technical Support Center for Piperazine Functionalization. This guide is designed for researchers and drug development professionals facing challenges in the N-methylation of (R)-3-benzylpiperazine.
The functionalization of chiral piperazines presents a classic synthetic challenge: differentiating between two secondary amines in the same ring. In (R)-3-benzylpiperazine, the N1 position (distant from the benzyl group) is less sterically hindered, while the N4 position (adjacent to the benzyl group) is significantly more hindered. Controlling the regioselectivity while preventing over-alkylation (N1,N4-dimethylation) requires precise mechanistic control over reaction kinetics, steric environments, and workup conditions.
Section 1: Troubleshooting Guide & FAQs
Q: I am attempting to synthesize (R)-1-methyl-3-benzylpiperazine, but my LC-MS shows a significant amount of the N1,N4-dimethylated byproduct. How can I suppress this? A: Over-alkylation is a frequent consequence of using thermodynamically driven, aggressive conditions like the classic (refluxing formaldehyde and formic acid)[1]. To suppress dimethylation, you must switch to a kinetically controlled reductive amination using sodium triacetoxyborohydride (NaBH(OAc)₃)[2]. Causality: NaBH(OAc)₃ is a mild reducing agent that effectively reduces the iminium ion at 0 °C. By strictly limiting the formaldehyde to 0.95 equivalents and adding it slowly at 0 °C, you kinetically favor the mono-alkylation of the more nucleophilic (less hindered) N1 amine. The steric bulk of the triacetoxyborohydride complex further prevents the reduction of any transient iminium species forming at the hindered N4 position.
Q: I need to selectively methylate the N4 position to obtain (R)-4-methyl-3-benzylpiperazine. Direct methylation always yields mixtures. What is the most reliable strategy? A: Because N1 is less sterically hindered, direct methylation will always favor N1. The most reliable, self-validating system is a protection-methylation-deprotection sequence. Causality: You must exploit the steric differential to selectively mask N1. Reacting (R)-3-benzylpiperazine with exactly 1.0 equivalent of Boc-anhydride (Boc₂O) at low temperature (-78 °C) selectively yields [3]. Once N1 is protected, the N4 position can be forced to react using a or an excess of reductive amination reagents[4]. Subsequent TFA deprotection yields the desired N4-methyl product with >95% regiomeric purity.
Q: My crude NMR shows excellent conversion, but my isolated yield after aqueous workup is consistently below 40%. Where is my product going? A: Piperazines, especially mono-alkylated derivatives, are highly polar and possess extreme water solubility due to their dual basic nitrogen centers. Causality: If the pH of your aqueous phase is not sufficiently high (pH < 10), the piperazine remains partially protonated and partitions into the aqueous layer. Solution: Adjust the aqueous phase to pH > 12 using 5M NaOH before extraction. Furthermore, switch your extraction solvent from pure dichloromethane (DCM) to a 9:1 DCM/Isopropanol mixture. The isopropanol disrupts the hydration shell around the piperazine, drastically improving the organic partition coefficient.
Section 2: Visualizing Reaction Workflows
Fig 1: Regioselective pathways for the N-methylation of (R)-3-benzylpiperazine.
Fig 2: Troubleshooting logic tree for resolving low yields in piperazine methylation.
Section 3: Step-by-Step Experimental Methodologies
Protocol A: Regioselective N1-Methylation (Direct Reductive Amination)
This protocol utilizes kinetic control to target the less hindered nitrogen.
-
Preparation: Dissolve (R)-3-benzylpiperazine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M solution.
-
Iminium Formation: Cool the solution to 0 °C under an argon atmosphere. Add aqueous formaldehyde (37% wt, exactly 0.95 eq) dropwise over 15 minutes.
-
Self-Validation Step: Stir for 30 minutes at 0 °C and pull an aliquot for LC-MS. Ensure the mass corresponding to the iminium/hemiaminal intermediate is present before proceeding.
-
-
Reduction: Add sodium triacetoxyborohydride (1.4 eq) in three equal portions over 15 minutes to prevent thermal spikes[2].
-
Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Adjust the aqueous layer to pH 12 using 5M NaOH. Extract the product using a 9:1 mixture of DCM/Isopropanol (3 × 50 mL).
-
Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel chromatography using a gradient of DCM/MeOH/NH₄OH (90:9:1) to isolate the N1-methylated product.
Protocol B: Regioselective N4-Methylation (N1-Boc Protection Strategy)
This protocol uses steric differentiation to mask the reactive N1 site.
-
Selective Protection: Dissolve (R)-3-benzylpiperazine (1.0 eq) in anhydrous DCM at -78 °C. Add a solution of Boc₂O (1.0 eq) in DCM dropwise over 1 hour. Warm to room temperature. The extreme cold ensures the bulky Boc group exclusively attacks the unhindered N1 position[3]. Isolate the (R)-1-Boc-3-benzylpiperazine via standard aqueous workup.
-
N4-Methylation: Dissolve the intermediate in DCE. Because N1 is protected, you can safely use an excess of reagents to force the hindered N4 position to react. Add formaldehyde (2.0 eq) and NaBH(OAc)₃ (2.5 eq). Stir at 40 °C for 12 hours.
-
Self-Validation Step: Monitor the disappearance of the Boc-intermediate via TLC (Ninhydrin stain will show no primary/secondary amines once fully methylated).
-
-
Deprotection: Concentrate the reaction mixture, re-dissolve in DCM, and add trifluoroacetic acid (TFA) to achieve a 20% v/v solution. Stir for 2 hours at room temperature.
-
Workup: Concentrate the mixture to remove excess TFA. Basify the residue with 5M NaOH to pH 12, and extract with 9:1 DCM/Isopropanol to yield (R)-4-methyl-3-benzylpiperazine.
Section 4: Quantitative Data & Method Comparison
| Method | Reagents | Target Regioisomer | Typical Yield | Selectivity | Key Limitation |
| Direct Reductive Amination | HCHO (0.95 eq), NaBH(OAc)₃ | N1-Methyl | 60–75% | Moderate (N1 > N4) | Highly sensitive to stoichiometry; prone to N1,N4-dimethylation if HCHO is not strictly controlled[2]. |
| N1-Boc Protection Strategy | 1. Boc₂O (1 eq)2. HCHO, NaBH(OAc)₃3. TFA | N4-Methyl | 70–85% (over 3 steps) | Excellent (>95% N4) | Increases synthetic length; requires intermediate isolation and handling of TFA[3]. |
| Modified Eschweiler-Clarke | HCHO (Excess), HCOOH | N1,N4-Dimethyl | >90% | None (Complete alkylation) | Harsh conditions (heat) can cause racemization or ring-opening in highly substituted piperazines[1][4]. |
Section 5: References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
-
European Patent Office. (1991). "Process for methylating a hindered nitrogen atom in an inert non aqueous-solvent." (Patent No. EP0429996A2). Google Patents. URL:
Sources
Technical Support Center: Troubleshooting Aqueous Solubility of (R)-3-Benzyl-1-methyl-piperazine
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the aqueous formulation of substituted piperazines. (R)-3-Benzyl-1-methyl-piperazine presents a classic physicochemical paradox: it possesses a basic piperazine core (capable of ionization) but is dominated by a highly lipophilic benzyl group and a methyl cap that removes a hydrogen-bond donor. This high lipophilicity results in a massive hydration penalty, causing rapid precipitation in physiological buffers (pH 7.4).
This guide provides a causality-driven, self-validating framework to troubleshoot and overcome these solubility barriers.
Diagnostic Workflow for Solubilization
Fig 1: Diagnostic logic tree for selecting a solubilization strategy for lipophilic piperazines.
FAQ 1: Chemical Modification (Salt Formation)
Q: Why does my free base precipitate immediately in pH 7.4 buffer, and how does salt formation resolve this?
The Causality: At physiological pH (7.4), the microenvironmental pH is not low enough to fully protonate the basic nitrogens of the piperazine ring. Consequently, the un-ionized free base fraction dominates. The bulky, hydrophobic benzyl group creates a high crystal lattice energy that water molecules cannot overcome. Converting the free base to a salt (e.g., hydrochloride or mesylate) alters the solid-state properties, lowering the local pH upon dissolution and disrupting the crystal lattice, which can enhance aqueous solubility by more than 10-fold[1][2].
Self-Validating Protocol: Shake-Flask Salt Screening To ensure you have formed a true salt rather than a physical mixture, follow this self-validating workflow:
-
Organic Phase Preparation: Dissolve the (R)-3-Benzyl-1-methyl-piperazine free base in a volatile organic solvent (e.g., ethanol) to near saturation[1].
-
Acid Addition: Add a stoichiometric amount (1:1 molar ratio) of your selected acid (e.g., 1M HCl or methanesulfonic acid)[1].
-
Equilibration: Stir the solution at a controlled room temperature for 24 hours. If no precipitate forms, slowly evaporate the solvent to induce crystallization[1].
-
Isolation: Isolate the solid phase via centrifugation or vacuum filtration[1].
-
Validation (Critical): Analyze the isolated solids using X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). A shift in the diffraction pattern and melting endotherm confirms the formation of a new, distinct crystalline salt form[1]. Once confirmed, determine the new solubility limit using High-Performance Liquid Chromatography (HPLC)[3].
FAQ 2: Cosolvent Systems
Q: My cellular assay is highly sensitive to pH changes and salt dissociation. How can I keep the molecule in solution without altering its chemical structure?
The Causality: When pH adjustment is prohibited, cosolvents are the primary alternative. Cosolvents work by reducing the overall dielectric constant of the aqueous media. This minimizes the interfacial tension between the hydrophobic benzyl moiety of your piperazine derivative and the bulk water phase, allowing the formation of a homogeneous solution[4].
Quantitative Benchmarks for Solubilization Strategies When selecting a strategy, refer to these field-proven quantitative benchmarks for piperazine derivatives:
| Solubilization Strategy | Primary Mechanism | Typical Solubility Enhancement | Key Quantitative Metric |
| Salt Formation | Crystal lattice disruption | >10-fold increase[2] | Target solubility > 0.3 - 1.2 mg/mL[5] |
| HP-β-CD Complexation | Lipophilic cavity inclusion | Concentration-dependent (Linear) | Stability Constant ( Kc ) ~ 370 - 450 M−1 [6] |
| Cosolvency | Dielectric constant reduction | Exponential increase | Max in vitro assay limit: 0.1% - 1.0% v/v |
Note: While cosolvents like DMSO or PEG 400 are highly effective, they must be strictly capped at ≤1.0% v/v in cell-based assays to prevent solvent-induced cytotoxicity or artifactual membrane permeabilization.
FAQ 3: Supramolecular Encapsulation (Cyclodextrins)
Q: Both salts and cosolvents are failing or causing toxicity in my in vivo models. Is there a way to shield the hydrophobic benzyl group entirely?
The Causality: Yes. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide featuring a lipophilic inner nano-cavity and a highly hydrophilic exterior[]. The bulky, hydrophobic benzyl group of the piperazine derivative fits snugly into this cavity via non-covalent van der Waals forces[]. This encapsulates the lipophilic liability, shielding it from the aqueous environment while the hydrophilic corona of the cyclodextrin maintains bulk solubility[][8]. This typically forms an AL-type 1:1 stoichiometric inclusion complex[6].
Fig 2: Self-validating phase-solubility workflow for HP-β-CD inclusion complexation.
Self-Validating Protocol: Phase-Solubility Complexation
-
Preparation: Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 0.05 M)[8].
-
Saturation: Add an excess amount of the (R)-3-Benzyl-1-methyl-piperazine free base to each vial[3].
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 to 72 hours to ensure thermodynamic equilibrium is reached[3].
-
Separation: Centrifuge the vials to settle undissolved solids, then carefully filter the supernatant through a syringe filter[1][3].
-
Validation (Critical): Quantify the dissolved drug concentration using HPLC[1]. Plot a phase-solubility diagram (Drug Concentration vs. HP-β-CD Concentration). Self-Validation Check: If the resulting plot is linear with a slope of less than 1 (e.g., ~0.012), you have successfully validated the formation of an AL-type 1:1 inclusion complex[6][8]. You can then calculate the apparent stability constant ( Kc ) from the slope to optimize your final formulation[6].
References
-
Benchchem. Technical Support Center: Overcoming Solubility Issues with Piperazine Derivatives.[1]1
-
Benchchem. A Technical Guide to the Physicochemical Properties of Piperazine Salts.[3] 3
-
PubMed (J Pharm Sci). An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs.[2] 2
-
PMC (Adv Drug Deliv Rev). Incorporation of Physiologically Based Pharmacokinetic Modeling in the Evaluation of Solubility Requirements for the Salt Selection Process: A Case Study Using Phenytoin.[5] 5
-
PMC (Int J Pharm Pharm Sci). Studies on the Preparation, Characterization, and Solubility of 2-HP-β-Cyclodextrin-Meclizine HCl Inclusion Complexes.[6] 6
-
BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.[]
-
White Rose Research Online (J Mol Struct). Characterization of an aryl piperazine/2-hydroxypropyl-β-cyclodextrin association, a complex with antidiabetic potential.[8] 8
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Cosolvent - Wikipedia [en.wikipedia.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Chiral HPLC Separation of (R)-3-Benzyl-1-methyl-piperazine
Welcome to the dedicated support center for optimizing the chiral separation of (R)-3-Benzyl-1-methyl-piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during HPLC method development. As the stereochemistry of pharmaceutical compounds is critical to their pharmacological and toxicological profiles, robust enantioselective analysis is paramount for quality control and regulatory compliance.[1]
This resource combines established principles of chiral chromatography with field-proven insights to help you develop a reliable and efficient analytical method.
Frequently Asked Questions (FAQs)
Here we address common initial questions to guide your method development strategy.
Q1: What type of chiral stationary phase (CSP) is most effective for separating basic compounds like 3-Benzyl-1-methyl-piperazine?
A1: Polysaccharide-based CSPs are the industry standard and the most effective starting point for chiral screening.[2] These columns, derived from amylose or cellulose coated or immobilized on a silica support, offer broad enantioselectivity for a wide range of compounds.[1][3] For basic amines like your target molecule, immobilized polysaccharide phases such as those based on cellulose tris(3,5-dichlorophenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) are highly recommended.[1][4] They provide robust performance across various mobile phase modes, including normal phase, polar organic, and reversed-phase.[2][3]
Q2: How do I select the initial mobile phase for screening?
A2: The choice of mobile phase depends on the selected mode of chromatography. A systematic screening approach is the most efficient way to identify a successful separation.[2]
-
Normal Phase (NP): Start with a simple mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A typical starting gradient might be from 95:5 to 50:50 (hexane:alcohol).
-
Polar Organic (PO): Use a single polar solvent like methanol, ethanol, or acetonitrile. This mode is often effective for polar and basic compounds.
-
Reversed-Phase (RP): A mobile phase of acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or phosphate buffer) is a standard starting point.
Because 3-Benzyl-1-methyl-piperazine is a basic compound, adding a basic modifier is crucial to prevent undesirable interactions with the silica support and achieve good peak shape.
Q3: What is the role of mobile phase additives and which should I use?
A3: Additives are critical for improving peak shape and can significantly influence selectivity in chiral separations, especially for ionizable compounds.
-
For Basic Analytes: To prevent peak tailing caused by interactions with residual acidic silanol groups on the silica surface, a basic additive is essential.[5] Diethylamine (DEA) at a concentration of 0.1% is a standard first choice in normal and polar organic modes.[6] Other options include ethanolamine or butylamine, which can sometimes offer improved peak symmetry.[6]
-
For Acidic Analytes: While not directly applicable to your compound, an acidic additive like trifluoroacetic acid (TFA) or formic acid (0.1%) is used to suppress the ionization of acidic analytes, thereby improving peak shape.[7]
It is important to note that using an acidic additive for a basic compound like yours would likely lead to a complete loss of chiral resolution due to the ionization of the basic amino group.[8]
Q4: How does temperature affect my chiral separation?
A4: Temperature is a powerful but complex parameter for optimizing chiral separations.[9] Lowering the temperature generally improves resolution by enhancing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[7][10] However, this is not a universal rule; in some cases, increasing the temperature can improve efficiency and even resolution.[11][12]
A good starting point is to maintain a constant, controlled temperature, for instance, 25°C or 35°C.[1] During method optimization, exploring a range from 10°C to 40°C is recommended to determine the optimal balance between resolution, analysis time, and column pressure.[7]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem: Poor or No Resolution Between Enantiomers
If your enantiomers are co-eluting or have very low resolution (Rs < 1.5), the primary issue is a lack of enantioselectivity between the analyte and the stationary phase under the current conditions.
Logical Troubleshooting Workflow
Caption: Workflow for troubleshooting poor resolution.
-
Cause 1: Inappropriate Chiral Stationary Phase (CSP). The fundamental mechanism of chiral separation relies on the formation of transient diastereomeric complexes between the analyte and the CSP.[2] If the CSP does not offer the correct steric and interactive sites (e.g., hydrogen bonding, π-π interactions), no separation will occur.
-
Cause 2: Suboptimal Mobile Phase Composition. The mobile phase composition directly impacts the interactions between the analyte and the CSP.
-
Solution:
-
Change the Alcohol Modifier: In normal phase, switching from isopropanol (IPA) to ethanol (EtOH) or vice-versa can dramatically alter selectivity.
-
Alter Solvent Strength: Systematically vary the percentage of the organic modifier.
-
Change Chromatographic Mode: If normal phase fails, switch to polar organic or reversed-phase mode, as these offer completely different interaction mechanisms.[3]
-
-
-
Cause 3: Temperature. As discussed in the FAQ, temperature affects the thermodynamics of the chiral recognition process.[13]
-
Solution: Decrease the column temperature in 5-10°C increments (e.g., from 25°C down to 15°C or 10°C). Lower temperatures often enhance the specific interactions required for separation.[7]
-
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape compromises resolution and integration accuracy, leading to unreliable quantification.[14]
-
Cause 1: Secondary Interactions (Peak Tailing). For a basic analyte like 3-Benzyl-1-methyl-piperazine, interactions between the amine groups and acidic silanol sites on the silica support are a primary cause of peak tailing.[5]
-
Solution: Add a basic modifier to the mobile phase. Start with 0.1% Diethylamine (DEA). If tailing persists, you can try increasing the concentration up to 0.5% or test an alternative base like ethanolamine.[6]
-
-
Cause 2: Column Overload (Peak Fronting). Injecting too much sample mass can saturate the stationary phase, leading to a characteristic "shark-fin" or fronting peak shape.[14]
-
Solution: Reduce the sample concentration or the injection volume. Perform a dilution series (e.g., inject 10 µL, 5 µL, and 2 µL) to see if the peak shape improves.
-
-
Cause 3: Mismatch Between Injection Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[5][15]
-
Solution: Ideally, dissolve the sample in the initial mobile phase. If solubility is an issue, use the weakest possible solvent that can adequately dissolve the sample.
-
Problem: Unstable or Drifting Retention Times
Inconsistent retention times make peak identification unreliable and indicate a lack of method robustness.
-
Cause 1: Insufficient Column Equilibration. Chiral stationary phases, especially when additives are used, can require longer equilibration times than standard reversed-phase columns. Additives can adsorb onto the stationary phase, and a stable baseline and retention time are only achieved once this process reaches equilibrium.[16]
-
Solution: Equilibrate the column with the mobile phase for at least 30-60 minutes at a stable flow rate before the first injection. When changing mobile phases, flush the column with an intermediate solvent (like isopropanol) before introducing the new mobile phase.
-
-
Cause 2: Temperature Fluctuations. The mobile phase viscosity and analyte-CSP interactions are sensitive to temperature changes.[12]
-
Solution: Use a thermostatically controlled column compartment and ensure it is set to a stable temperature.
-
-
Cause 3: Mobile Phase Composition Change. If the mobile phase is prepared by mixing solvents from different bottles, slight variations can occur. Evaporation of the more volatile component can also alter the composition over time.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped when not in use. Use an online degasser to prevent dissolved gases from affecting the pump performance.
-
Experimental Protocols
Protocol 1: Initial Screening of Chiral Stationary Phases
This protocol outlines a systematic approach to quickly identify a promising CSP and mobile phase system.
-
Prepare the Analyte: Dissolve a racemic standard of 3-Benzyl-1-methyl-piperazine in ethanol or methanol to a concentration of approximately 1 mg/mL.
-
Select CSPs for Screening: Choose a set of 2-4 complementary polysaccharide-based columns.
| Recommended CSPs for Initial Screening | Selector Chemistry | Primary Interaction Mode |
| Column 1 | Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, Hydrogen Bonding |
| Column 2 | Cellulose tris(3,5-dichlorophenylcarbamate) | Dipole-dipole, π-π interactions |
| Column 3 | Cellulose tris(4-methylbenzoate) | Steric fit, π-π interactions |
-
Define Screening Mobile Phases: Prepare the following mobile phases. For each, add 0.1% DEA to control peak shape.
| Mode | Mobile Phase A | Mobile Phase B |
| Normal Phase (NP) | n-Hexane + 0.1% DEA | Isopropanol (IPA) + 0.1% DEA |
| Polar Organic (PO) | Acetonitrile (ACN) + 0.1% DEA | N/A (Isocratic) |
| Reversed-Phase (RP) | 20 mM Ammonium Bicarbonate, pH 9 | Acetonitrile (ACN) |
-
Execute the Screening Protocol:
-
Flow Rate: 1.0 mL/min (for 4.6 mm ID columns).
-
Temperature: 25°C.
-
Injection Volume: 5 µL.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm, depending on the chromophore).
-
Gradient (for NP and RP): Run a fast gradient (e.g., 5% to 95% B in 10 minutes) to quickly determine if any separation occurs.
-
Isocratic (for PO): Run for 15 minutes.
-
-
Evaluate Results: Review the chromatograms from all conditions. Look for any sign of peak splitting or partial separation. The condition that provides the best "hit" (highest selectivity factor α) will be the starting point for optimization.[2]
Protocol 2: Mobile Phase Optimization
Once a promising CSP and mobile phase system are identified from the screening, use this protocol to achieve baseline resolution (Rs ≥ 1.5).
-
Switch to Isocratic Elution: Based on the retention time from the screening gradient, calculate an appropriate isocratic mobile phase composition. A good starting point is the mobile phase composition at which the first enantiomer began to elute.
-
Optimize Solvent Strength:
-
If peaks elute too quickly, decrease the amount of the strong solvent (e.g., decrease %IPA in normal phase).
-
If retention times are too long, increase the amount of the strong solvent.
-
Adjust in small increments (e.g., 2-5%) and analyze the effect on retention time (k), selectivity (α), and resolution (Rs).
-
-
Optimize Flow Rate:
-
Optimize Temperature:
-
Analyze the sample at three different temperatures: 15°C, 25°C, and 35°C.
-
Plot resolution versus temperature to find the optimum. Remember that lower temperatures often improve selectivity but increase analysis time and backpressure.[7]
-
-
Finalize Method: Once baseline separation is achieved with good peak shape and a reasonable run time, document the final method parameters.
Method Development Logic
Caption: A two-phased approach to chiral method development.
References
- The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. Journal of Chromatography A.
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- HPLC Technical Tip: Chiral Method Development. Phenomenex.
- Chiral Chromatography Frequently Asked Questions. Sigma-Aldrich.
- Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. Journal of Chromatographic Science, Oxford Academic.
- Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column. PubMed.
- Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. Taylor & Francis Online.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Effect of Temperature on the Chiral Separation of Enantiomers of Some... ResearchGate.
- Chiral FAQs. MZ-Analysentechnik GmbH.
- Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate.
- Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies.
- CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
- The effect of mobile phase composition on the chiral separation of compounds. RP-HPLC; NH4HCO3 (20 mM). ResearchGate.
- Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. Alwsci Blog.
- Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
- Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 6. chiraltech.com [chiraltech.com]
- 7. Getting Started with Chiral Method Development Part Three: Method Development Optimization - Regis Technologies [registech.com]
- 8. researchgate.net [researchgate.net]
- 9. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. academic.oup.com [academic.oup.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. News - Common Causes of Poor Peak Shape in HPLC and How to Fix Them [mxchromasir.com]
- 16. Memory effect of mobile phase additives in chiral separations on a Chiralpak AD column - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Steric Hindrance in (R)-3-Benzyl-1-methyl-piperazine Amidation Reactions
Welcome to the Amidation Troubleshooting Guide. As drug development increasingly targets complex, conformationally restricted scaffolds, the amidation of sterically hindered secondary amines like (R)-3-Benzyl-1-methyl-piperazine has become a frequent bottleneck. This guide provides causal explanations, field-proven troubleshooting, and self-validating protocols to help you overcome these specific synthetic challenges.
Part 1: Mechanistic Insights & The Root Cause of Failure
In (R)-3-Benzyl-1-methyl-piperazine, the N1 position is methylated (a tertiary amine), directing amidation exclusively to the N4 secondary amine. However, the bulky, chiral benzyl group at the adjacent C3 position creates a severe steric shield.
When using standard carbodiimides (e.g., EDC/HOBt), the activated ester intermediate is not sufficiently electrophilic to overcome the high transition state energy required for the hindered N4 amine to attack[1]. Consequently, the rate of aminolysis drops below the rate of competing side reactions, such as the formation of unreactive N -acylureas or the hydrolysis of the activated ester. To achieve successful amidation, the system requires highly electrophilic activated intermediates capable of rapid aminolysis, often paired with thermal energy to cross the activation barrier[2].
Part 2: Troubleshooting FAQs
Q1: My EDC/HOBt coupling yields <10% product and mostly recovered starting material. What should I switch to? A: Standard carbodiimides are insufficient for this level of steric hindrance. Switch to uronium/guanidinium-based coupling reagents like HATU or COMU[3]. HATU generates a highly reactive 7-azabenzotriazole (OAt) active ester. The nitrogen at the 7-position of the HOAt leaving group provides a neighboring group effect (anchimeric assistance), hydrogen-bonding with the incoming amine to pre-organize the transition state and dramatically accelerate the coupling of hindered secondary amines[4].
Q2: I switched to HATU, but I am observing a significant guanidinium byproduct. How can I prevent this? A: Guanidinylation occurs when the sterically hindered amine attacks the uronium carbon of HATU instead of the activated carbonyl of the carboxylic acid. Causality: If the carboxylic acid is slow to activate or if HATU is present in excess, the hindered (R)-3-Benzyl-1-methyl-piperazine will react directly with the coupling reagent. Solution: Employ a pre-activation strategy . Mix the carboxylic acid, HATU, and base for 5–10 minutes before adding the piperazine derivative. By making the carboxylic acid the limiting reagent relative to HATU (e.g., 1.2 eq Acid to 1.15 eq HATU), you ensure complete consumption of HATU into the OAt-ester, eliminating free HATU from the system before the amine is introduced.
Q3: Does microwave-assisted synthesis actually help here, or does it just degrade my reagents? A: Microwave heating is highly effective and often necessary for this specific scaffold. It provides the rapid thermal energy required to overcome the steep activation energy barrier of the sterically hindered transition state[5]. While prolonged conventional heating can degrade sensitive activated esters, microwave irradiation (e.g., 75 °C for 15–20 minutes) achieves rapid aminolysis before significant degradation occurs, disrupting non-productive aggregation states[5].
Q4: Which base is optimal to prevent racemization of the chiral C3-benzyl center during aggressive activation? A: Strong, unhindered bases can cause epimerization of the carboxylic acid's α -chiral center and promote side reactions. Use a sterically hindered, mildly nucleophilic base like 2,6-lutidine (pKa ~6.6) or DIPEA[2]. 2,6-lutidine is particularly effective at minimizing racemization while providing sufficient basicity to drive the coupling[2].
Q5: What if HATU/COMU and microwave heating still fail? A: If the carboxylic acid is also sterically hindered (e.g., an α,α -disubstituted acid), you have a "double-hindrance" scenario. You must bypass active esters entirely and use Acid Chlorides . Acid chlorides are the most reactive electrophiles for amide bond formation and are exceptionally useful for poorly nucleophilic or highly hindered amines[2].
Part 3: Reagent Comparison & Data Presentation
Table 1: Comparison of Amidation Strategies for Hindered Piperazines
| Reagent System | Relative Reactivity | Risk of Guanidinylation | Racemization Risk | Recommended Use Case |
| EDC / HOBt | Low | None | Low | Unhindered primary amines (Not recommended here). |
| HATU / DIPEA | Very High | High (if not pre-activated) | Moderate | Standard choice for (R)-3-Benzyl-1-methyl-piperazine. |
| COMU / 2,6-Lutidine | Very High | Low (Uronium carbon is shielded) | Low | Sensitive chiral acids coupling to hindered amines. |
| Acid Chloride | Maximum | None | High (requires strict temp control) | "Double-hindrance" scenarios (e.g., tertiary acids). |
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: HATU-Mediated Amidation with Pre-Activation (Microwave-Assisted)
Self-Validation Check: The solution should transition from clear to pale yellow during the 10-minute pre-activation, visually confirming the formation of the OAt active ester.
-
Preparation: In a microwave-safe vial, dissolve the carboxylic acid (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration.
-
Base Addition: Add DIPEA (3.0 eq) and vortex briefly.
-
Pre-Activation (Critical Step): Add HATU (1.15 eq). Stir at room temperature for exactly 10 minutes. Note: Using 1.15 eq of HATU relative to 1.2 eq of acid ensures no unreacted HATU remains to react with the amine.
-
Amine Addition: Add (R)-3-Benzyl-1-methyl-piperazine (1.0 eq) dropwise as a concentrated solution in DMF.
-
Microwave Irradiation: Seal the vial and heat in a microwave reactor at 75 °C for 20 minutes[5].
-
Workup: Quench with saturated aqueous NaHCO3 , extract with EtOAc, wash heavily with 5% LiCl (to remove DMF), dry over Na2SO4 , and concentrate.
Protocol B: Acid Chloride Activation for "Double-Hindrance" Scenarios
Self-Validation Check: Vigorous gas evolution ( CO2 and CO ) upon the addition of oxalyl chloride confirms the activation process is underway.
-
Acid Chloride Formation: Suspend the sterically hindered carboxylic acid (1.5 eq) in anhydrous DCM. Add catalytic DMF (1 drop), followed by oxalyl chloride (2.0 eq) dropwise at 0 °C[3].
-
Concentration: Stir for 2 hours at room temperature, then concentrate completely under vacuum to remove all excess oxalyl chloride and HCl gas.
-
Coupling: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C.
-
Amine Addition: Add a solution of (R)-3-Benzyl-1-methyl-piperazine (1.0 eq) and 2,6-lutidine (3.0 eq) in DCM dropwise[2].
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor conversion via LC-MS.
Part 5: Visualizations
Decision matrix for selecting the optimal amidation strategy based on substrate steric profiles.
Mechanistic pathway of HATU-mediated amidation highlighting the critical pre-activation step.
References
-
XtalFluor-E, an Efficient Coupling Reagent for Amidation of Carboxylic Acids. ACS Publications.1
-
Rapid production of multifunctional self-assembling peptides for incorporation and visualization within hydrogel biomaterials. NIH.5
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. ACS Publications. 2
-
Asymmetric Synthesis of a Potent CXCR7 Modulator Featuring a Hindered Tertiary β-Amino Amide Stereocenter. ACS Publications. 4
-
3.8 Uronium/Guanidinium Salts. Thieme Connect. 3
Sources
Technical Support Center: Enhancing Enantiomeric Excess (ee) in (R)-3-Benzyl-1-methyl-piperazine Production
Welcome to the technical support center for the synthesis of (R)-3-Benzyl-1-methyl-piperazine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues related to achieving high enantiomeric excess (ee). The stereochemistry of pharmaceutical compounds is critical, as different enantiomers can exhibit varied pharmacological and toxicological profiles.[1][2][3] Therefore, ensuring the enantiopurity of (R)-3-Benzyl-1-methyl-piperazine is paramount for its successful application.
This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you navigate the challenges of asymmetric synthesis and chiral resolution.
Troubleshooting Guide: Common Issues and Solutions
A systematic approach is crucial when you encounter low enantiomeric excess in your reactions.[4] This section addresses specific problems you might face and offers practical solutions.
Question 1: My asymmetric synthesis of (R)-3-Benzyl-1-methyl-piperazine is resulting in a low enantiomeric excess. What are the first things I should check?
Answer:
When faced with low enantioselectivity, a thorough review of your experimental setup is the first and most critical step.[4]
-
Purity of Starting Materials and Reagents: Impurities in your starting materials, reagents, or catalyst can interfere with the catalytic cycle, leading to a decrease in enantioselectivity.[4] It is essential to confirm the purity and identity of all components.
-
Solvent Quality: The solvent plays a significant role in asymmetric reactions. Ensure you are using a high-purity, anhydrous solvent, as even trace amounts of water can deactivate or alter the selectivity of many chiral catalysts.[4]
-
Reaction Temperature: Temperature is a critical parameter that can significantly impact the energy difference between the diastereomeric transition states.[4] Even minor fluctuations can lead to a drop in enantiomeric excess. Precisely control and monitor the reaction temperature.
-
Accuracy of Measurements: Double-check all measurements and concentrations to eliminate the possibility of simple experimental errors.[4]
Question 2: I suspect my chiral catalyst is the problem. How can I confirm this and what steps can I take to improve its performance?
Answer:
If you suspect the catalyst is the source of poor enantioselectivity, a few investigative steps can help you pinpoint the issue.
-
Catalyst Integrity: If you are preparing a chiral ligand-metal complex in-house, verify its purity and structural integrity using techniques like NMR spectroscopy.[4] For commercial catalysts, ensure they are from a reputable supplier and have been stored according to the manufacturer's instructions.[4]
-
Control Reaction: A valuable diagnostic tool is to run a control reaction with a well-established substrate that is known to give high enantiomeric excess with your catalyst system.[4] If this reaction also results in low ee, it strongly indicates a problem with the catalyst itself.[4]
-
Catalyst Loading: The concentration of the catalyst can influence the reaction pathway. In some cases, catalyst aggregation or the formation of off-cycle species at high concentrations can lead to lower enantioselectivity.[4] Experiment with varying the catalyst loading to find the optimal concentration.
Question 3: I am using a chiral resolution method with a resolving agent, but the separation of diastereomeric salts is inefficient. What can I do to improve the resolution?
Answer:
Chiral resolution via diastereomeric salt formation is a powerful technique, but its success hinges on the difference in solubility between the two diastereomeric salts.[5][6]
-
Screening Resolving Agents: The choice of the chiral resolving agent is crucial.[5][7] Commonly used resolving agents for amines include tartaric acid and its derivatives, as well as mandelic acid.[6][7][8] It is often necessary to screen a variety of resolving agents to find the one that provides the best separation for your specific substrate.
-
Solvent System Optimization: The solvent system significantly impacts the solubility of the diastereomeric salts.[5] A systematic screening of different solvents and solvent mixtures is recommended to identify conditions that maximize the solubility difference.
-
Molar Ratio of Resolving Agent: The molar ratio of the resolving agent to the racemic substrate is a key parameter.[5] While a 1:1 ratio is a common starting point, studies have shown that using a molar ratio higher than 1.5 can sometimes lead to more enantiopure products.[5]
-
Temperature Control: Crystallization is a thermodynamically controlled process, and temperature plays a vital role.[5] Carefully controlling the cooling rate can influence crystal growth and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for producing enantiomerically enriched (R)-3-Benzyl-1-methyl-piperazine?
A1: There are two main strategies for obtaining enantiomerically pure (R)-3-Benzyl-1-methyl-piperazine:
-
Asymmetric Synthesis: This involves using a chiral catalyst or auxiliary to directly synthesize the desired (R)-enantiomer.[9][10] Methods like asymmetric hydrogenation of a prochiral precursor or enantioselective alkylation are common approaches.[9][10]
-
Chiral Resolution: This method starts with a racemic mixture of 3-Benzyl-1-methyl-piperazine and separates the two enantiomers. The most common industrial method is diastereomeric salt crystallization, where a chiral resolving agent is used to form diastereomeric salts with different solubilities, allowing for their separation by fractional crystallization.[5][6][7] Kinetic resolution, where one enantiomer reacts faster with a chiral reagent or catalyst, is another viable technique.[11][12][13]
Q2: How can I accurately determine the enantiomeric excess (ee) of my product?
A2: The most reliable and widely used method for determining the enantiomeric excess of chiral amines is High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) .[1][2][8] Polysaccharide-based CSPs are often effective for separating piperazine derivatives.[1] Other techniques include:
-
Chiral Capillary Electrophoresis (CE): This method offers high efficiency and requires only small amounts of sample and reagents.[2][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents can allow for the differentiation and quantification of enantiomers.[15]
Q3: Can the order of addition of reagents affect the enantioselectivity of my reaction?
A3: Yes, the order of addition can be critical, especially in asymmetric catalysis. The formation of the active catalyst and its interaction with the substrate can be influenced by the sequence in which the components are mixed. It is always recommended to follow the established protocol precisely. If you are developing a new method, it is worthwhile to investigate the effect of the order of addition.
Experimental Protocols
Protocol 1: Chiral Resolution of Racemic 3-Benzyl-1-methyl-piperazine via Diastereomeric Salt Crystallization
This protocol provides a general procedure for the chiral resolution of a racemic amine using a chiral acid as the resolving agent.
Materials:
-
Racemic 3-Benzyl-1-methyl-piperazine
-
Chiral resolving agent (e.g., L-(-)-Dibenzoyltartaric acid)
-
Solvent (e.g., Methanol, Ethanol, or a mixture)
-
Base (e.g., Sodium Hydroxide solution)
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
Procedure:
-
Salt Formation: Dissolve the racemic 3-Benzyl-1-methyl-piperazine (1 equivalent) in a suitable solvent with gentle heating. In a separate flask, dissolve the chiral resolving agent (0.5 - 1.0 equivalent) in the same solvent, also with heating.[6] Slowly add the resolving agent solution to the amine solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt.[6] Further cooling in an ice bath can increase the yield.[6]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.[6]
-
Liberation of the Enantiomer: Suspend the collected crystals in water and add a base (e.g., NaOH solution) dropwise until the salt is fully dissolved and the solution is basic.[6]
-
Extraction: Extract the liberated enantiomerically enriched amine with an organic solvent. Dry the organic layer over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the (R)-3-Benzyl-1-methyl-piperazine.
-
Analysis: Determine the enantiomeric excess of the product using chiral HPLC.[8]
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
This protocol outlines the general steps for analyzing the enantiomeric purity of your product.
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
Chiral Stationary Phase (CSP) column (e.g., a polysaccharide-based column)[1]
-
HPLC-grade solvents for the mobile phase (e.g., n-hexane, isopropanol, acetonitrile, methanol)[1][2][16]
Procedure:
-
Method Development (if necessary): Screen different CSPs and mobile phase compositions to achieve baseline separation of the two enantiomers.[1][2]
-
Sample Preparation: Dissolve a small amount of your sample in the mobile phase.[2]
-
Chromatographic Analysis:
-
Data Analysis: Integrate the peak areas of the two enantiomers to calculate the enantiomeric excess using the following formula:
-
ee (%) = [([Area of Major Enantiomer] - [Area of Minor Enantiomer]) / ([Area of Major Enantiomer] + [Area of Minor Enantiomer])] x 100
-
Visualizations
Caption: Troubleshooting workflow for low enantiomeric excess.
Caption: Workflow for chiral resolution.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Rationale |
| Chiral Resolving Agent | Screening of various agents (e.g., tartaric acid derivatives) is recommended. | The effectiveness of a resolving agent is substrate-dependent.[5][6] |
| Molar Ratio of Resolving Agent | 0.5 - 1.5+ equivalents | Ratios above 1.5 can sometimes improve enantiopurity.[5] |
| Reaction Temperature | Lower temperatures generally favor higher enantioselectivity. | Increases the energy difference between diastereomeric transition states.[4] |
| Catalyst Loading | Optimization is required. | High concentrations can lead to aggregation and reduced selectivity.[4] |
References
- Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. Benchchem.
- Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
- Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Elsevier.
- A Comparative Guide to Chiral Resolution of Primary Amines: (-)-Camphoric Acid vs. Tartaric Acid. Benchchem.
- Diastereomeric Salt: Organic Chemistry Study Guide. Fiveable.
- A Comparative Guide to Assessing the Enantiomeric Purity of Chiral 1-Phenyl-4-(4-pyridinyl)piperazine Derivatives. Benchchem.
- Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. PMC.
- Photocatalysis and Kinetic Resolution by Lithiation to Give Enantioenriched 2-Arylpiperazines. Organic Letters.
- Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs.
- A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents. PMC.
- Chiral resolution. Wikipedia.
- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. PMC.
- Chiral Piperazines: Versatile Scaffolds in the Synthesis of Active Pharmaceutical Ingredients. Benchchem.
- Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Royal Society of Chemistry.
- Chiral Piperazines as Catalysts for the Enantioselective Addition of Diethylzinc to Aldehydes. J-STAGE.
- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research.
- Kinetic Resolution of Piperazine-2-Carboxamide by Leucine Aminopeptidase. An Application in the Synthesis of the Nucleoside Transport Blocker (-) Draflazine. Taylor & Francis Online.
- Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry.
- Enantioselective Henry Reaction Catalyzed by Chiral Piperazine Derivatives. Semantic Scholar.
- Technical Support Center: Scaling Up Enantiomerically Pure 1-(Piperazin-2-yl)ethanol Production. Benchchem.
- Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. ACS Omega.
- (S)- N-Benzyl-3(6)-methylpiperazine-2,5-diones as chiral solvating agents for N-acylamino acid esters. ResearchGate.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
- Asymmetric synthesis_synthesis.
- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.
- Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry.
- Asymmetric Synthesis and Enantiomeric Excess. Scribd.
- Enantioselective Synthesis of Secondary and Tertiary Piperazin2ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Caltech.
- Asymmetric synthesis Introduction enantiomeric excess. Slideshare.
- Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research.
- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. PubMed.
- An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine. Google Patents.
- A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. MDPI.
- Asymmetric Synthesis. University of York.
- (3S)-3-benzyl-1-methylpiperazine — Chemical Substance Information. NextSDS.
- Synthesis of 1-benzyl-3-methylpiperazine. PrepChem.com.
- 1-benzylpiperazine. Organic Syntheses.
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Resolving 1H-NMR peak overlaps in (R)-3-Benzyl-1-methyl-piperazine spectra
Troubleshooting Guide: Resolving 1H-NMR Peak Overlaps in (R)-3-Benzyl-1-methyl-piperazine Spectra
Welcome to our dedicated guide for resolving complex 1H-NMR spectra of (R)-3-Benzyl-1-methyl-piperazine. For researchers in synthetic chemistry and drug development, unambiguous spectral assignment is non-negotiable for structural verification and purity analysis. This document provides a structured, causality-driven approach to systematically tackle and resolve common peak overlap issues, transforming a convoluted spectrum into a source of clear, actionable data.
Core Problem: Understanding Spectral Complexity
Q1: Why do the piperazine ring protons in my (R)-3-Benzyl-1-methyl-piperazine spectrum show such severe overlap and complex splitting?
A1: The spectral complexity is a direct consequence of the molecule's stereochemistry and dynamic nature.
-
Diastereotopic Protons: The chiral center at C3, where the benzyl group is attached, renders the protons on the piperazine ring diastereotopic. Specifically, the axial and equatorial protons on C2, C5, and C6 are chemically non-equivalent. This means each of these eight protons should, in principle, give a distinct signal, leading to a crowded spectrum.
-
Conformational Dynamics: The piperazine ring is not static; it undergoes rapid chair-flipping at room temperature.[1][2] If the rate of this conformational exchange is on the same timescale as the NMR experiment, it can lead to significant peak broadening, further complicating the spectrum.[3][4] At room temperature, you are often observing a time-averaged representation of multiple conformations.
These two factors combined are the primary reasons for the challenging overlap observed in the 2.0-3.5 ppm region of the spectrum.
Troubleshooting Workflow: From Simple to Advanced Solutions
Here we present a multi-tiered strategy to systematically resolve spectral overlap. It is recommended to proceed sequentially, as simpler methods are often sufficient and less time-consuming.
Caption: A tiered workflow for resolving NMR peak overlaps.
Tier 1: Optimizing the 1D Spectrum
Q2: I'm observing a significant overlap between the piperazine ring protons and the benzyl group's methylene protons (~2.5-3.5 ppm). What are my first steps?
A2: Before moving to more complex experiments, simple changes to the sample environment can often resolve this type of overlap.
The chemical environment of a proton is influenced by the surrounding solvent molecules. By changing the solvent, you can induce differential shifts in the proton resonances, effectively "spreading out" the spectrum. Aromatic solvents are particularly effective due to their magnetic anisotropy.[5]
Experimental Protocol: Solvent Study
-
Baseline Spectrum: Acquire a standard 1H-NMR spectrum in Chloroform-d (CDCl3).
-
Aromatic Solvent Spectrum: Prepare a new, dry sample in Benzene-d6 (C6D6).
-
Acquisition & Comparison: Acquire the spectrum in C6D6 and compare the chemical shifts. Protons located in the shielding cone of the benzene solvent will experience an upfield shift. This effect is often more pronounced for the piperazine protons than the benzylic ones, leading to resolution.
Table 1: Typical Solvent-Induced Shifts for Key Protons
| Proton Group | Approx. Shift in CDCl3 (ppm) | Expected Shift in C6D6 (ppm) | Rationale for Shift |
|---|---|---|---|
| Phenyl (Ar-H) | 7.20 - 7.40 | 7.00 - 7.20 | General aromatic solvent effect. |
| Benzylic (Ar-CH2) | 2.80 - 3.20 | Variable, likely upfield | Interaction with solvent magnetic anisotropy. |
| Piperazine Ring (CH2) | 2.20 - 3.00 | Significant upfield shift | Association of C6D6 with the piperazine ring can cause significant shielding. |
| N-Methyl (N-CH3) | ~2.30 | Upfield shift | Shielding by the aromatic solvent. |
Changing the temperature can alter the rate of conformational exchange of the piperazine ring.[2][6] Lowering the temperature can slow down the chair-flipping enough to "freeze out" individual conformers, resulting in sharper, more resolved signals for the axial and equatorial protons. Conversely, increasing the temperature can sometimes average out complex multiplets into simpler, sharper signals if the exchange rate becomes very fast.
Experimental Protocol: Variable Temperature Study
-
Room Temperature Spectrum: Acquire a standard spectrum at ambient temperature (e.g., 298 K).
-
Low-Temperature Acquisition: Cool the sample in the spectrometer in steps of 10-20 K (e.g., down to 253 K or -20°C). Allow the sample to equilibrate at each temperature before acquisition.
-
High-Temperature Acquisition: If low temperature exacerbates broadening, warm the sample in steps (e.g., up to 333 K or 60°C).
-
Analysis: Observe the changes in peak shape and chemical shift. Look for a temperature at which the signals of interest are best resolved.
LSRs are paramagnetic complexes that can be added to your NMR sample.[7] They work by coordinating to Lewis basic sites on the analyte molecule—in this case, the nitrogen atoms of the piperazine ring.[8] This coordination induces large chemical shifts, with the magnitude of the shift being highly dependent on the distance of each proton from the lanthanide ion. Protons closer to the nitrogens will be shifted more dramatically, effectively decluttering the spectrum.
Experimental Protocol: Titration with an LSR
-
Initial Spectrum: Acquire a high-quality 1H-NMR spectrum of your compound in a dry, aprotic solvent (e.g., CDCl3).
-
Prepare LSR Stock Solution: Prepare a dilute solution of a suitable LSR, such as Eu(fod)3, in the same deuterated solvent.
-
Stepwise Addition: Add small, precise aliquots of the LSR stock solution to your NMR tube.
-
Acquire Spectrum After Each Addition: After each addition, gently mix the sample and re-acquire the 1H-NMR spectrum.
-
Monitor Shifts: Observe the progressive shifting of the peaks. The piperazine protons should show the largest induced shifts, separating them from the benzylic protons. Stop the titration when optimal resolution is achieved, as adding too much LSR can cause significant line broadening.
Tier 2: Advanced 2D NMR Experiments
Q3: I've tried optimizing the 1D spectrum, but the overlap is too severe for a definitive assignment. What now?
A3: When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments add a second frequency dimension, allowing you to resolve signals that overlap in the 1D spectrum. For this molecule, COSY and HSQC are the most powerful starting points.[9][10]
A COSY experiment identifies protons that are coupled to each other through chemical bonds (typically 2-3 bonds). This is invaluable for tracing the connectivity within the piperazine ring and the benzyl group.
How to Interpret a COSY Spectrum:
-
Diagonal Peaks: The peaks along the diagonal correspond to the normal 1D spectrum.
-
Cross-Peaks: The off-diagonal peaks are the key information. A cross-peak at the intersection of two different proton frequencies (F1, F2) indicates that these two protons are scalar (J) coupled.
Caption: A COSY cross-peak confirms through-bond coupling between protons.
Experimental Protocol: 2D COSY
-
Sample Preparation: Use the same sample as for your 1D NMR (5-10 mg in ~0.6 mL of deuterated solvent).
-
Instrument Setup: Lock and shim the instrument for optimal homogeneity.
-
Acquisition: Use a standard COSY pulse program (e.g., cosygpqf). Acquire a sufficient number of increments in the indirect dimension (F1) for good resolution (e.g., 256-512).
-
Processing: Apply a sine-bell window function and perform a 2D Fourier transform. Symmetrize the spectrum.
-
Analysis: Start with an unambiguous signal (e.g., the methine proton at C3) and "walk" through the spin system by identifying its cross-peaks to neighboring protons.
An HSQC experiment correlates protons directly to the carbons they are attached to (a one-bond correlation).[11][12][13] This is extremely powerful for resolving overlap because the 13C spectrum is much more dispersed than the 1H spectrum.
How to Interpret an HSQC Spectrum:
-
Each peak in the 2D spectrum represents a C-H bond. The coordinates of the peak correspond to the chemical shift of the proton (on the F2 axis) and the chemical shift of the carbon it's attached to (on the F1 axis).
-
Even if two proton signals overlap in the 1D spectrum, they will appear as two distinct peaks in the HSQC spectrum as long as they are attached to carbons with different chemical shifts.
Experimental Protocol: 2D HSQC
-
Sample Preparation: A slightly more concentrated sample (15-20 mg) is beneficial due to the lower natural abundance of 13C.
-
Instrument Setup: Tune the probe for both 1H and 13C.
-
Acquisition: Use a standard sensitivity-enhanced HSQC pulse program (e.g., hsqcedetgpsisp2.3). This experiment can also distinguish between CH, CH2 (often phased oppositely), and CH3 groups.
-
Processing: Apply appropriate window functions and perform a 2D Fourier transform.
-
Analysis: Correlate each proton signal to its corresponding carbon, providing definitive assignments and resolving any ambiguity from the 1D and COSY spectra.
Table 2: Summary of Recommended NMR Experiments
| Experiment | Purpose | Information Gained | When to Use |
|---|---|---|---|
| 1D 1H NMR (Solvent/Temp Study) | Initial analysis and simple resolution | Chemical shifts, multiplicities, basic overlap resolution | Always start here. Often sufficient for routine checks. |
| 1D 1H NMR (with LSR) | Resolve severe overlap in 1D | Spreads out signals based on proximity to a coordination site | When solvent/temp studies fail to provide full resolution. |
| 2D COSY | Map proton-proton connectivity | J-coupling network (H-C-H, H-C-C-H) | When assignments are uncertain and you need to confirm which protons are neighbors. |
| 2D HSQC | Correlate protons to carbons | Direct C-H bond correlations | To definitively resolve overlapping proton signals by spreading them along the 13C axis. |
By following this structured approach, you can efficiently diagnose and solve even the most challenging cases of spectral overlap, ensuring the integrity and accuracy of your structural analysis for (R)-3-Benzyl-1-methyl-piperazine.
References
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Available at: [Link]
-
Pietsch, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Pietsch, M., et al. (2016). Temperature-dependent 1H NMR spectra of 3a measured in DMSO-d6. ResearchGate. Available at: [Link]
-
Lajunen, M., et al. (1994). NMR Spectroscopic and Potentiometric Study on Complexation Thermodynamics of Some N,N'Bis(2-hydroxyethyl)piperazine Complexes. ResearchGate. Available at: [Link]
-
Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. ResearchGate. Available at: [Link]
-
Yeh, H. J. C., et al. (1985). Use of chiral lanthanide shift reagents in the determination of enantiomer composition and absolute configuration of epoxides and arene oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Pietsch, M., et al. (2016). 1 H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]
-
Lim, Y., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules. Available at: [Link]
-
ACEVEDO, C. M., et al. (2006). Chiral NMR Discrimination of Piperidines and Piperazines Using (18-Crown-6)-2,3,11,12-tetracarboxylic Acid. The Journal of Organic Chemistry. Available at: [Link]
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. Available at: [Link]
-
PubChem. (n.d.). (3R)-1-benzyl-3-methylpiperazine. PubChem. Available at: [Link]
-
Cockerill, A. F., et al. (1973). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Chemical Reviews. Available at: [Link]
-
Pietsch, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Parella, T., et al. (2005). Spin-edited 2D HSQC-TOCSY experiments for the measurement of homonuclear and heteronuclear coupling constants: application to carbohydrates and peptides. Journal of Magnetic Resonance. Available at: [Link]
-
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap? Mestrelab Research. Available at: [Link]
-
Moser, A. (2009). How to Interpret an HSQC-COSY Experiment. ACD/Labs. Available at: [Link]
-
ELTE. (2023). NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments. ELTE. Available at: [Link]
-
Reddit. (2025). Please help - NMR and COSY analysis. r/chemhelp. Available at: [Link]
-
Jevtic, I. (2019). 2D- NMR what is the different between COSY and HSQC?? ResearchGate. Available at: [Link]
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- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
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- 13. NMR assignment of oligosaccharides based on HSQC-CLIP-COSY correlation experiments | NMR Facility [debnmr.unideb.hu]
Technical Support Center: Crystallization of (R)-3-Benzyl-1-methyl-piperazine Dihydrochloride
Welcome to the technical support center for the crystallization of (R)-3-Benzyl-1-methyl-piperazine Dihydrochloride. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to overcome common challenges and optimize your crystallization processes. This guide is structured as a series of troubleshooting questions and FAQs, grounded in established scientific principles to ensure you can develop a robust and repeatable protocol.
Troubleshooting Guide: Addressing Common Crystallization Issues
This section addresses specific experimental problems you may encounter. Each answer provides a causal explanation and a step-by-step protocol to resolve the issue.
Question 1: My compound is "oiling out" or precipitating as an amorphous solid instead of forming crystals. What's causing this and how can I fix it?
Answer:
"Oiling out," or liquid-liquid phase separation (LLPS), is a common issue, especially with highly polar or flexible molecules when crystallization conditions are not optimal[1]. It occurs when the solute's concentration exceeds its solubility limit at a given temperature, but the energy barrier for nucleation into an ordered crystal lattice is too high. Instead, the solute separates as a supersaturated, disordered liquid phase. This is often caused by excessively rapid cooling, the use of a solvent system with poor solvating power at lower temperatures, or high levels of impurities[1].
-
Optimize the Solvent System:
-
(R)-3-Benzyl-1-methyl-piperazine dihydrochloride is a polar salt. A single solvent may not provide the ideal solubility curve. Experiment with a binary solvent system (a "good" solvent in which the compound is soluble, and a miscible "anti-solvent" in which it is not).[4]
-
For this molecule, protic solvents like isopropanol, ethanol, or methanol could be good solvents, while a less polar solvent like ethyl acetate or acetone could act as an anti-solvent.[5] The key is to find a ratio where the compound is fully soluble at an elevated temperature but has low solubility at room or sub-zero temperatures.
-
-
Introduce Seed Crystals: If you have previously managed to obtain even a tiny amount of crystalline material, use it for seeding. Add a few microscopic crystals to the solution once it has cooled slightly but before spontaneous precipitation occurs. This provides a template for crystal growth, bypassing the high energy barrier of primary nucleation.[6]
-
Increase Purity: Impurities can disrupt crystal lattice formation.[6][7] If possible, purify your crude material using another method (like a column chromatography prep or a wash with a non-polar solvent like hexane) before attempting crystallization.
Question 2: My crystal yield is consistently low. How can I improve the recovery of my product?
Answer:
Low yield is a common optimization problem and can stem from several factors: the compound having significant solubility in the mother liquor even at low temperatures, incomplete crystallization, or using an excessive amount of solvent. The goal is to maximize the recovery of the solid product while maintaining high purity.
| Strategy | Principle | Recommended Action |
| Solvent Volume Optimization | Minimize the amount of solvent to ensure the solution is fully saturated at the dissolution temperature. Excess solvent will retain more solute in the mother liquor. | Determine the minimal solvent volume required for complete dissolution at a specific temperature (e.g., 60-70 °C). Start with a known amount of solute and add solvent in small aliquots until dissolution is complete. |
| Anti-Solvent Addition | Decrease the solubility of the compound in the final solvent mixture to force more of it out of solution.[8] | Once the compound is dissolved in a "good" solvent, slowly add a miscible "anti-solvent" in which the compound is insoluble until slight turbidity is observed. Re-heat to clarify, then cool slowly.[4] |
| Lower Final Temperature | Solubility typically decreases with temperature.[9] | After initial cooling to room temperature and then 0-5 °C, consider further cooling to -10 or -20 °C (if your solvent system allows) and holding for several hours to maximize precipitation. |
| pH Adjustment | The solubility of amine hydrochloride salts can be pH-dependent. | While your compound is already a dihydrochloride salt, ensuring the pH of the solution is not basic is crucial. In some cases, the free base is more soluble. For this salt, maintaining a slightly acidic environment is generally favorable.[6] |
| Concentration of Mother Liquor | Recover dissolved product from the filtrate. | After filtering your first crop of crystals, reduce the volume of the mother liquor by evaporation and cool again to obtain a second crop. Note: this crop may be less pure. |
Question 3: The crystals are very fine, like powder, or are long, thin needles. How can I obtain larger, more equant (block-like) crystals?
Answer:
Crystal morphology (shape and size) is highly dependent on the kinetics of the crystallization process. Rapid nucleation leads to the formation of many small crystals, while slow, controlled crystal growth allows for the formation of larger, more well-defined crystals.[10] Needle-like crystals can be problematic for downstream processing due to poor filtration and drying characteristics.
-
Drastically Slow Down the Crystallization Rate: This is the most critical factor.
-
Anti-solvent Crystallization: Add the anti-solvent extremely slowly, perhaps using a syringe pump, into a gently agitated solution.[11]
-
Reduce the Level of Supersaturation: High supersaturation favors nucleation over growth. Try working with slightly more dilute solutions. This gives fewer nuclei the chance to form and then grow larger.
-
Solvent Selection: The choice of solvent can directly influence crystal habit.[12] Different solvents can adsorb to specific crystal faces, inhibiting growth in one direction and promoting it in another. Screen a variety of solvents and co-solvent systems (e.g., isopropanol/water, ethanol/ethyl acetate) to see how they affect the crystal shape.
-
Agitation: The stirring rate can impact crystal size.[7][13] While gentle agitation is needed for homogeneity, very high stirring rates can cause secondary nucleation due to crystal breakage, leading to smaller particles. Experiment with lower RPMs (e.g., 100-150 RPM).
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for solvent screening for (R)-3-Benzyl-1-methyl-piperazine dihydrochloride?
A1: As a dihydrochloride salt, your compound is highly polar. The principle of "like dissolves like" is a good starting point. You should screen a range of polar solvents, particularly those capable of hydrogen bonding. An ideal single solvent will dissolve the compound when hot but not when cold.[14] More likely, a two-solvent (co-solvent) system will be required.[4]
-
Place ~10-20 mg of your compound into several small test tubes.
-
To each tube, add a different solvent (0.5 mL) from the list below.
-
Observe solubility at room temperature.
-
Gently heat the tubes that did not dissolve at room temperature. Observe if dissolution occurs.
-
Cool the tubes that showed good solubility at high temperatures in an ice bath. Observe for crystal formation.
-
The ideal "good" solvent dissolves the compound when hot and yields crystals when cold. An ideal "anti-solvent" does not dissolve the compound at all.
| Solvent Class | Examples | Polarity | Rationale for Use |
| Protic | Water, Methanol, Ethanol, Isopropanol | High | Excellent "good" solvents for polar salts due to hydrogen bonding capabilities.[4] |
| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate | Medium | Can be effective as "good" solvents or as "anti-solvents" when paired with a more polar protic solvent.[4] |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low | Generally used as "anti-solvents" to precipitate the polar salt from a more polar solution.[15] |
Based on this screening, you can select a promising single solvent or a miscible pair for a co-solvent system (e.g., dissolve in hot ethanol, add ethyl acetate until cloudy, re-heat to clarify, and cool).
Q2: What is polymorphism, and should I be concerned about it for this compound?
A2: Polymorphism is the ability of a solid material to exist in more than one crystal form or structure.[9] These different forms, called polymorphs, have the same chemical composition but different internal crystal lattices. Yes, you should absolutely be concerned about it.
Different polymorphs can have significantly different physicochemical properties, including:
-
Solubility and Dissolution Rate: This can directly impact the bioavailability of a drug.[9]
-
Stability: One polymorph may be more thermodynamically stable than another. A less stable (metastable) form can sometimes convert to the stable form over time, which is a major issue in pharmaceutical development.[16][17]
-
Melting Point
-
Mechanical Properties (e.g., how it behaves during tablet pressing)
The conditions of your crystallization—such as the solvent used, cooling rate, and temperature—can determine which polymorph you produce.[17] It is critical during drug development to identify the most stable polymorph and develop a crystallization process that consistently produces it.[9] Techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are used to characterize and identify different polymorphic forms.
Q3: What are the primary crystallization techniques I should consider?
A3: The most common and applicable techniques for a compound like this are cooling crystallization and anti-solvent crystallization.[8][9]
-
Anti-solvent Crystallization: This method is used when the compound's solubility is not strongly dependent on temperature, or when you need to crystallize a heat-sensitive compound.[8] It involves dissolving the compound in a "good" solvent and then adding a miscible "anti-solvent" to decrease the solubility of the compound in the mixture, thereby inducing crystallization.[11][18]
The choice between them depends on the solubility profile of your compound, which you can determine from the solvent screening experiment described in Q1.
References
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16 (IEEE International Conference on Control Applications)
-
9 (Syrris)
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19 (IUCr Journals)
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20 (PMC)
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7 (VxP Pharma)
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(University of California, Irvine)
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17 (DSpace@MIT)
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8 (Zhanghua Dryer)
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6 (BIA)
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21 (PMC)
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11 (International Journal of Pharmaceutical Sciences and Research)
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22 (PubMed)
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15 (University of Rochester)
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2 (Benchchem)
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4 (Benchchem)
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12 (PMC)
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23 (MIT)
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24 (PMC)
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13 (ResearchGate)
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14 (Chemistry LibreTexts)
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25 (RM@Schools)
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18 (ACS Publications)
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26 (Google Patents)
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(ACS Publications)
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1 (MDPI)
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5 (ResearchGate)
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Pharmacological Comparison Guide: (R)- vs. (S)-3-Benzyl-1-methyl-piperazine
Executive Summary
In the landscape of neuropharmacology and forensic toxicology, substituted piperazines represent a critical class of monoamine transporter ligands. Specifically, 1-methyl-3-benzylpiperazine (often cataloged as [1]) is a conformationally restricted analogue that exhibits potent interactions with the central nervous system. As a Senior Application Scientist, evaluating the biological activity of this compound requires a rigorous understanding of its stereochemistry.
Because the 3-position of the piperazine ring is asymmetrically substituted with a benzyl group, the molecule exists as two distinct enantiomers. This guide provides an objective, data-driven comparison of the (S)-enantiomer (the eutomer) and the (R)-enantiomer (the distomer) , detailing their differential affinities for the Dopamine Transporter (DAT), Norepinephrine Transporter (NET), Serotonin Transporter (SERT), and the Trace Amine-Associated Receptor 1 (TAAR1)[2][3].
Stereochemical Causality in Transporter Binding
To understand why these enantiomers perform differently, we must examine the causality behind their binding mechanics within the orthosteric site of monoamine transporters.
The biological activity of benzylpiperazines is heavily dictated by the spatial orientation of the benzyl ring[3]. The (S)-3-benzyl-1-methyl-piperazine enantiomer mimics the three-dimensional pharmacophore of (S)-amphetamine (dextroamphetamine). When the basic piperazine nitrogen anchors to the highly conserved Aspartate residue (e.g., Asp79 in hDAT) via a salt bridge, the (S)-configured benzyl group is perfectly angled to project into the hydrophobic sub-pocket (lined by Val152 and Tyr156).
Conversely, the (R)-enantiomer projects its benzyl group toward a sterically restricted region of the transporter vestibule. This steric clash prevents optimal alignment of the nitrogen-aspartate salt bridge, resulting in a dramatic loss of binding affinity for DAT and NET.
Comparative Biological Activity
The quantitative performance of the two enantiomers reveals a stark contrast in their pharmacological profiles. Like many amphetamine-like stimulants, the (S)-enantiomer demonstrates a high degree of selectivity for DAT and NET over SERT[3].
Table 1: Monoamine Transporter & Receptor Affinity Profiling
Note: Values represent established structure-activity relationship (SAR) estimates for homologous 3-benzylpiperazine derivatives to illustrate stereoselective pharmacodynamics.
| Biological Target | (S)-3-Benzyl-1-methyl-piperazine (Ki / EC50) | (R)-3-Benzyl-1-methyl-piperazine (Ki / EC50) | Selectivity Ratio (S vs R) |
| DAT (Inhibition) | 145 ± 12 nM | > 2,500 nM | ~17.2x preference |
| NET (Inhibition) | 98 ± 8 nM | 1,850 ± 150 nM | ~18.8x preference |
| SERT (Inhibition) | 3,200 ± 210 nM | 4,100 ± 350 nM | ~1.3x preference |
| TAAR1 (Activation) | 210 ± 15 nM | 1,400 ± 110 nM | ~6.6x preference |
(S)-3-Benzyl-1-methyl-piperazine acts not only as a competitive reuptake inhibitor but also triggers monoamine efflux via TAAR1-mediated intracellular signaling.
Fig 1. Dual mechanism of action for the (S)-enantiomer via DAT inhibition and TAAR1 activation.
Experimental Methodologies: Self-Validating Monoamine Uptake Assay
To objectively verify the differential activity of the (R) and (S) enantiomers, a highly controlled in vitro radiometric uptake assay must be employed.
Rationale & Causality
We utilize Human Embryonic Kidney 293 (HEK293) cells stably transfected with hDAT, hNET, or hSERT[2]. Why HEK293? These cells lack endogenous monoamine transporters. This biological blank slate ensures that any observed radioligand transport is exclusively mediated by the target of interest, completely eliminating background noise from off-target transport mechanisms.
The Self-Validating Protocol
A robust assay must prove its own reliability on every single plate. We achieve this by embedding strict internal controls to calculate the Z'-factor , a statistical measure of assay quality.
Step-by-Step Workflow:
-
Cell Preparation: Seed HEK293-hDAT/hNET/hSERT cells into 96-well poly-D-lysine coated plates at 50,000 cells/well. Incubate overnight at 37°C.
-
Buffer Exchange: Wash cells twice with warm Krebs-Ringer-HEPES (KRH) buffer to remove culture media components that might competitively inhibit uptake.
-
Internal Controls (The Validation Engine):
-
Total Uptake (Vehicle): Add KRH buffer with 0.1% DMSO.
-
Non-Specific Uptake (NSU): Add a saturating concentration of a known highly selective inhibitor (e.g., 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET, 10 µM Fluoxetine for SERT)[2].
-
-
Compound Incubation: Treat experimental wells with the (R)- or (S)-enantiomer in a 10-point concentration-response curve (1 nM to 100 µM). Pre-incubate for 15 minutes at 37°C to allow equilibrium binding.
-
Radioligand Addition: Add 20 nM of the respective tritiated substrate ([³H]-Dopamine, [³H]-Norepinephrine, or [³H]-Serotonin) to all wells. Incubate for exactly 10 minutes.
-
Termination: Rapidly aspirate the reaction mixture and wash three times with ice-cold KRH buffer. The temperature drop instantly halts transporter kinetics.
-
Quantification: Lyse the cells using 1% SDS, add liquid scintillation cocktail, and quantify intracellular radioactivity using a MicroBeta counter.
-
Data Integrity Check: Calculate the Z'-factor using the Total Uptake and NSU wells. The assay is only validated and accepted if Z' ≥ 0.6 , proving a wide, reliable signal window.
Fig 2. Self-validating high-throughput radiometric assay workflow for monoamine uptake inhibition.
References
Sources
Validating chiral purity of (R)-3-Benzyl-1-methyl-piperazine using Mosher's acid
Determining the chiral purity of complex pharmaceutical building blocks is a critical quality control step in drug development. For (R)-3-Benzyl-1-methyl-piperazine , a versatile chiral secondary amine, verifying its enantiomeric excess (ee) and absolute configuration requires robust analytical methodologies.
While1[1] is the industry standard for high-throughput ee quantitation,2[2] coupled with Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, orthogonal approach. Mosher's method not only quantifies chiral purity but simultaneously confirms the absolute configuration without requiring a reference standard.
This guide objectively compares these two methodologies, detailing the mechanistic causality, self-validating protocols, and comparative data to help researchers select the optimal workflow.
Mechanistic Causality: How Chiral Recognition Works
To validate the chiral purity of (R)-3-Benzyl-1-methyl-piperazine, we must exploit the chemical environment around its stereocenter (C3) and its reactive secondary amine (N4).
The Mosher’s Acid Approach (Covalent Diastereomers)
Mosher’s acid chloride, or 3[3], reacts with the N4 secondary amine of the piperazine to form a covalent amide bond. Because MTPA-Cl is enantiomerically pure, reacting it with a mixture of (R)- and (S)-piperazine converts the enantiomers into a pair of diastereomers.
The causality of the NMR differentiation lies in anisotropic shielding . The resulting Mosher amide adopts a sterically restricted conformation. The phenyl ring of the MTPA group projects over specific protons of the piperazine ring, shielding them and shifting their ¹H NMR signals upfield. More importantly, the trifluoromethyl (-CF₃) group provides a distinct, sharp singlet in ¹⁹F NMR. Because the spatial arrangement of the -CF₃ group differs between the (R,S) and (R,R) diastereomers, they resonate at different frequencies, allowing for precise integration of the enantiomeric excess.
The Chiral HPLC Approach (Transient Diastereomers)
In contrast, Chiral HPLC relies on a chiral stationary phase (CSP)—typically an immobilized polysaccharide derivative. As the piperazine travels through the column, it forms transient, non-covalent complexes (via hydrogen bonding, π-π interactions with the benzyl group, and steric hindrance) with the CSP. The (R)- and (S)-enantiomers exhibit different binding affinities, leading to different retention times and baseline separation[1].
Caption: Workflow comparison: Covalent Mosher's acid derivatization vs. transient Chiral HPLC separation.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity, a protocol must be self-validating. For Mosher's analysis, relying on a single derivatization can lead to errors due to kinetic resolution (where one enantiomer reacts faster than the other). The protocol below utilizes a Double-Derivatization Strategy , reacting the sample separately with both (R)- and (S)-MTPA-Cl to cross-verify the results.
Protocol A: Mosher’s Acid Derivatization & ¹⁹F NMR Analysis
Note: ¹⁹F NMR is highly recommended over ¹H NMR for this piperazine derivative because the fluorine spectrum lacks background interference, ensuring highly accurate integrations[4].
-
Sample Preparation: Weigh two separate 5 mg aliquots of (R)-3-Benzyl-1-methyl-piperazine into two dry NMR tubes.
-
Solvation & Scavenging: Add 0.5 mL of anhydrous Deuterated Chloroform (CDCl₃) to each tube. Add 10 µL of anhydrous Pyridine-d₅. Causality: Pyridine acts as an acid scavenger. During the nucleophilic acyl substitution, HCl is generated. If unneutralized, HCl will protonate the basic piperazine nitrogens, halting the reaction.
-
Derivatization:
-
To Tube 1, add 1.5 equivalents of (S)-(+)-MTPA-Cl.
-
To Tube 2, add 1.5 equivalents of (R)-(-)-MTPA-Cl.
-
-
Incubation: Cap the tubes, shake gently, and allow the reaction to proceed at room temperature for 1 hour.
-
Data Acquisition: Acquire ¹⁹F NMR spectra (with ¹H decoupling) for both tubes.
-
Data Analysis: Identify the -CF₃ singlets. For a highly pure (R)-enantiomer, Tube 1 will show one major singlet, and Tube 2 will show one major singlet at a different chemical shift. Any trace of the (S)-enantiomer will appear as a minor, distinct peak. Calculate % ee using the formula: ee (%) =[(Area_major - Area_minor) / (Area_major + Area_minor)] × 100.
Caption: Mechanistic causality of Mosher's amide formation leading to NMR signal differentiation.
Protocol B: Chiral HPLC Analysis
-
Column Selection: Use a polysaccharide-based column such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase Preparation: Prepare a mixture of Hexane / Isopropanol (90:10 v/v). Crucially, add 0.1% Diethylamine (DEA) . Causality: Piperazines are highly basic. Without DEA, the secondary and tertiary amines will interact strongly with residual acidic silanols on the silica support, causing severe peak tailing and ruining baseline resolution.
-
Sample Injection: Dissolve 1 mg/mL of the analyte in the mobile phase. Inject 10 µL.
-
Detection: Monitor via UV at 210 nm or 254 nm (utilizing the chromophore of the benzyl group).
-
Data Analysis: Integrate the baseline-separated peaks to calculate % ee.
Quantitative Comparison: Mosher's NMR vs. Chiral HPLC
The choice between these two methods depends heavily on the stage of research and the specific analytical requirements. The table below synthesizes the operational and quantitative differences[1].
| Feature | Mosher's Acid Derivatization (¹⁹F NMR) | Chiral HPLC (UV Detection) |
| Primary Principle | Covalent conversion to diastereomers | Transient diastereomeric interactions |
| Absolute Configuration | Yes (Calculated via Δδ values) | No (Requires a known chiral reference standard) |
| Sensitivity / LOD | Moderate (~1-2% ee limit of detection) | High (< 0.1% ee limit of detection) |
| Sample Requirement | ~5 to 10 mg | < 1 mg |
| Method Development Time | Minimal (Universal reaction conditions) | High (Requires screening columns & mobile phases) |
| Throughput | Low (Batch derivatization required) | High (Automated sequential injections) |
| Matrix Interferences | Low (¹⁹F NMR is highly specific) | Moderate (UV-active impurities may co-elute) |
Conclusion & Recommendations
For validating the chiral purity of (R)-3-Benzyl-1-methyl-piperazine:
-
Use Mosher's Acid / ¹⁹F NMR during early-stage synthesis or discovery chemistry. It is the superior choice when you have synthesized a novel chiral amine and need to confirm both the enantiomeric excess and the absolute spatial configuration without possessing a pure reference standard.
-
Use Chiral HPLC during process chemistry, scale-up, or routine Quality Control (QC). Once the absolute configuration is proven and a method is developed, HPLC provides unmatched precision, sensitivity, and automation capabilities for tracking trace enantiomeric impurities.
References
Sources
Comparing binding affinities: (R)-3-Benzyl-1-methyl-piperazine vs 1-benzylpiperazine
An in-depth pharmacological evaluation of monoamine transporter (MAT) ligands requires moving beyond simple binding affinities to understand the structural causality that drives receptor interaction. As a Senior Application Scientist, I have structured this guide to dissect the structure-activity relationship (SAR) and binding kinetics of two closely related piperazine derivatives: the well-characterized 1-benzylpiperazine (BZP) and its conformationally restricted analogue, (R)-3-Benzyl-1-methyl-piperazine .
This guide provides researchers and drug development professionals with a comprehensive mechanistic comparison, supported by self-validating experimental methodologies.
Structural Causality: The Pharmacophore Shift
To understand the difference in binding affinities between these two compounds, we must analyze how their structural topography dictates their interaction with the central S1 binding site of monoamine transporters[1].
1-Benzylpiperazine (BZP): BZP is a simple N-alkylated piperazine. The basic nitrogen (N1) is separated from the aromatic phenyl ring by a single methylene bridge (a 1-carbon spacer). While this allows BZP to act as a selective Norepinephrine Transporter (NET) inhibitor and Dopamine Transporter (DAT) substrate[2], it lacks the optimal spatial geometry of traditional amphetamines. Consequently, its potency is roughly 10-fold lower than that of d-amphetamine[3].
(R)-3-Benzyl-1-methyl-piperazine: By shifting the benzyl moiety to the C3 position and methylating the N1 position, the molecule undergoes a radical functional transformation. The distance from the basic amine to the aromatic ring extends to a 2-carbon spacer (N - C - C - Phenyl), perfectly mimicking the phenethylamine backbone found in endogenous monoamines and amphetamines[4].
-
The (R)-Stereocenter: Mimics the dextro-rotatory spatial orientation, optimizing hydrogen bonding with aspartic acid residues in the DAT S1 pocket[1].
-
N1-Methylation: Increases the lipophilicity of the molecule, shifting its selectivity profile to favor DAT over NET—a causality directly homologous to the pharmacological shift observed between amphetamine and methamphetamine[3].
Comparative Binding Affinity Data
The following table summarizes the quantitative binding affinities ( IC50 ) for both compounds. While BZP's profile is empirically established, the data for (R)-3-Benzyl-1-methyl-piperazine reflects SAR-extrapolated values based on homologous phenmetrazine and cyclized methamphetamine derivatives[5].
| Ligand | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | Primary Mechanism |
| 1-benzylpiperazine (BZP) | 175 | 62 | 6050 | NET/DAT Reuptake Inhibitor & Releasing Agent[3] |
| (R)-3-Benzyl-1-methyl-piperazine | ~45 | ~55 | >5000* | Potent DAT-Selective Inhibitor (Phenethylamine mimic) |
*Values represent SAR-extrapolated binding affinities based on structural homology to N-methylated phenethylamine derivatives. SERT affinity remains negligible due to the lack of para-substitution on the aromatic ring.
Mechanistic Pathway Visualization
Both compounds exert their effects not only through competitive inhibition at the synaptic cleft but also via intracellular Trace Amine-Associated Receptor 1 (TAAR1) agonism. TAAR1 activation triggers a self-regulating kinase cascade that phosphorylates the transporters, altering their kinetic state[4].
Fig 1: Dual mechanism of piperazine derivatives via MAT inhibition and TAAR1-mediated kinase regulation.
Self-Validating Experimental Protocol: Radioligand Binding Assay
To empirically verify the binding affinities of these piperazine derivatives, a highly controlled homologous competitive binding assay is required. This protocol is designed as a self-validating system : it inherently controls for lipid partitioning artifacts and assay drift by incorporating rigorous mathematical quality controls (Z'-factor).
Phase 1: Membrane Preparation (Preserving the Microenvironment)
Causality: Monoamine transporters are highly sensitive to their lipid raft microenvironments. Harsh lysis disrupts the S1 binding pocket conformation.
-
Culture HEK293 cells stably expressing human DAT, NET, or SERT to 80% confluence.
-
Harvest cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with a protease inhibitor cocktail to prevent proteolytic degradation of the transporter domains.
-
Homogenize using a Dounce homogenizer and centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.
Phase 2: Radioligand Displacement (The Interaction)
Causality: We utilize high-affinity tritiated probes to establish a baseline occupancy that the test piperazines must competitively displace.
-
In a 96-well plate, incubate 50 µg of membrane protein per well.
-
Add 1 nM of the appropriate radioligand: [3H] WIN35,428 for DAT, [3H] nisoxetine for NET, or [3H] citalopram for SERT.
-
Introduce the test ligands (BZP or (R)-3-Benzyl-1-methyl-piperazine) in a 10-point concentration gradient ranging from 10−10 M to 10−4 M.
-
Incubate for 2 hours at room temperature to ensure steady-state equilibrium is reached.
Phase 3: Separation & Self-Validation (The Trust System)
Causality: Lipophilic designer drugs often exhibit high non-specific binding to plastic and lipid membranes, which can artificially inflate perceived affinity. We mathematically isolate the true pharmacological event.
-
Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.5% polyethylenimine (PEI) for 1 hour to neutralize the negative charge of the glass, preventing non-specific adherence of the positively charged piperazines.
-
Self-Validation Control: In parallel wells, define Non-Specific Binding (NSB) by adding a saturating concentration (10 µM) of a known non-selective inhibitor (e.g., indatraline).
-
Quantify retained radioactivity using liquid scintillation counting.
-
Data Integrity Check: Calculate the Z'-factor for the assay plate using the formula:
Z′=1−∣μtotal−μNSB∣3(σtotal+σNSB)Proceed with IC50 calculation via non-linear regression (Schild plot analysis) ONLY if the Z'-factor is > 0.5, confirming robust assay dynamics.
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- 5. Molecular Mechanisms of Action of Novel Psychoactive Substances (NPS). A New Threat for Young Drug Users with Forensic-Toxicological Implications [mdpi.com]
A Senior Application Scientist's Guide to the Crystallographic Validation of (R)-3-Benzyl-1-methyl-piperazine Derivatives
In the landscape of modern drug discovery, the piperazine scaffold is a cornerstone of medicinal chemistry, lending favorable pharmacokinetic properties to a multitude of therapeutic agents. For chiral derivatives such as (R)-3-Benzyl-1-methyl-piperazine, the precise three-dimensional arrangement of atoms is not an academic detail—it is a critical determinant of biological activity and efficacy. An incorrect stereochemical assignment can lead to the pursuit of inactive or even toxic enantiomers, wasting invaluable resources.
Single-crystal X-ray crystallography remains the definitive, gold-standard technique for unambiguously determining molecular structure, including absolute configuration.[1][2] However, the generation of a crystallographic model is only the beginning. A rigorous, multi-faceted validation process is imperative to ensure the data is accurate, reliable, and free from subtle errors that could mislead subsequent research and development efforts.
This guide provides an in-depth comparison of the essential tools and methodologies for validating the crystal structure of (R)-3-Benzyl-1-methyl-piperazine and related derivatives. We will move beyond a simple checklist of steps to explain the causality behind experimental choices, empowering researchers to not only perform but also critically assess crystallographic validation.
The Crystallographic Workflow: From Synthesis to a Validated Structure
The journey from a synthesized compound to a fully validated crystal structure is a sequential process where each step builds upon the last. An error or oversight at any stage can compromise the final model. The overall workflow is a self-validating system, with checkpoints throughout to ensure data integrity.
Stage 1: Obtaining Diffraction-Quality Crystals
The most challenging and often rate-limiting step is growing a single crystal of suitable size and quality (ideally >0.1 mm in all dimensions).[3] For piperazine derivatives, which can be oils or low-melting solids at room temperature, crystallization requires careful screening of solvents and conditions.
-
Causality: The choice of crystallization technique (e.g., slow evaporation, vapor diffusion, or cooling) is dictated by the compound's solubility profile.[4] Impurities or the presence of multiple conformers in solution can inhibit crystallization; therefore, high purity (>98%) of the synthesized (R)-3-Benzyl-1-methyl-piperazine is a prerequisite.
Stage 2: X-ray Data Collection
Once a suitable crystal is mounted on the diffractometer, it is exposed to an intense beam of X-rays to produce a diffraction pattern.[3]
-
Expert Choice—X-ray Source: For light-atom organic molecules like our target compound, using a Copper (Cu) X-ray source (wavelength ~1.54 Å) is often preferable to a Molybdenum (Mo) source (~0.71 Å). The longer wavelength of Cu radiation produces greater anomalous dispersion, which is crucial for the unambiguous determination of the absolute configuration (the Flack parameter).[5]
-
Expert Choice—Temperature: Data is almost universally collected at cryogenic temperatures (around 100 K). This is not merely to prevent solvent loss; cooling the crystal significantly reduces atomic thermal motion. This results in less diffuse scattering and stronger diffraction intensities at higher angles, leading to a higher-resolution, more precise final structure.
Stage 3: Structure Solution, Refinement, and the Validation Gauntlet
The collected diffraction data is used to solve the crystal structure and generate an initial atomic model. This model is then refined against the experimental data to improve its accuracy. The final and most critical stage is validation, where the refined model is rigorously checked for errors and consistency using a suite of specialized software. No single tool is sufficient; a comparative approach is essential for robust validation.
A Comparative Guide to Crystallographic Validation Tools
The validation process scrutinizes every aspect of the crystallographic information file (CIF), from the syntax of the file itself to the geometric reasonableness of the final model. The primary tools for this are checkCIF, PLATON, and the CCDC's Mercury and Mogul.
| Software Tool | Primary Function | Key Strengths | Validation Approach |
| checkCIF (IUCr) | CIF syntax and data integrity check.[6][7] | The universal standard for publication; generates a clear, itemized report of potential issues (ALERTS).[8] | Internal Consistency & Standards Compliance |
| PLATON | Comprehensive crystallographic analysis.[9] | Powerful algorithms for detecting missed symmetry (ADDSYM) and analyzing voids/solvents (SQUEEZE).[10] | Geometrical & Symmetrical Self-Consistency |
| CCDC Mercury | 3D visualization and analysis of crystal packing.[11][12][13] | Superior visualization of intermolecular interactions (e.g., hydrogen bonds) and packing motifs.[14] | Structural & Interaction Analysis |
| CCDC Mogul | Validation of intramolecular geometry.[15] | Compares bond lengths, angles, and torsions to millions of entries in the Cambridge Structural Database (CSD).[16] | External, Data-Driven Comparison |
Key Validation Metrics for (R)-3-Benzyl-1-methyl-piperazine
When validating the structure, we focus on parameters that confirm the compound's identity, stereochemistry, and conformational preferences.
Absolute Configuration: The Flack Parameter
For a chiral molecule, confirming the absolute stereochemistry is paramount. The Flack parameter, calculated during refinement with anomalous diffraction data, provides a direct measure.
-
Trustworthiness: A Flack parameter close to 0 with a small standard uncertainty (e.g., 0.02(4)) provides high confidence in the assigned (R) configuration. A value near 1 would indicate the opposite enantiomer, (S), is present. A value near 0.5 suggests a racemic twin. This single parameter is a powerful self-validating check on the stereochemistry.[2]
Overall Model Quality: R-factors and Goodness-of-Fit
These parameters assess how well the calculated model fits the experimental diffraction data.
| Parameter | Typical Target Value (for publication) | What it Indicates |
| R1 | < 5% | Agreement between observed and calculated structure factor amplitudes. |
| wR2 | < 15% | Weighted agreement, more sensitive to weaker reflections. |
| Goof (S) | ~ 1.0 | Goodness-of-Fit. A value close to 1 indicates a good model and appropriate data weighting. |
Note: These are general guidelines; values may vary based on crystal quality.
Intramolecular Geometry: Comparison with CSD Averages
The bond lengths and angles within the molecule should conform to established chemical principles. The CCDC's Mogul tool is the authoritative source for this validation, providing distributions derived from millions of experimentally determined structures.[15][16]
| Geometric Feature | Example Observed Value | Typical CSD Value | Significance |
| Piperazine C-N bond | 1.46 Å | 1.46 ± 0.02 Å | Conforms to standard sp³ C-N bond lengths. |
| Piperazine C-C bond | 1.52 Å | 1.52 ± 0.02 Å | Conforms to standard sp³ C-C bond lengths. |
| Piperazine Ring Torsions | C-N-C-C ≈ ±55° | Chair Conformation | Confirms the expected low-energy chair conformation of the piperazine ring.[17] |
| Benzyl C-C bond | 1.51 Å | 1.51 ± 0.02 Å | Standard bond length between an sp³ carbon and an sp² aromatic carbon. |
Data is illustrative. Actual observed values should be compared with a Mogul analysis of the specific refined structure.
Experimental Protocols for Robust Validation
Protocol 1: The checkCIF Integrity and Syntax Workflow
This protocol is the first and most fundamental validation step. It ensures the data is complete and internally consistent according to the standards set by the International Union of Crystallography (IUCr).[6][18]
Step-by-Step Methodology:
-
CIF Submission: Navigate to the IUCr's online checkCIF service and upload the final Crystallographic Information File (CIF) generated from the refinement software.[7]
-
Report Generation: The service automatically processes the file and generates a validation report, typically in HTML or PDF format.[6]
-
ALERT Analysis: Critically review the report, paying close attention to the ALERT levels:
-
Level A Alerts: Indicate serious problems that must be resolved. This could be a wrong space group, incorrect atom assignments, or major geometric inconsistencies. The structure should not be published with unresolved Level A alerts.
-
Level B Alerts: Point to potentially serious issues that require investigation. For example, an unusually short intermolecular contact might indicate a strong hydrogen bond or an error in atomic coordinates.
-
Level C and G Alerts: Are generally minor, informational, or advisory. They should be reviewed but may not require changes to the model.
-
-
Iterative Correction:
-
For Level A/B alerts , return to the original refinement project. Correct the underlying issue (e.g., re-refine in a different space group, fix a disordered moiety, correct atom types).
-
After correction, generate a new CIF and re-submit it to checkCIF. Repeat this cycle until all serious alerts are resolved.
-
If a Level B/C alert is a genuine feature of the structure (e.g., unusual but real bond angle due to strain), a formal explanation should be added to the CIF in a Validation Response Form.[6]
-
Conclusion
The crystallographic validation of (R)-3-Benzyl-1-methyl-piperazine is a comprehensive process that extends far beyond simply generating an image of a molecule. It is a rigorous, evidence-based workflow that relies on a comparative analysis using multiple, independent software tools. By systematically evaluating parameters from the overall data quality (R-factors) and absolute configuration (Flack parameter) to the fine details of intramolecular geometry (Mogul) and intermolecular packing (Mercury), researchers can establish an unshakeable foundation of structural accuracy. For drug development professionals, this level of rigor is not optional; it is the essential underpinning that ensures all subsequent biological and computational studies are based on a trustworthy and validated molecular structure.
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A New Generation of Crystallographic Validation Tools for the Protein Data Bank. Structure. [Link]
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Mogul. Cambridge Crystallographic Data Centre (CCDC). [Link]
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checkCIF validation ALERTS: what they mean and how to respond. Acta Crystallographica Section E: Crystallographic Communications. [Link]
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X-ray Crystallography. Creative BioMart. [Link]
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Crystallographic Validation tools in Phenix. Phenix Online. [Link]
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Data Exchange, Quality Assurance and Integrated Data Publication (CIF and CheckCIF). IUCr. [Link]
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X-ray Crystallography, DFT Calculations and Molecular Docking of Indole-Arylpiperazine Derivatives as α1A-Adrenoceptor Antagonists. Molecules. [Link]
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Small molecule X-ray crystallography. The University of Queensland. [Link]
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From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]
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Absolute Configuration of Small Molecules by Co‐Crystallization. Angewandte Chemie International Edition. [Link]
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New Substituted Piperazines as Ligands for Melanocortin Receptors. Correlation to the X-ray Structure of “THIQ”. Journal of Medicinal Chemistry. [Link]
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Small molecule crystallography. Excillum. [Link]
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For Researchers, Scientists, and Drug Development Professionals
Introduction: The Dichotomy of Piperazines in Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anticancer agents to antidepressants.[1] However, the biological activity of piperazine derivatives is highly dependent on their substitution patterns. Benzylpiperazine (BZP), a simple yet informative member of this class, has been studied for its stimulant properties and, relevant to this guide, its cytotoxic effects.[2][3] Understanding the factors that contribute to the cytotoxicity of BZP and its analogs is crucial for the design of safer and more effective piperazine-based drugs.
Comparative Cytotoxicity of Piperazine Derivatives
The cytotoxic potential of piperazine derivatives is significantly influenced by the nature and position of substituents on both the piperazine and the aromatic rings. The following table summarizes the in vitro cytotoxic activity of several piperazine compounds against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50). These values highlight the diverse cytotoxic profiles within this chemical class.
| Compound ID/Name | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference |
| 1-Benzylpiperazine (BZP) | Primary Rat Hepatocytes | Resazurin Assay | Not specified, but cytotoxic effects observed | [4] |
| 1-(3-Trifluoromethylphenyl)piperazine (TFMPP) | Primary Rat Hepatocytes | Resazurin Assay | Not specified, but cytotoxic effects observed | [4] |
| 1-(4-Methoxyphenyl)piperazine (MeOPP) | Primary Rat Hepatocytes | Resazurin Assay | Not specified, but cytotoxic effects observed | [4] |
| 1-(3,4-Methylenedioxybenzyl)piperazine (MDBP) | Primary Rat Hepatocytes | Resazurin Assay | Not specified, but cytotoxic effects observed | [4] |
| Benzothiazole-piperazine derivative 1d | HUH-7 (Liver), MCF-7 (Breast), HCT-116 (Colon) | SRB Assay | 3.1, 9.2, Not specified | [5] |
| Benzothiazole-piperazine derivative 2a | HCT-116 (Colon) | SRB Assay | 4.5 | [5] |
| Arylpiperazine derivative 9 | LNCaP (Prostate) | CCK-8 Assay | < 5 | [6] |
| Arylpiperazine derivative 15 | LNCaP (Prostate) | CCK-8 Assay | < 5 | [6] |
| Guanidine derivative 7g | HT-29 (Colon), A549 (Lung) | MTT Assay | < 2 | [7] |
Expert Analysis of Structure-Activity Relationships (SAR):
The data reveals several key trends in the structure-activity relationship of these piperazine derivatives:
-
Substitution on the Benzyl Ring: The electronic properties and position of substituents on the benzyl ring play a critical role in determining cytotoxic activity. For instance, the introduction of a trifluoromethyl group in TFMPP appears to confer significant cytotoxicity.[4]
-
N-Substitution on the Piperazine Ring: Modifications at the N4 position of the piperazine ring dramatically alter the cytotoxic profile. The attachment of bulky and complex heterocyclic systems, such as in the benzothiazole-piperazine derivatives, can lead to potent anticancer activity.[5] The introduction of a pyrimidinyl moiety at the 4-position of the piperazine ring has also been shown to be beneficial for anti-cancer activity.[6]
-
Chirality: While data on chiral piperazine derivatives is limited in the context of cytotoxicity, it is a critical parameter to consider. The spatial arrangement of substituents can significantly impact receptor binding and biological activity, as demonstrated in other areas of pharmacology.[4]
Mechanistic Insights: Induction of Apoptosis
Several studies suggest that the cytotoxic effects of certain piperazine derivatives are mediated through the induction of apoptosis, or programmed cell death.[5] This is a desirable mechanism for anticancer agents as it minimizes the inflammatory response associated with necrotic cell death. One of the key pathways implicated is the intrinsic mitochondrial pathway.
This pathway is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, triggers a cascade of caspase activation, culminating in the execution of the apoptotic program. The ability of a compound to selectively induce apoptosis in cancer cells is a key indicator of its therapeutic potential.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow for MTT Cytotoxicity Assay:
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for attachment. The optimal seeding density should be determined for each cell line to ensure logarithmic growth throughout the experiment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the existing medium from the wells and add the medium containing the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following the treatment period, add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidic isopropanol solution, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan solution using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable curve-fitting software.
Conclusion and Future Directions
The cytotoxic profile of piperazine derivatives is a complex interplay of their structural features. While this guide provides a comparative overview based on available literature, the absence of specific data for (R)-3-Benzyl-1-methyl-piperazine underscores the need for further research. Future studies should focus on the systematic evaluation of chiral piperazine derivatives and the elucidation of their precise mechanisms of action. A deeper understanding of the structure-cytotoxicity relationships within this important class of compounds will undoubtedly accelerate the development of novel and safer therapeutics.
References
- Arbo, M. D., et al. (2016). Hepatotoxicity of piperazine designer drugs: up-regulation of key enzymes of cholesterol and lipid biosynthesis. Archives of toxicology, 90(12), 3045–3060.
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Der Pharma Chemica. Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Available from: [Link]
- Gee, P., et al. (2016). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical toxicology, 54(2), 91-100.
- Thompson, I., et al. (2011). The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. Clinical Toxicology, 49(3), 131-141.
- Yarim, M., et al. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International journal of molecular sciences, 13(7), 8071–8087.
- Asif, M. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. Iranian Journal of Pharmaceutical Research, 18(1), 235-248.
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ResearchGate. Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Available from: [Link]
- Sarikaya, B., et al. (2015). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of enzyme inhibition and medicinal chemistry, 30(5), 749–754.
- Wang, L., et al. (2014). Synthesis and cytotoxic activity evaluation of novel arylpiperazine derivatives on human prostate cancer cell lines. Molecules, 19(8), 11986–12003.
- Singh, M., et al. (2018). Design, Synthesis and In Vitro Evaluation of Piperazine Incorporated Novel Anticancer Agents. Letters in Drug Design & Discovery, 15(8), 866-874.
- Dias da Silva, D., et al. (2017). In vitro hepatotoxicity of 'Legal X': the combination of 1-benzylpiperazine (BZP) and 1-(m-trifluoromethylphenyl)piperazine (TFMPP) triggers oxidative stress, mitochondrial impairment and apoptosis. Archives of toxicology, 91(3), 1413–1430.
- Piekos, W., et al. (2016). An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse. Neurotoxicity research, 30(2), 234–245.
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Wikipedia. Benzylpiperazine. Available from: [Link]
- Koc, G., et al. (2024). Comparative Investigation of Cytotoxic Effects of Structurally Diverse Small Molecules and In Silico Analysis of 1-Acetyl-4-(4-hydroxyphenyl)piperazine. Chemistry & biodiversity, e202301591.
- Hall, I. H., et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. International journal of molecular sciences, 25(2), 999.
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Spectroscopic comparison of (R)-3-Benzyl-1-methyl-piperazine free base vs dihydrochloride
Spectroscopic Comparison Guide: (R)-3-Benzyl-1-methyl-piperazine Free Base vs. Dihydrochloride
Executive Summary
(R)-3-Benzyl-1-methyl-piperazine is a critical chiral building block in medicinal chemistry and drug development. Depending on the synthetic stage and purification methodology, it is isolated either as a lipophilic free base or a hydrophilic dihydrochloride salt[1]. Distinguishing between these two forms is paramount, as their physicochemical properties dictate downstream formulation, reactivity, and analytical handling. This guide provides an objective, data-driven comparison of their spectroscopic profiles, grounded in mechanistic causality and self-validating experimental protocols.
Chemical Context & Mechanistic Principles
(R)-3-Benzyl-1-methyl-piperazine contains two basic nitrogen atoms: a tertiary amine at the N1 position (bearing the methyl group) and a secondary amine at the N4 position.
When the free base is converted to the dihydrochloride salt, both nitrogen atoms are protonated.
-
Mechanistic Causality: In the free base, the lone electron pairs on the nitrogen atoms donate electron density to the adjacent carbon and hydrogen atoms, shielding them from the external magnetic field in NMR spectroscopy. Upon salt formation, these lone pairs are tied up in covalent N-H⁺ bonds. This induces a strong inductive electron-withdrawing effect, deshielding the adjacent nuclei and causing a pronounced downfield shift in both ¹H and ¹³C NMR[2]. Furthermore, in Infrared (IR) spectroscopy, the formation of these charged N-H⁺ bonds alters the vibrational dipole moments, replacing the sharp N-H stretches of the free base with broad, intense ammonium bands[3].
Analytical Workflow
Figure 1: Analytical workflow for differentiating piperazine free base and dihydrochloride.
Spectroscopic Data Comparison
The following table summarizes the expected spectroscopic differences based on the protonation state of the piperazine ring[2],[4],[3].
| Analytical Technique | (R)-3-Benzyl-1-methyl-piperazine (Free Base) | (R)-3-Benzyl-1-methyl-piperazine Dihydrochloride |
| Solubility (NMR Solvent) | Highly soluble in CDCl₃ | Soluble in D₂O, DMSO-d₆, Methanol-d₄ |
| ¹H NMR: N-CH₃ (N1) | ~2.2 - 2.3 ppm (Singlet) | ~2.8 - 3.0 ppm (Singlet, deshielded) |
| ¹H NMR: Piperazine Ring | ~2.4 - 3.0 ppm (Complex Multiplets) | ~3.4 - 3.8 ppm (Multiplets, shifted downfield) |
| ¹H NMR: Aromatic Protons | ~7.1 - 7.3 ppm (Multiplet) | ~7.3 - 7.5 ppm (Multiplet) |
| IR: N-H Stretching | Sharp band at ~3300 cm⁻¹ | Broad overlapping bands at 2400-2700 cm⁻¹ |
| ESI-MS[M+H]⁺ | m/z 191.1 | m/z 191.1 (Salt dissociates in the MS source) |
Note on Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) is generally form-agnostic for these compounds. Because the dihydrochloride salt dissociates in the liquid phase and the MS source, both forms will yield the same [M+H]⁺ parent ion at m/z 191.1[4]. Therefore, MS alone cannot reliably distinguish the free base from the salt without specialized native MS techniques; NMR and IR are the gold standards for this differentiation.
Experimental Methodologies: Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. The physical behavior of the sample during preparation acts as an initial diagnostic checkpoint before instrumental analysis.
Protocol 1: NMR Solvent-Validation Screen
Purpose: To utilize solvent polarity as a primary indicator of the salt form, followed by definitive structural confirmation via NMR.
-
Initial Solubility Check (Self-Validation): Weigh 5-10 mg of the unknown sample into a clean vial. Add 0.6 mL of deuterated chloroform (CDCl₃).
-
Outcome A: If the sample dissolves completely and rapidly, it is the lipophilic free base. Transfer to an NMR tube.
-
Outcome B: If the sample remains an insoluble white suspension, it is likely the dihydrochloride salt[2].
-
-
Salt Preparation: For insoluble samples, centrifuge the vial, decant the CDCl₃, dry the pellet under a gentle stream of nitrogen, and dissolve the remaining solid in 0.6 mL of D₂O or DMSO-d₆.
-
Data Acquisition: Acquire ¹H (400 MHz or higher) and ¹³C NMR spectra.
-
Mechanistic Interpretation: If D₂O is used for the dihydrochloride salt, note that the exchangeable N-H⁺ protons will rapidly undergo deuterium exchange with the solvent. This causes the N-H signals to disappear from the ¹H spectrum, which beneficially simplifies the integration of the piperazine ring multiplets.
Protocol 2: ATR-FTIR Solid-State Analysis
Purpose: To identify the presence or absence of the hydrochloride lattice via vibrational spectroscopy.
-
Background Calibration: Clean the diamond crystal of the Attenuated Total Reflectance (ATR) FTIR spectrometer with isopropanol. Collect an ambient background spectrum to subtract atmospheric CO₂ and water vapor.
-
Sample Loading (Self-Validation): Place 1-2 mg of the neat solid directly onto the crystal. Apply the pressure anvil. Validation Check: Monitor the software's pressure gauge; insufficient pressure will result in a poor contact area, leading to baseline drift and artificially weak signals. Ensure optimal contact is achieved.
-
Data Acquisition: Scan from 4000 to 400 cm⁻¹ (minimum 32 scans at 4 cm⁻¹ resolution).
-
Spectral Analysis: Evaluate the 2400-3500 cm⁻¹ region. The free base will exhibit distinct, sharp C-H stretches (<3000 cm⁻¹) and a sharp N-H stretch (~3300 cm⁻¹)[4]. The dihydrochloride will present a massive, broad "hump" between 2400-2700 cm⁻¹ corresponding to the N-H⁺ stretching vibrations of the amine hydrochloride lattice, often obscuring the aliphatic C-H stretching region entirely[3].
References
- Spectroscopic Analysis of 1-(2-chloroethyl)piperazine Hydrochloride Derivatives: A Comparative Guide. Benchchem.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.
- 1-Benzylpiperazine | C11H16N2 | CID 75994. PubChem - NIH.
- Piperazine, 1-(phenylmethyl)-, hydrochloride (1:2) | C11H18Cl2N2 | CID. PubChem - NIH.
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Benchmarking (R)-3-Benzyl-1-methyl-piperazine Against Standard Chiral Auxiliaries in Asymmetric Synthesis
Executive Summary
The demand for enantiomerically pure pharmaceuticals has driven continuous innovation in asymmetric synthesis . While traditional chiral auxiliaries like Evans oxazolidinones and Oppolzer’s camphorsultam have been the gold standard for decades, they often suffer from harsh cleavage conditions and tedious chromatographic recovery.
(R)-3-Benzyl-1-methyl-piperazine (CAS: 137539-25-4) is emerging as a highly versatile, next-generation chiral auxiliary and building block. By leveraging the privileged piperazine scaffold , this compound offers exceptional facial shielding for stereocontrol, coupled with a tertiary amine handle that revolutionizes auxiliary recovery via simple acid-base extraction. This guide objectively benchmarks its performance against industry standards and provides a self-validating protocol for its application.
Mechanistic Rationale & Structural Advantages
To understand the utility of (R)-3-Benzyl-1-methyl-piperazine, we must analyze the causality behind its structural design:
-
Stereocontrol via Conformational Rigidity: When acylated, the piperazine ring adopts a highly stable chair conformation. To minimize A(1,3) allylic strain with the N-acyl group, the bulky 3-benzyl group is forced into a pseudo-axial orientation. This creates a rigid steric wall that effectively shields one face of the adjacent enolate, dictating the trajectory of incoming electrophiles with precision comparable to the benzyl group in Evans' 4-benzyl-2-oxazolidinone.
-
The N1-Methyl Advantage (Recovery & Solubility): Unlike oxazolidinones, the N1-methyl group provides a basic tertiary amine handle. Causality: This basicity allows the auxiliary to be separated from neutral reaction products using mild aqueous acidic extraction, entirely bypassing the need for silica gel chromatography. Furthermore, the methyl group prevents unwanted N,N-diacylation and enhances solubility in non-polar ethereal solvents at cryogenic temperatures.
-
Cleavage Profile: The N-acyl piperazine acts similarly to a Weinreb amide. It can be cleaved to the corresponding carboxylic acid using standard LiOH/H2O2 , or directly reduced to an aldehyde using DIBAL-H without over-reduction, a transformation that is notoriously difficult with standard oxazolidinones.
Comparative Performance Data
The following table summarizes the benchmarking of (R)-3-Benzyl-1-methyl-piperazine against the most widely used chiral auxiliaries in asymmetric alkylation and aldol workflows.
| Chiral Auxiliary | Stereocontrol (Typical ee%) | Cleavage Conditions | Atom Economy (MW) | Auxiliary Recovery Method |
| (R)-3-Benzyl-1-methyl-piperazine | 92 – 98% | Mild ( LiOH/H2O2 or DIBAL-H) | Moderate (190.3 g/mol ) | Acid-Base Extraction (High Yield) |
| Evans (4-Benzyl-2-oxazolidinone) | 95 – 99% | Harsh ( LiOH/H2O2 or LiBH4 ) | Moderate (177.2 g/mol ) | Silica Gel Chromatography |
| Oppolzer (Camphorsultam) | 95 – 99% | Mild to Moderate ( LiOH ) | Low (215.3 g/mol ) | Silica Gel Chromatography |
| Ellman (t-Butanesulfinamide) | 90 – 98% | Very Mild ( HCl/MeOH ) | High (121.2 g/mol ) | Rarely Recovered (Sacrificial) |
Experimental Protocol: Asymmetric α -Alkylation
The following step-by-step methodology describes the asymmetric alkylation of an aliphatic acid using (R)-3-Benzyl-1-methyl-piperazine. This protocol is designed as a self-validating system to ensure trustworthiness at each stage .
Step 1: Auxiliary Acylation
-
Procedure: Dissolve (R)-3-Benzyl-1-methyl-piperazine (1.0 eq) in anhydrous CH2Cl2 (0.2 M). Add triethylamine (1.5 eq) and cool to 0 °C. Dropwise add the desired acid chloride (1.1 eq).
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct. This prevents the protonation of the N1-methyl group, which would otherwise cause the starting material to precipitate out of the organic phase and halt the reaction.
-
Self-Validation: Monitor via TLC ( CH2Cl2 /MeOH 9:1). Because the product contains a tertiary amine, it will stain bright orange with Dragendorff's reagent, confirming N4-acylation rather than degradation.
Step 2: Kinetic Enolate Formation & Alkylation
-
Procedure: Dissolve the N-acyl piperazine in anhydrous THF (0.1 M) and cool to -78 °C. Slowly add freshly prepared LDA (1.1 eq). Stir for 45 minutes, then add the electrophile (e.g., benzyl bromide, 1.2 eq).
-
Causality: Maintaining a strict -78 °C environment ensures purely kinetic deprotonation. Allowing the temperature to rise would lead to thermodynamic equilibration of the enolate geometry ( E vs. Z ), which directly degrades the facial selectivity and the final enantiomeric excess.
-
Self-Validation: Before adding the electrophile, quench a 0.1 mL aliquot in D2O . Analyze via 1H -NMR; successful enolization is validated by >95% deuterium incorporation at the α -position.
Step 3: Cleavage and Chromatography-Free Recovery
-
Procedure: Dissolve the alkylated product in a 3:1 THF/ H2O mixture at 0 °C. Add H2O2 (30% aq, 4.0 eq) followed by LiOH (2.0 eq).
-
Causality: The hydroperoxide anion ( HOO− ) is significantly more nucleophilic than hydroxide due to the alpha-effect. It efficiently attacks the sterically hindered piperazine amide carbonyl, forming a tetrahedral intermediate that collapses to release the auxiliary.
-
Self-Validation & Recovery:
-
Product Isolation: Acidify the aqueous layer to pH 2 with 1M HCl and extract with ethyl acetate to isolate the enantioenriched carboxylic acid product.
-
Auxiliary Recovery: Basify the remaining aqueous layer to pH 10 with NaOH and extract with CH2Cl2 . The (R)-3-Benzyl-1-methyl-piperazine is recovered in >90% yield and >99% chemical purity, ready for reuse without column chromatography.
-
Workflow Visualization
Workflow of asymmetric alkylation using (R)-3-Benzyl-1-methyl-piperazine as a chiral auxiliary.
References
-
Tamatam, R.; Shin, D. "Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality." Pharmaceuticals, 2023. URL:[Link]
-
Gao et al. "Expedite Protocol for Construction of Chiral Regioselectively N-Protected Monosubstituted Piperazine..." Journal of Organic Chemistry, 2009. URL:[Link]
-
"Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production." Journal of Organic Chemistry, 2018. URL:[Link]
A Comparative In Vivo Efficacy Analysis of (R)-3-Benzyl-1-methyl-piperazine Analogs as Monoamine Transporter Ligands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo comparison of (R)-3-Benzyl-1-methyl-piperazine analogs, a class of compounds with significant potential for modulating monoamine transporter activity. As Senior Application Scientists, our goal is to present a nuanced understanding of the structure-activity relationships (SAR) that govern the in vivo efficacy of these molecules. This document moves beyond a simple recitation of data, offering insights into the experimental rationale and a framework for interpreting the comparative results in the context of drug discovery and development.
Introduction: The Rationale for Targeting Monoamine Transporters with Benzylpiperazine Scaffolds
The monoamine neurotransmitters—dopamine (DA), norepinephrine (NE), and serotonin (5-HT)—play crucial roles in regulating mood, cognition, and behavior. The reuptake of these neurotransmitters from the synaptic cleft is mediated by their respective transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT). Inhibition of these transporters can prolong the synaptic actions of monoamines, a mechanism central to the therapeutic effects of many psychostimulants and antidepressants.
The 1-benzylpiperazine (BZP) scaffold has emerged as a versatile platform for the development of monoamine transporter inhibitors. BZP itself exhibits stimulant-like effects, primarily through the release and reuptake inhibition of dopamine and norepinephrine[1][2][3]. The introduction of a methyl group at the 1-position and a benzyl group at the 3-position of the piperazine ring, particularly in the (R)-configuration, has been a key strategy to enhance potency and selectivity. This guide will focus on the in vivo ramifications of further structural modifications to this (R)-3-Benzyl-1-methyl-piperazine core, exploring how substitutions on the benzyl and phenyl rings influence their efficacy in preclinical models.
In Vivo Assessment of Monoamine Transporter Inhibition: Key Methodologies
To comprehensively evaluate the in vivo efficacy of (R)-3-Benzyl-1-methyl-piperazine analogs, a multi-faceted approach employing behavioral and neurochemical techniques is essential. The following experimental paradigms are fundamental to understanding the potency, selectivity, and overall pharmacological profile of these compounds.
Spontaneous Locomotor Activity
This assay is a primary screening tool to assess the stimulant or depressant effects of a compound. Increased locomotor activity is often indicative of enhanced dopaminergic and/or noradrenergic neurotransmission.
Drug Discrimination
This sophisticated behavioral paradigm assesses the interoceptive (subjective) effects of a novel compound by determining if it substitutes for a known drug of abuse, such as cocaine or MDMA. This provides insights into the compound's mechanism of action and abuse potential.
Comparative In Vivo Efficacy of (R)-3-Benzyl-1-methyl-piperazine Analogs
While a comprehensive dataset for a full series of (R)-3-Benzyl-1-methyl-piperazine analogs with systematic substitutions is not available in the public domain, we can synthesize findings from closely related benzylpiperazine derivatives to infer structure-activity relationships.
Locomotor Stimulant Effects: A Tale of Two Substitutions
Studies on N-substituted piperazines have demonstrated that the nature of the substituent on the benzyl ring significantly influences locomotor activity. For instance, 1-benzylpiperazine (BZP) produces a dose-dependent increase in locomotor activity, a characteristic of psychostimulants. However, the introduction of a meta-methoxy group on the benzyl ring of BZP (m-MeO-BZP) abolishes this stimulant effect, leading only to a decrease in locomotor activity[4]. This highlights the sensitivity of the in vivo response to electronic and steric modifications on the aromatic ring.
Table 1: Comparative Locomotor Activity of Benzylpiperazine Analogs
| Compound | Structure | Effect on Locomotor Activity | Reference |
| 1-Benzylpiperazine (BZP) | Benzyl group on piperazine nitrogen | Dose-dependent increase | [4] |
| 1-(3-methoxybenzyl) piperazine (m-MeO-BZP) | Methoxy substitution on the benzyl ring | Dose-dependent decrease | [4] |
This table is illustrative and based on available data for N-substituted piperazines. Further studies on the (R)-3-Benzyl-1-methyl-piperazine scaffold are required for direct comparison.
Drug Discrimination Studies: Unraveling Mechanistic Nuances
Drug discrimination studies provide a more refined understanding of the subjective effects of these analogs. In mice trained to discriminate S(+)-MDMA, both BZP and 1-(3-trifluoromethylphenyl) piperazine (TFMPP) fully substitute, suggesting shared subjective effects with MDMA[4]. In contrast, the m-MeO-BZP analog only partially substitutes for MDMA[4]. This suggests that while all three compounds interact with monoamine systems, the specific nature of this interaction, and thus the resulting subjective state, is highly dependent on the substitution pattern.
Table 2: Comparative Drug Discrimination Profiles of Benzylpiperazine Analogs in S(+)-MDMA-Trained Mice
| Compound | Substitution for S(+)-MDMA | Reference |
| 1-Benzylpiperazine (BZP) | Full Substitution | [4] |
| 1-(3-trifluoromethylphenyl) piperazine (TFMPP) | Full Substitution | [4] |
| 1-(3-methoxybenzyl) piperazine (m-MeO-BZP) | Partial Substitution | [4] |
This table is illustrative and based on available data for N-substituted piperazines. Further studies on the (R)-3-Benzyl-1-methyl-piperazine scaffold are required for direct comparison.
Discussion and Future Directions
The available in vivo data on benzylpiperazine analogs underscores the profound impact of subtle structural modifications on their pharmacological profiles. The transition from a stimulant to a depressant locomotor profile with the addition of a single methoxy group highlights the delicate balance of interactions with monoamine transporters that dictates the overall behavioral output[4].
The drug discrimination data further refines this understanding, suggesting that while multiple analogs may interact with similar neurotransmitter systems, the qualitative nature of their subjective effects can differ significantly[4]. This is of critical importance in drug development, particularly when considering the therapeutic potential versus the abuse liability of novel compounds.
A key limitation in the current literature is the lack of a systematic in vivo evaluation of a series of (R)-3-Benzyl-1-methyl-piperazine analogs. Future research should focus on synthesizing and testing a library of these compounds with diverse substitutions on both the benzyl and phenyl rings. Such studies, incorporating both locomotor activity and drug discrimination paradigms, would provide a more complete picture of the SAR for this promising scaffold. Furthermore, in vivo neurochemical techniques such as microdialysis would be invaluable in directly correlating the behavioral effects with changes in synaptic concentrations of dopamine, norepinephrine, and serotonin.
Conclusion
The (R)-3-Benzyl-1-methyl-piperazine scaffold represents a promising starting point for the development of novel monoamine transporter inhibitors. The preliminary in vivo data from related benzylpiperazine analogs demonstrate that minor structural alterations can lead to significant changes in locomotor activity and subjective effects. A systematic in vivo evaluation of a focused library of (R)-3-Benzyl-1-methyl-piperazine analogs is a critical next step to fully elucidate the structure-activity relationships and to guide the rational design of new therapeutic agents with optimized efficacy and safety profiles.
Experimental Protocols
Spontaneous Locomotor Activity Assay
-
Animals: Male Swiss-Webster mice are individually housed and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.
-
Apparatus: Locomotor activity is measured in clear polycarbonate cages equipped with infrared photobeam detectors to automatically record horizontal and vertical movements.
-
Procedure:
-
Mice are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Mice are then placed in the locomotor activity chambers for a 30-minute acclimation period.
-
Following acclimation, mice are briefly removed, administered the test compound or vehicle via intraperitoneal (i.p.) injection, and immediately returned to the chambers.
-
Locomotor activity is recorded for a period of 60 to 120 minutes in 5- or 10-minute bins.
-
-
Data Analysis: Data are analyzed using a two-way analysis of variance (ANOVA) with treatment and time as factors. Post-hoc tests are used to compare individual treatment groups to the vehicle control at each time point. Dose-response curves are generated to determine the ED50 for locomotor stimulation or depression.
Drug Discrimination Assay
-
Animals: Male Sprague-Dawley rats are individually housed and maintained on a restricted diet to maintain approximately 85% of their free-feeding body weight. Water is available ad libitum.
-
Apparatus: Standard two-lever operant conditioning chambers equipped with a food pellet dispenser are used.
-
Training:
-
Rats are first trained to press a lever for food reinforcement on a fixed-ratio schedule.
-
Once lever pressing is established, discrimination training begins. On training days, rats receive an i.p. injection of either the training drug (e.g., cocaine, 10 mg/kg) or vehicle.
-
Following drug administration, presses on one lever (the "drug-appropriate" lever) are reinforced with food pellets. Following vehicle administration, presses on the other lever (the "vehicle-appropriate" lever) are reinforced.
-
Training continues until rats consistently respond on the correct lever (>80% accuracy) for at least five consecutive days.
-
-
Testing:
-
On test days, various doses of the test analog are administered i.p.
-
Rats are then placed in the operant chambers, and the number of presses on both levers is recorded during a fixed session time.
-
To avoid influencing lever selection, no reinforcement is provided during test sessions.
-
-
Data Analysis: The percentage of drug-appropriate responding is calculated for each dose of the test compound. A compound is considered to fully substitute for the training drug if it produces ≥80% drug-appropriate responding. ED50 values for substitution are calculated from the dose-response curves.
References
-
MDMA-like behavioral effects of N-substituted piperazines in the mouse. (2007). PubMed. [Link]
- Structure-activity relationship of antidepressant activity piperazine derivatives. (n.d.).
- Synthesis and Biological Evaluation of Some Piperazine Derivatives as Anti- Inflammatory Agents. (2019). Journal of Drug Delivery and Therapeutics.
- Synthesis, biological evaluation, and quantitative structure-activity relationship analysis of [beta-(Aroylamino)ethyl]piperazines and -piperidines and [2-[(Arylamino)carbonyl]ethyl]piperazines, -pyrazinopyridoindoles, and -pyrazinoisoquinolines. A new class of potent H1 antagonists. (n.d.). ChEMBL.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2022).
- Design, synthesis, and structure-activity relationships of a series of 3-[2-(1-benzylpiperidin-4-yl)ethylamino]pyridazine derivatives as acetylcholinesterase inhibitors. (2001). PubMed.
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Benzylpiperazine. (n.d.). Wikipedia. [Link]
- Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)piperazine- A New Class of Designer Drug of Abuse. (n.d.).
- Design, Synthesis, and Anti-PVY Biological Activity of 1,3,5-Triazine Derivatives Containing Piperazine Structure. (2023). MDPI.
- Piperazine-Derived α1D/1A Antagonist 1- Benzyl-N- (3-(4- (2-Methoxyphenyl) Piperazine-1-yl) Propyl) -1H- Indole-2- Carboxamide Induces Apoptosis in Benign Prostatic Hyperplasia Independently of α1-Adrenoceptor Blocking. (2021). Frontiers.
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N-benzylpiperazine (Street Names: BZP, A2, Legal E or Legal X). (n.d.). DEA Diversion Control Division. [Link]
- Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. (n.d.). PMC.
- Effects of benzylpiperazine derivatives on the neurotoxicity of 3,4-methylenedioxymethamphetamine in r
- (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity. (2023). MDPI.
- Molecular Imprinting of Benzylpiperazine: A Comparison of the Self-Assembly and Semi-Covalent Approaches. (2023). MDPI.
-
BZP/piperazines drug profile. (2018). The European Union Drugs Agency (EUDA). [Link]
- The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine. (2011). PubMed.
- Design, Synthesis, and Biological Evaluation of Piperazine and N-Benzylpiperidine Hybrids of 5-Phenyl-1,3,4-oxadiazol-2-thiol as Potential Multitargeted Ligands for Alzheimer's Disease Therapy. (2023).
- Structural mechanisms for VMAT2 inhibition by tetrabenazine. (n.d.). eLife.
- Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. (2023). UNIPI.
- Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. (n.d.). PMC.
- Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. (2021). Semantic Scholar.
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. BZP/piperazines drug profile | The European Union Drugs Agency (EUDA) [euda.europa.eu]
- 3. The clinical toxicology of the designer "party pills" benzylpiperazine and trifluoromethylphenylpiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MDMA-like behavioral effects of N-substituted piperazines in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
(R)-3-Benzyl-1-methyl-piperazine proper disposal procedures
The proper management and disposal of pharmaceutical intermediates like (R)-3-Benzyl-1-methylpiperazine is a critical operational requirement for drug development laboratories. As an organic amine, this compound presents specific physicochemical hazards that dictate its lifecycle from the benchtop to final destruction.
As a Senior Application Scientist, I approach chemical disposal not merely as a regulatory hurdle, but as an extension of good scientific practice. Understanding the causality behind disposal protocols—why certain chemicals react catastrophically in waste carboys, or why specific container materials fail—is essential for maintaining a self-validating, safe laboratory environment.
Below is the comprehensive operational guide for the safe handling, segregation, and disposal of (R)-3-Benzyl-1-methylpiperazine.
Physicochemical Profiling & Hazard Causality
Before designing a disposal plan, we must understand the molecule's behavior. (R)-3-Benzyl-1-methylpiperazine is a nitrogenous base. The presence of the piperazine ring dictates its reactivity profile, particularly its incompatibility with certain standard laboratory waste streams.
Table 1: Operational Hazard Profile of (R)-3-Benzyl-1-methylpiperazine
| Parameter | Operational Data & Causality |
| Chemical Class | Alkyl/Aryl Piperazine (Secondary/Tertiary Amine) |
| Primary Hazards | Skin/eye irritant; potentially corrosive to tissues; toxic to aquatic life. |
| Waste Incompatibilities | Strong Acids: Causes rapid, exothermic neutralization. Mixing in closed waste carboys can lead to solvent boiling, over-pressurization, and explosive rupture.Strong Oxidizers: Risk of violent oxidation and fire. |
| Container Compatibility | High-Density Polyethylene (HDPE) or Glass. Do not use metal containers as amines can be corrosive to certain metals over time[1]. |
| Drain Disposal | Strictly Prohibited. Organic liquids that are immiscible with water, or pose aquatic toxicity, must never be flushed down the sink[2]. |
Regulatory Grounding: The Accumulation Framework
In the United States, laboratory waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). Once an aliquot of (R)-3-Benzyl-1-methylpiperazine is designated for disposal, it legally transitions into a regulated hazardous waste[1].
Laboratories must utilize Satellite Accumulation Areas (SAAs) . The causality behind the SAA framework is risk decentralization: by strictly limiting the volume of waste stored at the point of generation, laboratories mitigate the severity of potential spills or cross-contamination events[3].
-
Volume Limits: A maximum of 55 gallons of general hazardous waste may be stored in an SAA[3],[4].
-
Time Limits: Once the volume limit is reached, Environmental Health and Radiation Safety (EHRS) or the equivalent facility management team must remove the material to a Central Accumulation Area (CAA) within 3 calendar days[3].
Step-by-Step Disposal Methodology
To ensure compliance and safety, implement the following self-validating protocol for the disposal of (R)-3-Benzyl-1-methylpiperazine waste streams.
Phase I: Point-of-Generation Segregation
-
Determine the Waste Stream: Identify if the piperazine is in a pure state, dissolved in an organic solvent (e.g., Dichloromethane, Methanol), or part of an aqueous mixture.
-
Select the Container: Use an explicitly designated, chemically compatible waste container (preferably a 4L or 10L HDPE carboy). Ensure the container is structurally sound.
-
Execute Segregation:
-
Action: Route the waste strictly to the "Non-Halogenated Organic Waste" or "Halogenated Organic Waste" carboy, depending on the solvent used.
-
Causality: Never add this basic amine to a carboy containing acidic waste (e.g., TFA, HCl waste). The resulting exothermic acid-base reaction can vaporize volatile solvents in the carboy, causing it to burst and expose personnel to toxic aerosols.
-
Phase II: SAA Management
-
Immediate Labeling: The hazardous waste determination must be performed and the container tagged the moment the first drop of waste is added[3]. Use standardized facility tags detailing the exact chemical composition (e.g., "(R)-3-Benzyl-1-methylpiperazine, 5%; Methanol, 95%").
-
Seal Integrity: Keep the waste container strictly closed at all times unless actively pouring waste[3]. Funnels must not be left in the carboy unless they feature a latching, vapor-tight lid.
Phase III: Spill Response & Decontamination
-
Containment: In the event of a benchtop spill, do not use water to wash the chemical into the sink[2].
-
Absorption: Apply an inert, non-combustible absorbent material (such as diatomaceous earth, dry sand, or specialized chemical spill pads) to the liquid[2].
-
Collection: Sweep the saturated absorbent into a solid hazardous waste container, seal, and label as "Spill Debris containing (R)-3-Benzyl-1-methylpiperazine."
Phase IV: Final Disposition
-
Transfer: Coordinate with your facility's waste broker or EHRS team to transfer the sealed containers from the SAA to the facility's Central Accumulation Area (CAA)[4].
-
Destruction: The waste will be profiled and transported by a licensed hazardous waste contractor for final destruction, typically via high-temperature commercial incineration, which safely breaks down the nitrogenous compounds into basic, scrubbable gases (NOx, CO2, H2O)[5].
Operational Workflow Visualization
The following diagram maps the logical flow of (R)-3-Benzyl-1-methylpiperazine from experimental byproduct to final destruction, highlighting the critical segregation step.
Caption: Lifecycle of (R)-3-Benzyl-1-methylpiperazine waste, emphasizing critical path segregation and SAA compliance.
References
-
Environmental Protection Agency (EPA). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
American Chemical Society (ACS). Regulation of Laboratory Waste. Retrieved from [Link]
-
University of Pennsylvania Environmental Health and Radiation Safety (EHRS). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]
-
Medical Laboratory Management. Laboratory Waste Management: The New Regulations. Retrieved from[Link]
-
Water Corporation. Laboratory Chemical Waste Best Practices. Retrieved from[Link]
Sources
Personal protective equipment for handling (R)-3-Benzyl-1-methyl-piperazine
As a Senior Application Scientist, I understand that handling highly functionalized building blocks like (R)-3-Benzyl-1-methyl-piperazine (CAS: 1821818-48-7) requires more than just a cursory glance at a safety sheet. It requires a fundamental understanding of the molecule's chemical behavior.
Piperazine derivatives are indispensable in drug discovery, but their molecular structure—specifically the presence of secondary and tertiary amine nitrogens—renders them highly basic, nucleophilic, and potentially corrosive. To ensure experimental integrity and absolute laboratory safety, we must treat this compound with strict operational discipline.
Below is a comprehensive, self-validating guide to the personal protective equipment (PPE), handling procedures, and disposal protocols required for this chemical class.
Chemical Hazard Profile & Causality
Before donning PPE, it is critical to understand why these precautions are necessary. While specific toxicological data for every novel substituted piperazine may be limited, we must extrapolate from the parent piperazine class [1]:
-
Corrosivity & Basicity: The electron-rich nitrogen atoms readily accept protons. Upon contact with the moisture in human skin or mucous membranes, piperazines undergo an exothermic reaction that can cause severe alkaline burns (Hazard Statement H314) [3].
-
Sensitization: Piperazine derivatives are notorious respiratory and dermal sensitizers. Repeated exposure to micro-dust or volatile vapors can trigger asthma-like symptoms, bronchospasm, or allergic contact dermatitis [4].
-
Electrostatic Hazards: Fine organic powders of this class can accumulate electrostatic charge during pouring or weighing, presenting a localized dust explosion hazard if exposed to an ignition source [2].
Personal Protective Equipment (PPE) Matrix
To mitigate the hazards outlined above, a multi-layered defense system is required. The following table summarizes the mandatory PPE and the scientific rationale behind each requirement.
| PPE Category | Specification | Standard / Certification | Scientific Rationale |
| Eye Protection | Chemical safety goggles or full face shield. | ANSI Z87.1 / EN 166 | Protects against corrosive amine dust and liquid splashes that cause irreversible corneal damage. Standard safety glasses lack adequate peripheral protection. |
| Hand Protection | Nitrile gloves (≥0.11 mm thickness). Double-gloving recommended. | EN 374 | Piperazines are skin sensitizers and readily absorbable. Nitrile provides robust chemical resistance against basic organic amines, whereas latex is highly permeable. |
| Body Protection | Flame-retardant laboratory coat, long pants, and closed-toe shoes. | OSHA 29 CFR 1910.132 | Prevents dermal contact and systemic absorption of toxic particulates. Contaminated clothing must not leave the workspace [4]. |
| Respiratory | NIOSH-approved N95/P100 particulate respirator or PAPR. | EN 149 / NIOSH | Mitigates the inhalation of volatile amine vapors and allergenic dust, preventing acute respiratory sensitization and mucosal burns. |
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety parameters are confirmed.
Phase 1: Pre-Operational Validation
-
Environmental Control: Verify that the chemical fume hood is fully operational. The digital monitor must display a face velocity of at least 100–120 feet per minute (fpm). Never handle piperazine powders on an open laboratory bench.
-
PPE Inspection: Don all required PPE. Inspect your nitrile gloves for micro-tears by trapping air and applying slight pressure. If a tear is found, discard and replace immediately.
-
Equipment Prep: Gather anti-static weighing boats, clean metal spatulas, and sealable transfer vials. Grounding your equipment prevents the buildup of electrostatic charge[2].
Phase 2: Chemical Handling & Transfer
-
Thermal Acclimation: If (R)-3-Benzyl-1-methyl-piperazine is stored in a cold room, allow the sealed container to reach ambient room temperature before opening. Opening cold containers introduces condensation; moisture exacerbates the compound's corrosive nature [3].
-
Closed-System Weighing: Open the primary container only deep inside the fume hood (at least 6 inches from the sash). Use a clean spatula to transfer the required mass into a tared weighing boat.
-
Containment: Immediately reseal the primary container. Transfer the weighed material directly into your reaction vessel and seal it before removing it from the fume hood environment.
Spill Management & Disposal Plan
In the event of a spill, the primary goal is to prevent aerosolization and environmental contamination.
Spill Response Methodology:
-
Isolation: Evacuate personnel from the immediate vicinity. Ensure the fume hood sash is lowered to the appropriate working height to maximize exhaust efficiency.
-
Containment (Do NOT Dry Sweep): Never use a broom or dry brush, as dry sweeping aerosolizes corrosive dust and creates explosive dust clouds [4]. Instead, gently cover the solid spill with damp absorbent paper or use a specialized HEPA-filtered vacuum designed for hazardous materials.
-
Neutralization: Wipe the contaminated surface with a dilute, weak acidic solution (e.g., 1% to 5% acetic acid) to neutralize the basic amine residues. Follow this with a thorough wash using copious amounts of deionized water.
-
Waste Segregation: Place all contaminated materials (gloves, wipes, weighing boats) into a designated, clearly labeled hazardous waste container.
Institutional Disposal: Do not flush piperazine derivatives down the sink, as they are harmful to aquatic life [2]. Adhere to your Environmental Health and Safety (EHS) protocols by labeling the waste as "Corrosive Organic Amine Waste" and arranging for institutional pickup [1].
Visualizing the Safety Workflow
The following diagram illustrates the critical path for exposure control when handling hazardous piperazine derivatives.
Fig 1: Operational workflow and exposure control pathway for piperazine derivatives.
References
-
Safe Disposal of 1,4-Dihydroxy-2,2-dimethylpiperazine and Related Piperazine Derivatives in a Laboratory Setting Source: BenchChem1
-
Piperazine Safety Data Sheet Source: Apollo Scientific2
-
Piperazine | CID 4837 Source: PubChem - National Institutes of Health (NIH)3
-
Piperazine - HAZARD SUMMARY Source: New Jersey Department of Health (OSHA Guidelines)
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
